CSRM617
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C10H13N3O5 |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+/t6-/m0/s1 |
Clave InChI |
ZYTUVQILDHABLA-YBCRUCGMSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1/C=N/NC(=O)[C@H](CO)N)O)O)O |
SMILES canónico |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
CSRM617 Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617 is a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2), a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. It is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology, with a specific focus on prostate cancer therapeutics.
Introduction: ONECUT2 as a Therapeutic Target in Prostate Cancer
Metastatic castration-resistant prostate cancer (mCRPC) represents an advanced and aggressive form of the disease, often characterized by resistance to androgen deprivation therapy. A key player in the progression of mCRPC is the transcription factor ONECUT2 (OC2), also known as HNF6β.[1] OC2 is a master regulator of androgen receptor (AR) networks and acts as a survival factor in mCRPC models.[2][3][4] Its expression is elevated in a significant subset of prostate adenocarcinomas and neuroendocrine tumors.[4][5]
The multifaceted role of OC2 in promoting tumor progression includes:
-
Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of AR and its target genes, including the AR licensing factor FOXA1. This allows cancer cells to bypass their dependency on AR signaling for growth and survival.[4][5]
-
Promotion of Neuroendocrine Differentiation (NED): OC2 drives a neural gene expression program and is upstream of neuroendocrine master regulators like PEG10.[1][5] This transdifferentiation to a neuroendocrine phenotype is a known mechanism of resistance to AR-targeted therapies.[6]
-
Regulation of Lineage Plasticity: OC2 activates resistance through multiple drivers associated with adenocarcinoma, stem-like, and neuroendocrine variants.[7] This includes the direct regulation of the glucocorticoid receptor (GR) and the neuroendocrine splicing factor SRRM4.[7]
-
Modulation of the Tumor Microenvironment: OC2 is implicated in regulating hypoxia signaling by activating SMAD3, which in turn modulates the chromatin-binding of HIF1α.[8][9][10]
Given its central role in driving therapy resistance and metastasis, ONECUT2 has emerged as a promising therapeutic target for advanced prostate cancer.
This compound: A First-in-Class ONECUT2 Inhibitor
This compound was identified as a small-molecule inhibitor of ONECUT2 through in silico modeling and chemical library screening.[1] It represents a novel therapeutic strategy aimed at directly targeting a master regulator of lethal prostate cancer.
Biochemical and Biophysical Properties
This compound directly binds to the HOX domain of ONECUT2.[2][3] Recent studies have indicated that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [2][3] |
In Vitro Mechanism of Action
Inhibition of Prostate Cancer Cell Growth
This compound has demonstrated potent anti-proliferative activity across a panel of human prostate cancer cell lines, including those representative of both androgen-sensitive and castration-resistant disease.[3][11] The half-maximal inhibitory concentration (IC50) is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more sensitive to the compound.[5]
| Cell Line | Description | IC50 Range (µM) | Treatment Conditions | Reference |
| 22Rv1 | Human prostate carcinoma, AR-positive, expresses AR-V7 | 5 - 15 | 48 hours | [3] |
| LNCaP | Human prostate adenocarcinoma, androgen-sensitive | 5 - 15 | 48 hours | [3] |
| C4-2 | LNCaP subline, castration-resistant | 5 - 15 | 48 hours | [3] |
| PC-3 | Human prostate adenocarcinoma, AR-negative | 5 - 15 | 48 hours | [3] |
Induction of Apoptosis
A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis. Treatment of prostate cancer cells with this compound leads to a concentration-dependent increase in apoptotic markers.[3][11]
| Cell Line | Treatment | Effect | Reference |
| 22Rv1 | 20 µM this compound for 72 hours | Increased cleaved Caspase-3 and cleaved PARP | [3][11] |
Target Engagement and Specificity
This compound demonstrates target specificity by modulating the expression of genes directly regulated by ONECUT2. A prime example is the Paternally Expressed Gene 10 (PEG10), a direct target of OC2 and a driver of neuroendocrine prostate cancer.[5]
| Cell Line | Treatment | Effect on PEG10 mRNA | Time Course | Reference |
| 22Rv1 | This compound | Time-dependent decrease | 4 - 16 hours | [3] |
The effects of this compound are significantly diminished in cells where ONECUT2 has been depleted using shRNA or siRNA, further confirming its on-target activity.[3]
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in preclinical xenograft models of prostate cancer.
Inhibition of Tumor Growth and Metastasis
In a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line, daily administration of this compound resulted in a significant reduction in both tumor volume and weight.[3] Furthermore, in a metastatic disease model established through intracardiac injection of luciferase-tagged 22Rv1 cells, this compound significantly reduced the onset and growth of diffuse metastases.[3][12]
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg this compound daily | Significant reduction in tumor volume and weight | [3] |
| SCID Mice | 22Rv1-luc (intracardiac) | 50 mg/kg this compound daily | Significant reduction in the onset and growth of diffuse metastases | [3] |
Importantly, this compound was well-tolerated in these studies, with no significant impact on the body weight of the treated mice.[3]
In Vivo Target Modulation
Consistent with its in vitro mechanism of action, this compound treatment in vivo led to a significant downregulation of PEG10 protein levels in the tumors of treated mice, confirming target engagement in a preclinical setting.[3]
Signaling Pathways and Molecular Interactions
The mechanism of action of this compound is intricately linked to the complex signaling network regulated by ONECUT2.
The ONECUT2-AR Axis
ONECUT2 acts as a direct repressor of the AR transcriptional program. This compound, by inhibiting ONECUT2, can potentially restore sensitivity to AR-targeted therapies in certain contexts.
Caption: this compound inhibits ONECUT2, which normally suppresses AR signaling.
Neuroendocrine Differentiation Pathway
ONECUT2 is a key driver of neuroendocrine differentiation. It is repressed by REST and, in turn, activates PEG10. By inhibiting ONECUT2, this compound can block this transdifferentiation pathway.
Caption: this compound blocks the ONECUT2-mediated neuroendocrine differentiation pathway.
Regulation of Lineage Plasticity and Hypoxia Signaling
ONECUT2 also influences other critical pathways involved in therapy resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ONECUT2 is a driver of neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]
- 10. ONECUT2 is a driver of neuroendocrine prostate cancer. | SPORE in Prostate Cancer [prostatespore.weill.cornell.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
The Molecular Target of CSRM617: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular target of CSRM617, a novel small-molecule inhibitor with significant potential in the treatment of advanced prostate cancer. This document outlines the binding characteristics, mechanism of action, and the downstream cellular consequences of this compound engagement with its target, supported by quantitative data, experimental methodologies, and pathway visualizations.
Executive Summary
This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2) , a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1][2][3] this compound directly binds to the HOX domain of OC2, modulating its transcriptional activity and inducing apoptosis in cancer cells.[1][2][3] This guide details the molecular interactions, cellular effects, and the broader signaling context of this compound, providing a foundational resource for ongoing research and development efforts.
Molecular Target Identification and Binding Characteristics
The primary molecular target of this compound has been identified as the atypical homeobox transcription factor ONECUT2 (OC2).[1][3] this compound was discovered through in silico modeling and chemical library screening aimed at identifying compounds that could inhibit OC2 function.[1]
Direct Binding to the ONECUT2-HOX Domain
This compound exerts its inhibitory effect through direct physical interaction with the HOX domain of the OC2 protein.[1][2][3] This interaction has been quantitatively characterized using biophysical assays.
Table 1: Binding Affinity of this compound for ONECUT2
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [1][2][3] |
Cellular and Molecular Mechanism of Action
This compound functions as a selective inhibitor of OC2, leading to the suppression of its transcriptional program. This results in the inhibition of cancer cell growth and the induction of apoptosis.[1][3] The efficacy of this compound is correlated with the expression levels of OC2 in cancer cells, with cell lines expressing higher levels of OC2 being more sensitive to the compound.[3]
Inhibition of Cell Growth and Induction of Apoptosis
Treatment of prostate cancer cell lines with this compound leads to a dose-dependent inhibition of cell proliferation and the induction of programmed cell death.[1][3]
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 | Assay Duration | Effect | Reference |
| PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 µM (range) | 48 hours | Inhibition of cell growth | [1][2] |
| 22Rv1 | 10-20 µM | 48 hours | Induction of apoptosis | [1][2] |
| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis (cleaved Caspase-3 and PARP) | [1][2][3] |
The induction of apoptosis by this compound is confirmed by the appearance of cleavage products of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), key markers of the apoptotic cascade.[1][2][3]
Modulation of ONECUT2 Target Genes
As a transcription factor inhibitor, this compound alters the expression of genes regulated by OC2. A key downstream target used to confirm the bioactivity of this compound is Paternally Expressed Gene 10 (PEG10).[3][4] Treatment with this compound leads to a time-dependent decrease in PEG10 mRNA expression.[3]
Signaling Pathways
This compound's interaction with OC2 perturbs a complex signaling network that is crucial for the survival and progression of aggressive prostate cancer. OC2 itself is a master regulator that influences the androgen receptor (AR) signaling axis and pathways related to neuroendocrine differentiation.[1][3][5]
This compound Mechanism of Action
The following diagram illustrates the direct interaction of this compound with OC2 and its immediate downstream consequences.
Caption: this compound binds to the OC2-HOX domain, inhibiting OC2 function.
Broader ONECUT2 Signaling Context
The diagram below places the this compound-OC2 interaction within the larger context of prostate cancer signaling, highlighting the interplay with the Androgen Receptor (AR) pathway.
Caption: ONECUT2 signaling in prostate cancer and the inhibitory effect of this compound.
Experimental Protocols
While the precise, detailed protocols from the original investigational studies are proprietary, this section provides representative methodologies for the key experiments cited in the characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure biomolecular interactions in real-time.
Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2 protein.
Methodology:
-
Immobilization: Recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of this compound in a suitable buffer are flowed over the sensor chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of this compound bound to the immobilized OC2, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgrams. The equilibrium dissociation constant (Kd) is determined by fitting the data to a suitable binding model.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the reagent by metabolically active cells into a colored formazan product (MTT) or a luminescent signal (CellTiter-Glo®).
-
Signal Quantification: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample.
Objective: To detect the cleavage of Caspase-3 and PARP as markers of apoptosis induction by this compound.
Methodology:
-
Cell Lysis: Prostate cancer cells treated with this compound and untreated controls are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the cleaved proteins is compared between treated and untreated samples.
Conclusion
This compound is a promising therapeutic agent that selectively targets the transcription factor ONECUT2. Its direct binding to the OC2-HOX domain inhibits the pro-survival and pro-metastatic functions of OC2 in prostate cancer cells, leading to apoptosis. The quantitative data and mechanistic insights presented in this guide provide a comprehensive foundation for further preclinical and clinical investigation of this compound as a targeted therapy for castration-resistant prostate cancer.
References
- 1. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
CSRM617: A Selective ONECUT2 Inhibitor for Advanced Prostate Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal, castration-resistant prostate cancer (CRPC), particularly in its neuroendocrine prostate cancer (NEPC) subtype. CSRM617 is a novel small-molecule inhibitor designed to selectively target ONECUT2, offering a promising therapeutic avenue for this aggressive disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation.
Introduction to ONECUT2 in Prostate Cancer
ONECUT2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a survival factor in mCRPC models and is implicated in the transition to the highly aggressive and treatment-resistant neuroendocrine prostate cancer (NEPC).[2] High ONECUT2 expression is correlated with the upregulation of neuroendocrine and neuronal differentiation genes.[2] Mechanistically, ONECUT2 suppresses the AR transcriptional program by directly repressing the expression of the androgen receptor (AR) and its essential co-factor, FOXA1.[3] Furthermore, ONECUT2 directly activates the expression of pro-neuroendocrine genes, such as PEG10.[2][3] This dual action of suppressing AR signaling while promoting a neuroendocrine phenotype makes ONECUT2 a compelling therapeutic target in advanced prostate cancer.
This compound: A Selective ONECUT2 Inhibitor
This compound is a small-molecule inhibitor that directly binds to the HOX domain of ONECUT2.[1][2] This interaction has been characterized by a dissociation constant (Kd) of 7.43 µM as determined by surface plasmon resonance (SPR) assays.[1] By binding to this critical DNA-binding domain, this compound effectively inhibits the transcriptional activity of ONECUT2, leading to the downregulation of its target genes.
Quantitative Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in a range of in vitro and in vivo models of prostate cancer.
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values are correlated with the expression levels of ONECUT2, with cell lines expressing higher levels of the transcription factor being more sensitive to the inhibitor.[3]
| Cell Line | IC50 (µM) | ONECUT2 Expression | Reference |
| 22Rv1 | ~5 | High | [3] |
| LNCaP | ~10 | Moderate | [3] |
| C4-2 | ~10 | Moderate | [4] |
| PC-3 | Not specified | High | [4] |
| DU145 | >20 | Low | [3] |
Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines.
This compound induces apoptosis in a concentration-dependent manner. In 22Rv1 cells, treatment with 10-20 µM of this compound for 48 hours, and 20 µM for 72 hours, leads to a significant increase in the levels of cleaved Caspase-3 and PARP, both hallmarks of apoptosis.[1][4]
In Vivo Efficacy
The anti-tumor activity of this compound has been confirmed in preclinical xenograft models of prostate cancer.
-
Subcutaneous Xenograft Model: In nude mice bearing subcutaneous 22Rv1 xenografts, daily oral administration of this compound at a dose of 50 mg/kg resulted in a significant reduction in both tumor volume and weight.[1] Importantly, no significant impact on the body weight of the mice was observed, indicating good tolerability of the compound.[1]
-
Metastasis Model: To model metastatic disease, luciferase-tagged 22Rv1 cells were injected intracardially into SCID mice.[1] Treatment with this compound (50 mg/kg, daily) initiated two days post-injection led to a significant reduction in the onset and growth of diffuse metastases.[1]
A key pharmacodynamic biomarker for this compound activity is the expression of the ONECUT2 target gene, PEG10. In both the subcutaneous and metastasis models, treatment with this compound led to a significant downregulation of PEG10 protein levels in the tumors.[1]
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg this compound (daily) | Significant reduction in tumor volume and weight. | [1] |
| SCID Mice | 22Rv1-luciferase (intracardiac) | 50 mg/kg this compound (daily) | Significant reduction in the onset and growth of diffuse metastases. | [1] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models.
Experimental Protocols
Cell Viability Assay (XTT)
-
Cell Seeding: Plate prostate cancer cells in a 96-well plate at a density of 2,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.01-100 µM).
-
Incubation: Incubate the cells for 48 hours.
-
XTT Assay: Perform the XTT cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at 450 nM. Calculate the IC50 values using a non-linear regression function.
Apoptosis Assay (Western Blot)
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 20 µM) for 72 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a Bradford assay.
-
SDS-PAGE and Western Blot: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved Caspase-3 and PARP.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
ONECUT2 Knockdown (Lentiviral shRNA)
-
Cell Plating: Plate target prostate cancer cells (e.g., LNCaP, C4-2) 24 hours prior to transduction to achieve approximately 50% confluency on the day of infection.
-
Transduction: Prepare a mixture of complete medium with Polybrene (final concentration 5 µg/ml). Add the lentiviral particles carrying ONECUT2-targeting shRNA or a non-targeting control shRNA to the cells.
-
Incubation: Incubate the cells overnight.
-
Selection: Replace the medium with fresh medium containing puromycin to select for stably transduced cells.
-
Verification of Knockdown: Confirm the knockdown of ONECUT2 expression by Western blot or qRT-PCR.
Colony Formation Assay in Soft Agar
-
Base Agar Layer: Prepare a 0.6% base agar mixture by combining 1.2% agarose solution with an equal volume of 2x cell culture medium. Aliquot 2 mL of this mixture into each well of a 6-well plate and allow it to solidify.
-
Cell Suspension: Prepare a single-cell suspension of prostate cancer cells (e.g., 22Rv1).
-
Top Agar Layer: Prepare a 0.35% top agar mixture containing the cells.
-
Plating: Gently overlay the cell-containing top agar onto the solidified base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells with fresh medium every 3-4 days.
-
Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Surface Plasmon Resonance (SPR) Assay
-
Protein Immobilization: Immobilize the purified ONECUT2-HOX domain on a sensor chip.
-
Analyte Injection: Inject varying concentrations of this compound over the sensor surface.
-
Data Acquisition: Monitor the binding events in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the dissociation constant (Kd).
In Vivo Xenograft Studies
-
Animal Models: Use male immunodeficient mice (e.g., nude or SCID mice), 4-5 weeks old.
-
Cell Implantation:
-
Subcutaneous: Inject 750,000 22Rv1 cells suspended in Matrigel subcutaneously into the flank of each mouse.
-
Intracardiac: Inject luciferase-tagged 22Rv1 cells directly into the left ventricle of anesthetized mice to model metastasis.
-
-
Treatment: Once tumors are established (for subcutaneous models) or two days after cell injection (for metastasis models), begin daily oral gavage of this compound (50 mg/kg) or vehicle control.
-
Monitoring:
-
Tumor Growth: Measure tumor volume in subcutaneous models regularly using calipers.
-
Metastasis: Monitor the development of metastases in intracardiac models using bioluminescence imaging.
-
Toxicity: Monitor the body weight and overall health of the animals throughout the study.
-
-
Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and perform downstream analyses such as immunohistochemistry for PEG10 expression.
Signaling Pathways and Mechanisms
Below are diagrams illustrating the ONECUT2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.
Caption: ONECUT2 Signaling Pathway in Prostate Cancer.
Caption: Mechanism of Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Guide: The CSRM617-Induced Apoptosis Pathway in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor network.[1] Emerging research has identified this compound as a promising therapeutic agent in cancers that overexpress OC2, particularly in metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms and workflows.
Core Mechanism of Action
This compound directly targets the HOX domain of the ONECUT2 transcription factor, inhibiting its activity.[1][2] In cancer cells with high OC2 expression, this inhibition leads to the induction of apoptosis. The primary evidence for this apoptotic induction is the observed increase in the cleavage of Caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP).[1][2] The activity of this compound is dependent on the expression levels of OC2, with cells expressing higher levels of OC2 being more responsive to the compound.[2][3]
Signaling Pathway
The this compound-induced apoptosis pathway is initiated by the inhibition of ONECUT2. While the complete downstream cascade is still under investigation, a key consequence is the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| PC-3 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |
| 22Rv1 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |
| LNCaP | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |
| C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |
| 22Rv1 | 10-20 µM | 48 hours | Induction of apoptosis | [1] |
| 22Rv1 | 20 µM | 72 hours | Appearance of cleaved Caspase-3 and PARP | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Treatment Dose | Treatment Schedule | Effect | Reference |
| SCID Mice | 22Rv1 | 50 mg/kg (p.o.) | Daily for 20 days | Inhibition of tumor growth | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, 22Rv1, LNCaP, C4-2)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the cells with the compound for the desired period (e.g., 48 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Apoptotic Markers
This protocol is for the detection of cleaved Caspase-3 and PARP.
Objective: To detect the presence of key apoptotic markers following this compound treatment.
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for the quantification of apoptotic cells.
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., 10-20 µM) for the desired duration (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
References
Delving into CSRM617: A Novel Inhibitor of the ONECUT2 Transcription Factor for Advanced Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CSRM617 is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Through a combination of in silico modeling and chemical library screening, this compound was identified as a direct binder to the OC2 homeobox (HOX) domain. Preclinical evaluations have demonstrated its ability to induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in mouse models. This document details the experimental methodologies employed in these key studies and presents the quantitative data in a structured format to facilitate understanding and future research.
Introduction
The development of resistance to androgen deprivation therapy in prostate cancer leads to the emergence of metastatic castration-resistant prostate cancer (mCRPC), a lethal form of the disease. The transcription factor ONECUT2 (OC2) has been identified as a critical driver of mCRPC, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation.[1][2] As a master regulator of transcriptional networks that emerge in aggressive prostate cancer variants, OC2 presents a promising therapeutic target.[3][4] this compound was discovered as a first-in-class small-molecule inhibitor of OC2, offering a novel therapeutic strategy for this challenging disease.[1][5]
Discovery and Mechanism of Action
This compound was identified through a rational drug discovery approach that combined in silico modeling of the ONECUT2-HOX domain with high-throughput screening of chemical libraries.[5]
Binding Affinity and Specificity
Surface Plasmon Resonance (SPR) assays have determined that this compound directly binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[6] This interaction is believed to allosterically inhibit the DNA-binding activity of OC2.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2. OC2 is a key node in a complex signaling network that governs prostate cancer progression. It suppresses the androgen receptor (AR) signaling axis, in part by directly repressing the expression of AR and its co-factor FOXA1.[7] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[8] By inhibiting OC2, this compound effectively reverses these effects, leading to the suppression of tumor growth and metastasis.
This compound inhibits ONECUT2, impacting downstream pathways.
Preclinical Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies.
In Vitro Studies
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Apoptosis Induction |
| 22Rv1 | CRPC | Not explicitly stated, but growth inhibited | Yes (Cleaved Caspase-3, PARP) |
| LNCaP | Androgen-sensitive | Not explicitly stated, but growth inhibited | Yes |
| C4-2 | CRPC | Not explicitly stated, but growth inhibited | Yes |
| PC-3 | Androgen-independent | Not explicitly stated, but growth inhibited | Yes |
Data summarized from Rotinen et al., Nat Med, 2018.[7]
In Vivo Studies
A key in vivo study utilized a 22Rv1 human prostate cancer xenograft model in mice.
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage | Administration | Outcome |
| Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases |
Data summarized from Rotinen et al., Nat Med, 2018.[7]
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.
-
Methodology: Recombinant ONECUT2-HOX protein was immobilized on a sensor chip. Various concentrations of this compound were passed over the chip, and the binding kinetics were measured in real-time to calculate the dissociation constant (Kd). The detailed protocol is described in the supplementary materials of Rotinen et al., Nat Med, 2018.[7]
Cell Viability Assay
-
Objective: To assess the effect of this compound on the growth of prostate cancer cell lines.
-
Methodology: Prostate cancer cell lines (22Rv1, LNCaP, C4-2, PC-3) were seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours. Cell viability was measured using a standard colorimetric assay (e.g., MTT or CellTiter-Glo). The specific assay and conditions are detailed in Rotinen et al., Nat Med, 2018.[7]
Apoptosis Assay (Western Blot)
-
Objective: To determine if this compound induces apoptosis in prostate cancer cells.
-
Methodology: 22Rv1 cells were treated with this compound for 48-72 hours. Cell lysates were collected, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cleaved Caspase-3 and cleaved PARP. An appropriate secondary antibody conjugated to HRP was used for detection by chemiluminescence. Detailed antibody information can be found in the methods section of Rotinen et al., Nat Med, 2018.[7]
Workflow for detecting apoptosis markers via Western blot.
In Vivo Xenograft and Metastasis Model
-
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.
-
Methodology:
-
Xenograft: 22Rv1 cells were subcutaneously injected into the flanks of immunodeficient mice. Once tumors reached a palpable size, mice were randomized into vehicle and this compound treatment groups. Tumor volume was measured regularly.
-
Metastasis: Luciferase-tagged 22Rv1 cells were injected intracardially into mice. Metastatic progression was monitored by bioluminescence imaging.
-
-
Treatment: this compound (50 mg/kg) or vehicle was administered daily via intraperitoneal injection. The detailed animal handling and experimental procedures are outlined in Rotinen et al., Nat Med, 2018.[7]
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of advanced, castration-resistant prostate cancer. Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies. The preclinical data strongly support its continued development. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and ultimately, advancing this compound into clinical trials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of prostate cancer.
References
- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pcf.org [pcf.org]
- 5. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The ONECUT2 Inhibitor CSRM617: A Technical Guide to its Effects on Androgen Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule CSRM617 and its impact on androgen receptor (AR) signaling pathways in the context of prostate cancer. This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks, particularly in castration-resistant prostate cancer (CRPC). This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and visualizes the complex signaling interactions it modulates. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for advanced prostate cancer.
Introduction
The androgen receptor (AR) signaling axis is a critical driver of prostate cancer progression. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state (CRPC), where AR signaling can be reactivated through various mechanisms. A key player in the emergence of AR-independent and aggressive prostate cancer phenotypes is the transcription factor ONECUT2 (OC2).[1][2][3][4] OC2 has been identified as a master regulator of AR networks in metastatic CRPC, acting as a survival factor and suppressing the AR transcriptional program.[1][2][5] this compound is a novel small molecule inhibitor that directly targets OC2, offering a promising therapeutic strategy for lethal prostate cancer.[2][3] This guide will explore the effects of this compound on the intricate signaling pathways governed by the OC2-AR axis.
Mechanism of Action of this compound
This compound is not a direct inhibitor of the androgen receptor. Instead, it selectively binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[6] This interaction inhibits the function of OC2, which in turn has profound effects on the AR signaling pathway. The mechanism is multifaceted:
-
Suppression of a Suppressor: OC2 directly suppresses the AR transcriptional program.[1][2][4][5] By inhibiting OC2, this compound effectively removes this layer of suppression.
-
Regulation of AR and FOXA1: OC2 has been shown to directly repress the expression of both AR and the pioneer factor FOXA1, which is crucial for AR's ability to bind to chromatin.[4][5] Therefore, inhibition of OC2 by this compound can lead to a complex modulation of AR and FOXA1 levels.
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in prostate cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[7]
-
Downregulation of OC2 Target Genes: The inhibitory effect of this compound on OC2 leads to the downregulation of OC2 target genes, such as PEG10, a marker of neuroendocrine differentiation.[2][3]
The following diagram illustrates the signaling pathway involving this compound, OC2, and the AR axis.
Figure 1: this compound's effect on the OC2-AR signaling axis.
Quantitative Data
The following tables summarize the quantitative data available for this compound's biological activity.
Table 1: Binding Affinity of this compound
| Compound | Target | Assay Type | Kd (µM) |
| This compound | ONECUT2 (OC2)-HOX domain | Surface Plasmon Resonance (SPR) | 7.43 |
Data sourced from MedchemExpress.[6]
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | Effect | Concentration Range | IC50 (µM) |
| PC-3 | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |
| 22RV1 | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |
| LNCaP | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |
| C4-2 | 48 hours | Inhibition of cell growth | 0.01-100 µM | 5-15 |
| 22RV1 | 48 hours | Induction of apoptosis | 10-20 µM | Not Applicable |
| 22RV1 | 72 hours | Induction of apoptosis (cleaved Caspase-3 and PARP) | 20 µM | Not Applicable |
Data compiled from MedchemExpress and ResearchGate.[7]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Effect |
| SCID Mice | 22Rv1 xenograft | 50 mg/kg; p.o.; daily for 20 days | Inhibition of tumor growth |
| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg; daily | Significant reduction in the onset and growth of diffuse metastases |
Data sourced from MedchemExpress.[6]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound. While detailed, step-by-step protocols are often proprietary to the discovering labs, the following descriptions are based on standard laboratory practices and information from the cited literature.
Cell Culture
Prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.
-
Method:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).
-
After 48 hours of incubation, a reagent such as MTS or CellTiter-Glo is added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
-
Apoptosis Assay
-
Objective: To assess the induction of apoptosis by this compound.
-
Method (Western Blot for Cleaved Caspase-3 and PARP):
-
22RV1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (RT-qPCR)
-
Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., ONECUT2, AR, FOXA1, PEG10).
-
Method:
-
Prostate cancer cells are treated with this compound for a specified time course (e.g., 4-16 hours).
-
Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
RT-qPCR is performed using SYBR Green master mix and gene-specific primers. Primer sequences for human ONECUT2 are: Forward - CAGGATGTGGAAGTGGCTTCAG, Reverse - TGAACACCAGGCGGGACTTCTT.[8]
-
The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.[9][10][11][12][13]
-
Method:
-
A purified recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The binding events are detected in real-time as changes in the refractive index at the chip surface, measured in resonance units (RU).
-
The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with prostate cancer cells (e.g., 22Rv1).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound (e.g., 50 mg/kg), while the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the tumors are excised and weighed. For metastasis studies, luciferase-tagged cells are used, and metastasis is monitored by bioluminescence imaging.
-
The following diagram provides a general workflow for evaluating the efficacy of this compound.
Figure 2: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a novel therapeutic approach for advanced prostate cancer by targeting ONECUT2, a key regulator of the androgen receptor signaling network. Its mechanism of action, which involves the inhibition of a transcriptional repressor of the AR pathway, highlights the complexity of signaling in CRPC. The quantitative data presented in this guide demonstrate the potent anti-cancer effects of this compound in both in vitro and in vivo models. The experimental protocols outlined provide a framework for further investigation into the therapeutic potential of this promising compound. As research continues to unravel the intricate interplay between OC2 and AR, this compound and similar molecules may offer new hope for patients with treatment-resistant prostate cancer.
References
- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. origene.com [origene.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Foundational Research on CSRM617 and Neuroendocrine Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning CSRM617 and its potential therapeutic role in neuroendocrine prostate cancer (NEPC). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the core scientific principles, experimental data, and methodologies that underpin this promising area of oncology research.
Introduction to Neuroendocrine Prostate Cancer (NEPC)
Neuroendocrine prostate cancer (NEPC) is a highly aggressive and lethal subtype of prostate cancer.[1] It often emerges as a mechanism of treatment resistance in patients with advanced prostate adenocarcinoma, particularly following androgen deprivation therapy (ADT).[1][2] Unlike adenocarcinomas, which are dependent on androgen receptor (AR) signaling for growth, NEPC is characterized by low or absent AR expression and is therefore unresponsive to hormonal therapies.[1] Histologically, NEPC shares features with small cell lung cancer and is marked by the expression of neuroendocrine markers such as Chromogranin A (CHGA), Synaptophysin (SYP), and neuron-specific enolase (NSE).[1][3] The prognosis for patients with NEPC is poor, highlighting the urgent need for novel therapeutic strategies.[1]
A key molecular characteristic of NEPC is the overexpression of Delta-like ligand 3 (DLL3), an inhibitory Notch ligand.[2][4][5] DLL3 is minimally expressed in benign prostate tissue and localized prostate cancer, but its expression significantly increases in castration-resistant prostate cancer (CRPC) and is highly prevalent in NEPC, making it an attractive therapeutic target.[4][6] Various therapeutic modalities targeting DLL3 are currently under investigation, including antibody-drug conjugates (ADCs), T-cell engagers, and radioimmunotherapy.[5][7]
This compound: A Selective Inhibitor of ONECUT2
This compound is a novel, well-tolerated small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[8] OC2 has been identified as a master regulator of AR networks in metastatic castration-resistant prostate cancer (mCRPC) and a key driver of the transition from adenocarcinoma to the more aggressive NEPC phenotype.[1][9][10]
Mechanism of Action
This compound directly binds to the ONECUT2-HOX domain, thereby inhibiting its transcriptional activity. By inhibiting OC2, this compound has been shown to suppress the growth of prostate cancer cells and induce apoptosis. A key downstream target of OC2 is the paternally expressed gene 10 (PEG10), which is a critical driver of NEPC.[1][10] this compound treatment leads to the downregulation of PEG10 expression, providing a biomarker for its bioactivity.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: this compound Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | 7.43 µM | - | |
| In Vitro Growth Inhibition | 20 nM - 20 µM (48 hours) | PC-3, 22Rv1, LNCaP, C4-2 | |
| Apoptosis Induction | 20 µM (72 hours) | 22Rv1 |
Table 2: this compound In Vivo Efficacy in Mouse Models
| Parameter | Dosage | Model | Outcome | Reference |
| Tumor Volume and Weight Reduction | 50 mg/Kg daily | 22Rv1 subcutaneous xenograft | Significant reduction | [8][10] |
| Metastasis Reduction | 50 mg/Kg daily | 22Rv1 intracardiac injection | Significant reduction | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of this compound.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the ONECUT2-HOX domain.
-
Methodology:
-
The ONECUT2-HOX domain protein is immobilized on a sensor chip.
-
Varying concentrations of this compound are flowed over the chip surface.
-
The binding events are detected as changes in the refractive index at the surface.
-
The association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd).
-
In Vitro Cell Growth Inhibition Assay
-
Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.
-
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM) for a specified duration (e.g., 48 hours).
-
Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.
-
The concentration of this compound that inhibits 50% of cell growth (IC50) is determined.
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in prostate cancer cells.
-
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).
-
Cells are harvested and lysed.
-
Western blot analysis is performed to detect the expression levels of apoptosis markers, such as cleaved Caspase-3 and cleaved PARP. An increase in the cleaved forms of these proteins indicates apoptosis induction.
-
In Vivo Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Subcutaneous Model: 22Rv1 cells are implanted subcutaneously into nude mice.[8][10]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of this compound (e.g., 50 mg/Kg).[8] The control group receives a vehicle control.
-
Tumor volume and mouse weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice to establish diffuse metastases.[8]
-
Treatment with this compound or vehicle is initiated a few days post-injection.
-
Metastatic burden is monitored and quantified using bioluminescence imaging.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Molecular events in neuroendocrine prostate cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Drug Target Found in Subset of Metastatic Prostate Cancers | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. pnas.org [pnas.org]
- 6. Delta-like protein 3 expression and therapeutic targeting in neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DLL3-Targeted Therapies Show Promise in Neuroendocrine Prostate Cancer [trial.medpath.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. uclahealth.org [uclahealth.org]
- 10. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of CSRM617 and ONECUT2
For Immediate Release
Los Angeles, CA – In the intricate dance of molecular biology, the precise interaction between a therapeutic compound and its target is paramount. This technical guide provides an in-depth analysis of the binding affinity between CSRM617, a novel small-molecule inhibitor, and ONECUT2 (One Cut Homeobox 2), a transcription factor implicated in aggressive prostate cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core interaction driving the therapeutic potential of this compound.
This compound has been identified as a direct inhibitor of ONECUT2, a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] The therapeutic strategy hinges on the specific binding of this compound to ONECUT2, thereby disrupting its function and inducing apoptosis in cancer cells.[3][4] This guide will detail the quantitative binding parameters, the experimental methodology used to determine them, and the broader signaling context of this pivotal molecular interaction.
Quantitative Analysis of this compound-ONECUT2 Binding
The binding affinity of this compound to ONECUT2 was determined using Surface Plasmon Resonance (SPR), a label-free technique that measures real-time biomolecular interactions. The key quantitative parameter derived from this analysis is the equilibrium dissociation constant (Kd), which provides a measure of the binding affinity between the ligand (this compound) and the analyte (ONECUT2). A lower Kd value signifies a higher binding affinity.
| Parameter | Value | Method | Target Domain | Reference |
| Equilibrium Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain | [3] |
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
The following is a representative, detailed protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a transcription factor like ONECUT2, based on established SPR methodologies.
Objective: To determine the equilibrium dissociation constant (Kd) for the binding of this compound to the ONECUT2 protein.
Materials:
-
Recombinant human ONECUT2 protein (specifically the HOX domain)
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
This compound dilution series in running buffer (e.g., ranging from 0.1 to 100 µM)
-
Regeneration solution (e.g., a low pH buffer or a high salt concentration solution, to be determined empirically)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Immobilize the recombinant ONECUT2 protein onto the activated sensor surface by injecting the protein diluted in immobilization buffer. The target immobilization level should be optimized to achieve a good signal-to-noise ratio.
-
Deactivate any remaining active esters on the sensor surface by injecting ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the immobilization of ONECUT2 to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the different concentrations of this compound in ascending order over both the ONECUT2-immobilized and reference flow cells. Each injection is followed by a dissociation phase where only running buffer flows over the sensor surface.
-
The association of this compound to ONECUT2 is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU). The dissociation is monitored as a decrease in the RU signal.
-
-
Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference flow cell from the signal of the ONECUT2-immobilized flow cell.
-
The equilibrium binding response (Req) is determined for each concentration of this compound.
-
The Req values are plotted against the corresponding this compound concentrations.
-
The resulting saturation binding curve is fitted to a steady-state affinity model to determine the equilibrium dissociation constant (Kd).
-
Visualizing the Molecular Landscape
To better understand the context and workflow of the this compound-ONECUT2 interaction, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
References
- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
No Information Available on CSRM617 in Cancer Biology
Following a comprehensive search of publicly available scientific literature and databases, no specific information, research, or data could be found regarding a molecule, gene, or process designated as "CSRM617" in the context of cancer biology.
This suggests that "this compound" may be one of the following:
-
An Internal or Pre-clinical Code Name: The designation may be an internal identifier for a compound, target, or project within a private research institution or pharmaceutical company that has not yet been disclosed in public-facing scientific literature.
-
A Very Recent or Unpublished Discovery: It is possible that "this compound" is a very new area of research for which data has not yet been published or presented in a public forum.
-
A Typographical Error: The term "this compound" may be a misspelling of another established target or molecule in cancer biology.
Without any foundational information on the identity and biological function of this compound, it is not possible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the designation and consult internal or proprietary databases that may contain information not available in the public domain. Should "this compound" be a different term, a new search with the correct identifier will be necessary.
Initial Preclinical Studies on the Pharmacokinetics and Pharmacodynamics of CSRM617: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information on the preclinical studies of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). It is important to note that detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the peer-reviewed literature. The information presented herein is based on published in vitro and in vivo efficacy studies.
Introduction
This compound is a novel, selective small-molecule inhibitor targeting the ONECUT2 (OC2) transcription factor.[1][2][3][4] OC2 has been identified as a master regulator in lethal prostate cancer, where it suppresses the androgen receptor (AR) axis.[1][5] this compound binds directly to the OC2-HOX domain and has demonstrated potential as a therapeutic agent by inducing apoptosis in prostate cancer cells.[1][4] This technical guide provides a consolidated overview of the initial preclinical findings related to this compound, with a focus on its mechanism of action, in vitro efficacy, and in vivo studies.
Mechanism of Action
This compound functions by directly inhibiting the ONECUT2 transcription factor. The proposed signaling pathway involves the binding of this compound to the HOX domain of OC2, which in turn inhibits its transcriptional activity.[1] This leads to the downregulation of OC2 target genes, such as PEG10, and the induction of apoptosis through the activation of Caspase-3 and PARP cleavage.[1][3]
Figure 1: Proposed signaling pathway of this compound in prostate cancer cells.
In Vitro Efficacy
This compound has been shown to inhibit the growth of various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values correlate with the expression levels of OC2, indicating that cells with higher OC2 expression are more sensitive to the compound.[6]
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | OC2 mRNA Level (Relative) | IC50 (µM) |
| LNCaP | High | Not explicitly stated, but sensitive |
| C4-2 | High | Not explicitly stated, but sensitive |
| 22Rv1 | Moderate | ~10-15 |
| PC-3 | Moderate | ~15-20 |
| DU145 | Low | > 20 |
| VCaP | Low | > 20 |
Data synthesized from information provided in the search results, primarily from Rotinen M, et al. Nat Med. 2018.[6]
Preclinical In Vivo Studies
In vivo studies have been conducted in mouse models to evaluate the efficacy of this compound in inhibiting tumor growth and metastasis. While these studies provide valuable information on dosing and therapeutic effect, they do not include detailed pharmacokinetic analysis.
A common experimental workflow for assessing the in vivo efficacy of this compound is as follows:
-
Cell Implantation: Human prostate cancer cells (e.g., 22Rv1) are implanted into immunodeficient mice (e.g., SCID mice).[2][3] For metastasis studies, cells are often injected intracardially.[3]
-
Tumor Growth: Tumors are allowed to establish and grow to a certain volume.[7]
-
Treatment Administration: Mice are treated with this compound, typically via oral gavage (p.o.), at a specific dose and schedule.[2][6] A vehicle control group is included for comparison.
-
Monitoring: Tumor volume and metastasis are monitored throughout the study period.[3][7] Animal weight is also monitored to assess toxicity.[3]
-
Endpoint Analysis: At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as measuring the levels of OC2 target genes like PEG10.[3]
Figure 2: Generalized experimental workflow for in vivo efficacy studies of this compound.
The available literature reports the following dosing regimen and outcomes for in vivo studies:
Table 2: Summary of In Vivo Dosing and Efficacy of this compound
| Animal Model | Cell Line | Dosing Regimen | Duration | Key Outcomes |
| SCID Mice | 22Rv1 Xenograft | 50 mg/kg, p.o., daily | 20 days | Inhibition of tumor growth.[2][6] |
| SCID Mice | 22Rv1 (luciferase-tagged) | 50 mg/kg, p.o., daily | Not specified | Significant reduction in the onset and growth of diffuse metastases.[3] |
It is noted that this compound was well-tolerated in these mouse models, with no significant impact on mouse weight.[3] The hydrochloride salt of this compound is often used, which is reported to have enhanced water solubility and stability.[2][4]
Future Directions and Limitations
The initial studies on this compound are promising, identifying it as a potential therapeutic agent for lethal prostate cancer.[5] However, the lack of publicly available pharmacokinetic data is a significant gap. Future research will need to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to support its clinical development. Further preclinical testing in additional patient-derived xenograft and organoid models is also warranted to better understand its efficacy and identify predictive biomarkers.[5] Researchers are reportedly working on modifications to the chemical scaffold of this compound to improve its binding affinity and pharmacokinetic properties.[8]
Conclusion
This compound is a selective ONECUT2 inhibitor with demonstrated in vitro and in vivo efficacy against prostate cancer models. While the initial findings provide a strong rationale for its continued development, detailed pharmacokinetic studies are a critical next step to fully understand its clinical potential. This guide summarizes the foundational preclinical data to aid researchers and drug development professionals in the ongoing investigation of this promising compound.
References
- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|CSRM-617;CSRM 617|DC Chemicals [dcchemicals.com]
In-Depth Technical Guide: The Anti-Tumor Properties of CSRM617
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617 is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC). This document provides a comprehensive technical overview of the pre-clinical data supporting the anti-tumor properties of this compound. It details the compound's mechanism of action, summarizes its efficacy in vitro and in vivo, and provides detailed experimental protocols for the key studies cited. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of targeting the ONECUT2 signaling axis in oncology.
Introduction
The emergence of resistance to androgen deprivation therapy in prostate cancer leads to the development of metastatic castration-resistant prostate cancer (mCRPC), a lethal form of the disease with limited treatment options.[1] A key driver of this aggressive phenotype is the transcription factor ONECUT2 (OC2).[1][2][3] OC2 has been identified as a master regulator of androgen receptor (AR) networks in mCRPC, where it acts as a survival factor and promotes a shift towards a more aggressive, neuroendocrine-like phenotype.[2][3][4] this compound was identified through in silico modeling and chemical library screening as a small molecule that directly targets the OC2-HOX domain, offering a novel therapeutic strategy for this challenging disease.[3][5][6]
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to the ONECUT2 protein and inhibiting its transcriptional activity. This leads to the suppression of OC2 downstream targets and the induction of apoptosis in cancer cells with high OC2 expression.
Direct Binding to ONECUT2
Surface Plasmon Resonance (SPR) assays have demonstrated that this compound directly binds to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[7] This interaction is crucial for its inhibitory function. More recent studies suggest that this compound binds iron, and this complex is necessary to inhibit the binding of OC2 to its DNA response element.[8]
Inhibition of ONECUT2 Signaling Pathway
ONECUT2 functions as a transcriptional regulator that suppresses the androgen receptor (AR) signaling axis and promotes a neuroendocrine differentiation program.[2][4][5] One of the key downstream targets of OC2 is PEG10, a gene associated with neuroendocrine features and poor prognosis.[2][3] By inhibiting OC2, this compound leads to a time-dependent decrease in PEG10 mRNA expression, confirming its on-target activity.[7] The inhibition of the OC2 pathway ultimately results in the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[7]
Caption: this compound inhibits ONECUT2, leading to apoptosis.
Quantitative Data Summary
The anti-tumor efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line(s) | Concentration Range | Duration | Effect | Reference(s) |
| Cell Growth Inhibition | PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [2] |
| IC50 | Various Prostate Cancer Cell Lines | 5-15 µM | Not Specified | Inhibition of metastatic prostate cancer cells | [8] |
| Apoptosis Induction | 22Rv1 | 10-20 µM | 48 hours | Concentration-dependent cell death | [2] |
| Apoptosis Induction | 22Rv1 | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP | [7] |
| PEG10 mRNA Expression | 22Rv1 | Not Specified | 4-16 hours | Time-dependent decrease | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Dosage | Treatment Duration | Effect | Reference(s) |
| SCID Mice | 22Rv1 | 50 mg/kg (p.o., daily) | 20 days | Significant reduction in tumor growth | [9] |
| Nude Mice | 22Rv1 | Not Specified | Not Specified | Significant reduction in tumor volume and weight | [7] |
| SCID Mice (Metastasis Model) | Luciferase-tagged 22Rv1 | 50 mg/kg (daily) | Not Specified | Significant reduction in the onset and growth of diffuse metastases | [7][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2 protein.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Procedure:
-
Immobilize the recombinant ONECUT2 protein (ligand) onto a sensor chip.
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in resonance units (RU) in real-time to observe the association and dissociation phases.
-
Regenerate the sensor chip surface between injections using a suitable regeneration solution.
-
Analyze the resulting sensorgrams using appropriate software to calculate the dissociation constant (Kd).[11][12][13][14]
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.
-
Reagents: Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3, C4-2), appropriate culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8).
-
Procedure:
-
Seed prostate cancer cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) for 48 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.[15][16][17][18][19]
-
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
-
Objective: To detect the induction of apoptosis by this compound through the analysis of key apoptotic markers.
-
Reagents: 22Rv1 cells, this compound, lysis buffer, primary antibodies against cleaved Caspase-3 and cleaved PARP, and a suitable secondary antibody.
-
Procedure:
-
Treat 22Rv1 cells with this compound (e.g., 20 µM) for 72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent.[20][21][22]
-
Caption: Western blot workflow for apoptosis detection.
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of prostate cancer.
-
Materials: Immunocompromised mice (e.g., SCID or nude mice), 22Rv1 cells, this compound.
-
Procedure:
-
Subcutaneously implant 22Rv1 cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., ~200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage.
-
Monitor tumor growth by measuring tumor volume twice a week.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[23][24]
-
Caption: In vivo xenograft model workflow.
Conclusion
This compound represents a promising first-in-class inhibitor of ONECUT2 with demonstrated anti-tumor activity in preclinical models of castration-resistant prostate cancer. Its ability to induce apoptosis and inhibit tumor growth and metastasis highlights the therapeutic potential of targeting the ONECUT2 signaling pathway. Further investigation, including lead optimization and comprehensive IND-enabling studies, is warranted to advance this compound or its derivatives toward clinical development for the treatment of advanced prostate cancer.[25]
References
- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcf.org [pcf.org]
- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 21. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Castration-resistant prostate cancer: Androgen receptor inactivation induces telomere DNA damage, and damage response inhibition leads to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Linalool inhibits 22Rv1 prostate cancer cell proliferation and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uclahealth.org [uclahealth.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CSRM617, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound has demonstrated significant preclinical efficacy in metastatic castration-resistant prostate cancer (mCRPC) models by modulating the expression of key cancer-related genes. This document outlines the core mechanism of action, summarizes quantitative gene expression data, provides detailed experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class inhibitor that directly targets the ONECUT2 (OC2) transcription factor, a critical driver of lethal prostate cancer.[1][2] OC2 acts as a master regulator of androgen receptor (AR) networks and is implicated in the progression to a more aggressive, neuroendocrine phenotype of prostate cancer.[3][4] this compound binds to the OC2-HOX domain, inhibiting its transcriptional activity and leading to the suppression of tumor growth and metastasis.[1][3]
The primary mechanism of this compound involves the downstream regulation of OC2 target genes. One of the key validated targets is PEG10, a gene associated with neuroendocrine differentiation.[1][3] By inhibiting OC2, this compound effectively reduces the expression of PEG10.[1][3] Furthermore, treatment with this compound has been shown to induce apoptosis in cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][5]
Quantitative Gene Expression Analysis
The following table summarizes the significant changes in the expression of key cancer-related genes following treatment with this compound in prostate cancer cell lines. This data is extracted from preclinical studies and highlights the targeted effect of the compound on the OC2 regulatory network.
| Gene Symbol | Regulation | Fold Change (mRNA) | Cell Line | Treatment Conditions | Significance (p-value) | Reference |
| PEG10 | Down | Not specified | 22Rv1 | 20 µM this compound, 4-16 hours | Significant | [1] |
| Caspase-3 (cleaved) | Up | Not specified | 22Rv1 | 20 µM this compound, 72 hours | Not specified | [1][5] |
| PARP (cleaved) | Up | Not specified | 22Rv1 | 20 µM this compound, 72 hours | Not specified | [1][5] |
| ONECUT2 Target Genes | Perturbed | Not specified | 22Rv1 | This compound, 4, 6, 16 hours | Significant | [4] |
Note: Specific fold-change values and a broader list of modulated genes would require access to the supplementary data of the primary research articles.
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of this compound's effect on gene expression.
Cell Culture and Compound Treatment
Prostate cancer cell lines, such as 22Rv1, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For gene expression analysis, cells were seeded and allowed to adhere overnight. Subsequently, the cells were treated with this compound at concentrations typically ranging from 20 nM to 20 µM for durations spanning from 4 to 72 hours, depending on the specific assay.[1] A vehicle control (e.g., DMSO) was run in parallel in all experiments.
RNA Extraction and Quantitative RT-PCR (qRT-PCR)
Following treatment, total RNA was extracted from the cells using standard methods, such as TRIzol reagent or commercially available kits. The quality and quantity of the extracted RNA were assessed using spectrophotometry. For gene expression analysis, cDNA was synthesized from the RNA templates using a reverse transcription kit. qRT-PCR was then performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. The relative expression of target genes was calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization.
Western Blotting
To assess changes at the protein level, cells were lysed in RIPA buffer, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved Caspase-3, PARP, PEG10, and a loading control like β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for a subset of aggressive prostate cancers, particularly those driven by the ONECUT2 transcription factor. Its ability to modulate the expression of key genes involved in tumor progression and survival provides a strong rationale for its continued development. Further research, including comprehensive transcriptomic and proteomic analyses, will be crucial to fully elucidate the spectrum of this compound's effects and to identify potential biomarkers for patient stratification. The development of derivatives of this compound and its evaluation in clinical trials are anticipated next steps in bringing this novel therapeutic strategy to patients.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uclahealth.org [uclahealth.org]
Delving into the Therapeutic Promise of CSRM617: A Technical Guide to Early-Stage Research
For Immediate Release
LOS ANGELES, CA – Early-stage investigations into the novel small-molecule inhibitor, CSRM617, have revealed its significant potential in the targeted therapy of aggressive prostate cancer. This technical guide provides an in-depth overview of the foundational preclinical research, including its mechanism of action, quantitative efficacy data, and the detailed experimental protocols utilized in its initial evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of oncology therapeutics.
This compound has been identified as a selective inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of metastatic castration-resistant prostate cancer (mCRPC).[1][2] By directly binding to the OC2-HOX domain, this compound effectively modulates the androgen receptor (AR) axis and induces apoptosis in cancer cells, presenting a promising avenue for patients who have developed resistance to conventional hormone therapies.[1][3]
Core Mechanism of Action
This compound operates by targeting ONECUT2, a transcription factor that plays a pivotal role in the survival and proliferation of certain prostate cancer subtypes.[1][2] Elevated OC2 activity is associated with the suppression of the androgen receptor signaling pathway and the activation of genes linked to neural differentiation, contributing to a more aggressive disease phenotype.[1] this compound's inhibition of OC2 leads to a cascade of downstream effects, including the downregulation of OC2 target genes such as PEG10, and the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][3]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings from these foundational studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Duration | Experimental Method |
| Binding Affinity (Kd) | 7.43 µM | - | - | Surface Plasmon Resonance (SPR) |
| IC50 | 5-15 µM | Prostate Cancer Cell Lines | 48 hours | Cell Viability Assay |
| Apoptosis Induction | Effective at 10-20 µM | 22Rv1 | 48-72 hours | Western Blot for Cleaved Caspase-3 and PARP |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Mouse Model
| Model | Dosage | Treatment Duration | Outcome |
| 22Rv1 Xenograft | 50 mg/kg (daily) | 20 days | Significant reduction in tumor volume and weight.[3] |
| Metastasis Model (luciferase-tagged 22Rv1) | 50 mg/kg (daily) | - | Significant reduction in diffuse metastases.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the research methodology, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound. These protocols are based on standard laboratory techniques and the available information from the primary research.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2 protein.
-
Instrumentation: A Biacore T200 instrument (or equivalent).
-
Procedure:
-
Recombinant ONECUT2 protein is immobilized on a CM5 sensor chip.
-
A series of dilutions of this compound in a suitable running buffer are prepared.
-
The this compound solutions are injected over the sensor chip surface at a constant flow rate.
-
The association and dissociation of this compound are monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cell Viability Assay
-
Objective: To assess the effect of this compound on the viability of prostate cancer cell lines.
-
Reagents: Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3, C4-2), appropriate cell culture medium, and a cell viability reagent such as Cell Counting Kit-8 (CCK-8).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.01-100 µM).
-
The cells are incubated for a specified period (e.g., 48 hours).
-
Following incubation, the CCK-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
-
Western Blot for Apoptosis Markers
-
Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP.
-
Reagents: Prostate cancer cells, this compound, lysis buffer, primary antibodies against cleaved Caspase-3 and PARP, and a corresponding secondary antibody.
-
Procedure:
-
Cells are treated with this compound (e.g., 10-20 µM) for a specified duration (e.g., 48-72 hours).
-
The cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of prostate cancer.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Prostate cancer cells (e.g., 22Rv1) are harvested and suspended in a suitable medium, often mixed with Matrigel.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size.
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives daily administration of this compound (e.g., 50 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection). The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Future Directions
The promising results from these initial preclinical studies warrant further investigation into the therapeutic potential of this compound. Future research will likely focus on optimizing the compound's pharmacokinetic and pharmacodynamic properties, exploring its efficacy in a broader range of cancer models, and identifying predictive biomarkers to select patients who are most likely to respond to this novel targeted therapy. The development of derivatives of this compound is also an active area of research.[4]
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Experiments with CSRM617
Audience: Researchers, scientists, and drug development professionals.
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor network.[1][2] It has been identified as a promising therapeutic agent for aggressive prostate cancer. This compound directly binds to the OC2-HOX domain, inducing apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for in vitro experiments to study the effects of this compound on prostate cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of ONECUT2. This leads to the suppression of AR-dependent growth and survival mechanisms.[3][4] The inhibition of OC2 by this compound results in the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2] A key downstream target and biomarker of this compound activity is the downregulation of PEG10 mRNA and protein expression.[2][5]
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CSRM617 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CSRM617, a small molecule inhibitor of the transcription factor ONECUT2 (OC2), in prostate cancer cell lines LNCaP, 22Rv1, and PC-3.
Introduction
ONECUT2 (OC2) has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC)[1][2]. It functions as a survival factor and its expression is associated with more aggressive disease[2][3]. This compound is a novel, well-tolerated small-molecule inhibitor that directly binds to the OC2-HOX domain, inhibiting its transcriptional activity[1]. This compound has been shown to inhibit the growth of a panel of prostate cancer cell lines and induce apoptosis, making it a promising therapeutic agent for research and drug development[1][4][5][6].
Mechanism of Action
This compound selectively inhibits the transcription factor ONECUT2. In prostate cancer, OC2 suppresses the androgen receptor (AR) transcriptional program[2]. By inhibiting OC2, this compound can impact cell survival and proliferation. In the 22Rv1 cell line, this compound has been demonstrated to induce apoptosis by increasing the levels of cleaved Caspase-3 and PARP[1][4][5][6]. The efficacy of this compound is correlated with the expression level of OC2 in the cancer cells, with cells expressing higher levels of OC2 being more responsive to the inhibitor[1][2].
Data Summary
The following tables summarize the available quantitative data for the effects of this compound on the specified prostate cancer cell lines.
Table 1: Cell Growth Inhibition by this compound
| Cell Line | Concentration Range (48 hours) | Notes |
| LNCaP | 0.01 - 100 µM | Inhibits cell growth. Specific IC50 value not reported in the provided search results; empirical determination is recommended. |
| 22Rv1 | 20 nM - 20 µM | Inhibits cell growth[1]. |
| PC-3 | 0.01 - 100 µM | Inhibits cell growth. Specific IC50 value not reported in the provided search results; empirical determination is recommended. |
Table 2: Induction of Apoptosis by this compound in 22Rv1 Cells
| Treatment Condition | Outcome |
| 10 - 20 µM for 48 hours | Induces apoptosis[5][6]. |
| 20 µM for 72 hours | Induces apoptosis, marked by increased cleaved Caspase-3 and PARP[1][4][5][6]. |
Signaling Pathway and Experimental Workflow
This compound inhibits ONECUT2, affecting AR signaling and apoptosis.
Workflow for evaluating this compound effects on prostate cancer cells.
Experimental Protocols
Cell Culture
-
Cell Lines: LNCaP, 22Rv1, and PC-3.
-
Culture Medium:
-
LNCaP and 22Rv1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
PC-3: F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of prostate cancer cells.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells (5,000 - 10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic cells after this compound treatment.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM for 22Rv1) and a vehicle control for 48 or 72 hours.
-
Harvest the cells by trypsinization and collect the cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Western Blot Analysis
This protocol is to detect changes in protein expression levels of ONECUT2, AR, cleaved Caspase-3, and PARP following this compound treatment.
-
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-ONECUT2, anti-AR, anti-cleaved Caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
References
- 1. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Protein lysate preparation and Western blot analysis [bio-protocol.org]
- 6. ONECUT2 acts as a lineage plasticity driver in adenocarcinoma as well as neuroendocrine variants of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CSRM617 in In Vivo Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a novel small-molecule inhibitor targeting the transcription factor ONECUT2 (OC2).[1] In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), OC2 acts as a master regulator of androgen receptor (AR) networks and is considered a key survival factor for cancer cells.[1][2] this compound has demonstrated efficacy in preclinical studies by reducing tumor volume and weight in mouse models of prostate cancer, suggesting its potential as a therapeutic agent.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in a commonly used prostate cancer mouse model.
Data Presentation
The following table summarizes the quantitative data for the recommended dosage and administration of this compound in a 22Rv1 prostate cancer xenograft mouse model.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Mouse Model | Nude mice with subcutaneous 22Rv1 xenografts | [1] |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle | 2.5% DMSO in PBS | |
| Treatment Frequency | Daily | [1] |
| Treatment Duration | Up to 4 weeks or until tumor volume reaches 2000 mm³ | |
| Tumor Volume at Initiation | 100-150 mm³ |
Experimental Protocols
Preparation of this compound Dosing Solution
This protocol describes the preparation of a this compound dosing solution for intraperitoneal administration in mice at a dosage of 50 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound: The amount of this compound needed will depend on the number of mice and their average weight. For a 25g mouse, a 50 mg/kg dose requires 1.25 mg of this compound.
-
Prepare the vehicle solution: Prepare a sterile solution of 2.5% DMSO in PBS. For example, to make 1 ml of the vehicle, mix 25 µl of sterile DMSO with 975 µl of sterile PBS.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of DMSO (e.g., 2.5% of the final volume) to dissolve the powder completely.
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare the final dosing solution:
-
Add the sterile PBS to the dissolved this compound to achieve the final desired concentration and a 2.5% DMSO concentration.
-
The final concentration of the dosing solution should be calculated to allow for a standard injection volume (e.g., 100-200 µl per mouse). For a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the final concentration would be 12.5 mg/ml.
-
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
In Vivo Efficacy Study in a 22Rv1 Xenograft Model
This protocol outlines the procedure for establishing a 22Rv1 subcutaneous xenograft model and assessing the in vivo efficacy of this compound.
Materials and Animals:
-
Male nude mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
22Rv1 human prostate carcinoma cells
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
-
This compound dosing solution (prepared as described above)
-
Vehicle control solution (2.5% DMSO in PBS)
Procedure:
-
Cell Preparation:
-
Culture 22Rv1 cells in appropriate media until they reach the desired confluence.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/ml.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µl of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Measure tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (50 mg/kg) or the vehicle control intraperitoneally to the respective groups daily.
-
-
Monitoring and Endpoint:
-
Continue daily treatment and monitor tumor growth and the general health of the mice (including body weight) twice weekly.
-
The study can be continued for up to 4 weeks or until the tumor volume in the control group reaches the predetermined endpoint (e.g., 2000 mm³).
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Visualizations
ONECUT2 Signaling Pathway in Prostate Cancer
Caption: this compound inhibits ONECUT2, a key driver of castration-resistant prostate cancer.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a prostate cancer mouse model.
References
Application Notes and Protocols for CSRM617 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2), a master regulator of the androgen receptor (AR) signaling pathway in prostate cancer. By directly binding to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM, this compound hydrochloride effectively suppresses ONECUT2 activity, leading to the inhibition of prostate cancer cell growth and the induction of apoptosis. These characteristics make this compound hydrochloride a valuable tool for preclinical research and drug development targeting advanced and castration-resistant prostate cancer (CRPC). The hydrochloride salt form of this compound offers enhanced water solubility and stability, facilitating its preparation and use in cell-based assays.[1][2]
This document provides detailed application notes and protocols for the preparation and use of this compound hydrochloride in various cell-based assays to assess its therapeutic potential.
Mechanism of Action
ONECUT2 is a critical transcription factor that drives the expression of genes associated with neuroendocrine differentiation and resistance to androgen-deprivation therapy in prostate cancer.[3][4] It functions by suppressing the AR transcriptional program, thereby promoting cell survival and proliferation in an androgen-independent manner.
This compound hydrochloride inhibits ONECUT2, leading to a cascade of downstream effects that culminate in apoptosis. This is evidenced by the increased expression of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), two key markers of programmed cell death.[1][2]
Caption: Signaling pathway of this compound hydrochloride in prostate cancer cells.
Data Presentation
The following tables summarize the key quantitative data for this compound hydrochloride in cell-based assays.
Table 1: In Vitro Activity of this compound Hydrochloride
| Parameter | Cell Lines | Concentration Range | Incubation Time | Effect |
| Cell Growth Inhibition | PC-3, 22RV1, LNCaP, C4-2 | 0.01 - 100 µM | 48 hours | Inhibition of cell proliferation. The IC50 value is dependent on the ONECUT2 expression level in the specific cell line.[1][2] |
| Apoptosis Induction | 22RV1 | 10 - 20 µM | 48 hours | Concentration-dependent increase in apoptosis.[1][2] |
| Apoptosis Induction | 22RV1 | 20 µM | 72 hours | Significant induction of apoptosis, confirmed by the appearance of cleaved Caspase-3 and PARP.[1][2] |
Experimental Protocols
Preparation of this compound Hydrochloride Stock Solution
Due to its enhanced solubility, this compound hydrochloride can be readily prepared for in vitro studies.
-
Reagent: this compound hydrochloride powder.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound hydrochloride powder in sterile DMSO. For example, for 1 mg of this compound hydrochloride (Molecular Weight: 455.99 g/mol ), add 219.3 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Note: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Caption: Workflow for preparing this compound hydrochloride stock solution.
Cell Viability Assay (MTT/MTS/CCK-8)
This protocol describes a general procedure for assessing the effect of this compound hydrochloride on the viability of prostate cancer cells.
-
Cell Seeding:
-
Harvest and count prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound hydrochloride in culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
Follow the manufacturer's instructions for the chosen viability reagent (e.g., MTT, MTS, or CCK-8).
-
For an MTT assay, typically add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol allows for the quantitative assessment of apoptosis induced by this compound hydrochloride.
-
Cell Seeding and Treatment:
-
Seed prostate cancer cells (e.g., 22RV1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
After overnight incubation, treat the cells with this compound hydrochloride at the desired concentrations (e.g., 10 µM and 20 µM) for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome-conjugated Annexin V) and a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis for Cleaved Caspase-3 and Cleaved PARP
This protocol is used to detect the protein markers of apoptosis.
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound hydrochloride as described for the apoptosis assay (e.g., 20 µM for 72 hours in 22RV1 cells).
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
The appearance of the cleaved forms of caspase-3 (17/19 kDa) and PARP (89 kDa) indicates the induction of apoptosis.
-
References
Application Notes and Protocols for Detecting Apoptosis Markers Induced by CSRM617 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Its dysregulation is a key factor in the pathogenesis of various diseases, including cancer. Therapeutic interventions aimed at inducing apoptosis in cancer cells represent a cornerstone of modern oncology research. CSRM617 has been identified as a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor. This compound induces apoptosis, leading to the appearance of cleaved Caspase-3 and PARP, making it a promising candidate for cancer therapy.[1][2][3]
Western blotting is a robust and widely used technique for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate.[4][5] This method is invaluable for elucidating the molecular mechanisms of apoptosis by monitoring changes in the expression and cleavage of key apoptotic proteins.[4][6] These application notes provide a detailed protocol for utilizing Western blot analysis to detect and quantify key apoptosis markers in response to this compound treatment.
Key Apoptosis Markers for Western Blot Analysis
The apoptotic cascade involves a series of protein activations and cleavages. The primary markers detectable by Western blot that indicate the induction of apoptosis include:
-
Caspases: These are the central executioners of apoptosis. Initiator caspases (e.g., Caspase-8, Caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., Caspase-3, Caspase-7).[4] Western blotting can detect the cleavage of pro-caspases into their smaller, active fragments.[6][7]
-
Cleaved PARP (Poly (ADP-ribose) polymerase): PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated Caspase-3, rendering it inactive.[6][8] The detection of the 89 kDa cleaved PARP fragment is a hallmark of apoptosis.[6]
-
Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins can determine the cell's susceptibility to apoptosis.[4][6]
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and may need to be optimized for specific cell lines.
-
Cell Seeding: Plate the desired cancer cell line (e.g., 22Rv1 prostate cancer cells) in appropriate culture dishes or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 20 µM).[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal treatment conditions.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) in parallel.
-
-
Incubation: Replace the existing medium with the this compound-containing or vehicle control medium and incubate the cells for the desired time period (e.g., 48-72 hours).[1]
II. Protein Extraction (Cell Lysis)
-
Cell Harvesting:
-
Adherent cells: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Suspension cells: Transfer the cells to a centrifuge tube and spin at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common choice is RIPA (Radioimmunoprecipitation assay) buffer, which is effective for extracting cytoplasmic, membrane, and nuclear proteins.[9] Supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation.
-
Cell Lysis:
-
Adherent cells: Add an appropriate volume of ice-cold lysis buffer directly to the culture dish. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in ice-cold lysis buffer.
-
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For complete lysis, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
Accurate protein quantification is crucial for ensuring equal loading of samples onto the gel, which is essential for reliable comparative analysis.[10][11]
-
Assay Selection: The Bicinchoninic Acid (BCA) assay is a popular choice as it is compatible with most detergents commonly found in lysis buffers.[11][12]
-
Procedure: Follow the manufacturer's protocol for the chosen protein quantification assay kit. This typically involves creating a standard curve with a known protein standard (e.g., Bovine Serum Albumin - BSA) and measuring the absorbance of the unknown samples.
-
Calculation: Determine the protein concentration of each sample based on the standard curve.
-
Normalization: Based on the calculated concentrations, dilute the lysates with lysis buffer and/or sample buffer to ensure all samples have the same final concentration for loading.
IV. SDS-PAGE and Western Blot
-
Sample Preparation: Mix the protein lysates with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE):
-
Load equal amounts of protein (typically 20-40 µg) per lane of a polyacrylamide gel.[4][13] The percentage of the gel will depend on the molecular weight of the target proteins. A 4-20% gradient gel is often a good choice for separating a wide range of protein sizes.[13]
-
Include a pre-stained protein ladder in one lane to monitor protein separation and estimate the molecular weight of the target proteins.
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer (Blotting):
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[14] A wet or semi-dry transfer system can be used. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
-
Blocking:
-
After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15] This step prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies specific for the apoptosis markers of interest (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) in the blocking buffer at the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[5]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer. The incubation is typically for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibodies.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for a few minutes.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
-
Analysis:
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Densitometric Analysis of Apoptosis Markers after this compound Treatment
| Treatment Group | Cleaved Caspase-3 (Relative Intensity) | Cleaved PARP (Relative Intensity) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 0.85 ± 0.09 |
| This compound (10 µM) | 3.25 ± 0.28 | 2.80 ± 0.31 | 2.10 ± 0.22 |
| This compound (20 µM) | 5.78 ± 0.45 | 4.95 ± 0.52 | 3.50 ± 0.38 |
Data are presented as mean ± standard deviation from three independent experiments. The relative intensity is normalized to the vehicle control.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for Western blot analysis of apoptosis markers.
Apoptotic Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
Application Notes: The Use of CSRM617 to Interrogate the ONECUT2-PEG10 Axis in Cancer Biology
Introduction
ONECUT2 (OC2) has been identified as a master regulator transcription factor pivotal in the progression of aggressive cancers, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions by suppressing the androgen receptor (AR) signaling axis and activating genes associated with neural differentiation.[1][3] A key downstream target directly activated by ONECUT2 is Paternally Expressed Gene 10 (PEG10), a retrotransposon-derived imprinted gene implicated in promoting cell proliferation, migration, and invasion in various cancers.[1][4][5] The small molecule CSRM617 is a selective inhibitor of ONECUT2, binding directly to its HOX domain.[6][7] This compound serves as a critical tool for studying the functional consequences of ONECUT2 inhibition and for validating the ONECUT2-PEG10 signaling axis as a therapeutic target in drug development.[7][8]
Signaling Pathway and Mechanism of Action
The transcription factor RE1-silencing transcription factor (REST) is a known repressor of neuronal differentiation and directly suppresses the expression of ONECUT2.[1][3] In certain cancer states, particularly neuroendocrine prostate cancer, the loss of REST leads to the upregulation of ONECUT2.[1] ONECUT2 then acts as a transcriptional activator for a suite of genes that drive aggressive phenotypes, including the neuroendocrine master regulator PEG10.[1][8] Concurrently, ONECUT2 antagonizes the androgen receptor (AR) pathway by suppressing the expression of both AR and its licensing factor, FOXA1.[3][5][9]
This compound exerts its effect by directly binding to the ONECUT2 homeobox (HOX) domain, a region critical for DNA interaction.[6][7] This binding event inhibits the transcriptional activity of ONECUT2, thereby preventing the expression of its downstream targets like PEG10 and disrupting the oncogenic signaling cascade.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 Accelerates Tumor Proliferation Through Activating ROCK1 Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. pcf.org [pcf.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Cell Viability Assays with CSRM617
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network.[1][2] Emerging research has identified ONECUT2 as a key driver in aggressive and castration-resistant prostate cancer, making it a promising therapeutic target.[3][4][5] this compound has been shown to induce apoptosis in prostate cancer cell lines by promoting the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays.
Data Presentation
The following tables present illustrative data from cell viability and apoptosis assays performed on the 22Rv1 prostate cancer cell line treated with this compound for 48 or 72 hours.
Table 1: Effect of this compound on 22Rv1 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (48 hours) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 95 ± 4.8 |
| 0.1 | 88 ± 6.1 |
| 1 | 72 ± 5.5 |
| 10 | 51 ± 4.9 |
| 20 | 35 ± 3.8 |
| 100 | 18 ± 2.7 |
Table 2: Induction of Apoptosis by this compound in 22Rv1 Cells
| Treatment | Duration | % Apoptotic Cells (Cleaved Caspase-3 Positive) (Mean ± SD) |
| Vehicle Control | 72 hours | 5 ± 1.5 |
| This compound (20 µM) | 72 hours | 65 ± 8.2 |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the transcriptional activity of ONECUT2. This leads to the suppression of pro-survival signaling pathways and the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases and cell death.
Caption: this compound inhibits ONECUT2, leading to apoptosis.
Experimental Protocols
Cell Culture
The human prostate cancer cell line 22Rv1 is recommended for these assays due to its documented responsiveness to this compound.[1][2]
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in the complete growth medium just before each experiment. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
22Rv1 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest 22Rv1 cells and perform a cell count.
-
Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
22Rv1 cells
-
Complete growth medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, but use 96-well white-walled plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Treat cells with this compound as described in the MTT assay protocol.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reconstituted reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Caption: Workflow for the Caspase-3/7 activity assay.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 3. Emerging role of ONECUT2 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Investigating Drug Resistance in Prostate Cancer with CSRM617
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to androgen receptor (AR) targeted therapies, such as enzalutamide, is a major clinical challenge in the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key driver of this resistance is the emergence of AR-independent signaling pathways. One such master regulator is the transcription factor ONECUT2 (OC2). Elevated OC2 expression is associated with aggressive disease, neuroendocrine differentiation, and suppression of the AR signaling axis, contributing to therapeutic resistance.
CSRM617 is a novel small-molecule inhibitor that directly targets the ONECUT2-HOX domain, offering a promising therapeutic strategy to overcome drug resistance in prostate cancer.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate its effects on prostate cancer cell lines in vitro and in vivo.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Treatment Duration (hours) | Reference |
| 22Rv1 | Human prostate carcinoma, AR-positive, expresses AR-V7 splice variant | 5 - 15 | 48 | [3] |
| LNCaP | Human prostate adenocarcinoma, androgen-sensitive, AR-positive | 5 - 15 | 48 | [4] |
| C4-2 | LNCaP-derived, castration-resistant, AR-positive | 5 - 15 | 48 | [4] |
| PC-3 | Human prostate adenocarcinoma, androgen-insensitive, AR-negative | 5 - 15 | 48 | [4] |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | Endpoint | Reference |
| Tumor Volume | Significant reduction | 20 days | [5] | |
| Metastasis | Significant reduction in onset and growth of diffuse metastases | 3 weeks | [6] | |
| Biomarker (PEG10) | Significant downregulation in tumors | 3 weeks | [6] | |
| Animal Weight | No significant change | No significant change | 20 days | [6] |
Mandatory Visualizations
Caption: ONECUT2 signaling pathway in prostate cancer drug resistance.
Caption: Workflow for evaluating this compound in prostate cancer models.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound hydrochloride is recommended for its enhanced water solubility and stability.[7] Prepare a 10 mM stock solution in DMSO.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles. For in vivo studies, further dilution in a suitable vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is recommended.[5]
Protocol 1: Cell Viability (MTS) Assay
This protocol is designed to assess the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom black plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the prostate cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested concentration range is 0.01 µM to 100 µM.[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis Markers
This protocol details the detection of cleaved Caspase-3 and PARP, key markers of apoptosis, in this compound-treated prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-cleaved Caspase-3 (Asp175)
-
Rabbit anti-PARP
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed 22Rv1 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle control for 72 hours.[6]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Suggested dilutions: cleaved Caspase-3 1:1000, PARP 1:1000, β-actin 1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines the procedure for establishing a 22Rv1 xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
22Rv1 human prostate cancer cells
-
Male immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Matrigel
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Calipers for tumor measurement
-
For metastasis studies: 22Rv1 cells engineered to express luciferase and an in vivo imaging system (IVIS).
Procedure:
-
Tumor Cell Implantation:
-
Harvest 22Rv1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth by measuring with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (50 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[6]
-
Monitor the body weight of the mice twice a week as a measure of toxicity.
-
-
Metastasis Monitoring (Optional):
-
For metastasis studies, inject luciferase-expressing 22Rv1 cells intracardially.
-
Perform bioluminescence imaging weekly to monitor the development and progression of metastases.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the duration of the study (e.g., 20-30 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for PEG10 expression) or snap-frozen for molecular analysis.
-
Conclusion
This compound presents a targeted approach to counteract drug resistance in prostate cancer by inhibiting the master regulator ONECUT2. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models of castration-resistant prostate cancer. These studies will be crucial in advancing our understanding of ONECUT2-driven resistance and in the development of novel therapeutic strategies for patients with advanced prostate cancer.
References
- 1. ONECUT2 Activates Diverse Resistance Drivers of Androgen Receptor-Independent Heterogeneity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artelobio.com [artelobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of CSRM617 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a novel small molecule inhibitor that targets the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] By binding directly to the OC2-HOX domain, this compound disrupts its transcriptional activity, leading to the suppression of genes involved in cell survival and proliferation.[1] This inhibitory action ultimately induces apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP, making this compound a promising therapeutic agent for aggressive prostate cancer.[1] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using prostate cancer xenograft models, a critical step in the preclinical drug development process.
Mechanism of Action: Targeting the ONECUT2 Signaling Pathway
ONECUT2 plays a pivotal role in the progression of prostate cancer to a more aggressive, androgen-receptor-independent state. It acts as a survival factor and promotes the expression of genes associated with neural differentiation, contributing to the lethal phenotype of mCRPC.[2] One of the key downstream targets of ONECUT2 is Paternally Expressed Gene 10 (PEG10), which is itself a master regulator of neuroendocrine differentiation.[3] this compound's inhibition of ONECUT2 leads to the downregulation of PEG10, providing a key biomarker for assessing drug activity both in vitro and in vivo.[1] The subsequent induction of apoptosis is a hallmark of this compound's therapeutic effect.[1]
Experimental Protocols
This section details the necessary protocols for establishing xenograft models and assessing the efficacy of this compound.
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of the 22Rv1 human prostate cancer cell line into immunodeficient mice. This cell line is known to express high levels of ONECUT2, making it a suitable model for studying this compound.[4]
Materials:
-
22Rv1 human prostate cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® (Corning)
-
Male immunodeficient mice (e.g., Nude or SCID), 6-8 weeks old
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Culture 22Rv1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration and Tumor Monitoring
Materials:
-
This compound (formulated for oral administration)
-
Vehicle control (e.g., sterile water or as specified by the manufacturer)
-
Animal gavage needles
-
Digital calipers
-
Analytical balance
Procedure:
-
Prepare the this compound solution at the desired concentration. A previously reported effective dose is 50 mg/kg, administered daily.[1]
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 21-28 days).
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Record the body weight of each mouse every 2-3 days to monitor for potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation and Analysis
Summarize all quantitative data in the following tables for clear comparison. Note: The values presented in these tables are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1580.3 ± 210.4 | - | - |
| This compound (50 mg/kg) | 10 | 128.1 ± 14.8 | 450.7 ± 95.6 | 71.5 | <0.001 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | N | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Change in Body Weight |
| Vehicle Control | 10 | 22.5 ± 1.1 | 24.8 ± 1.3 | +10.2% |
| This compound (50 mg/kg) | 10 | 22.3 ± 1.2 | 23.9 ± 1.5 | +7.2% |
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound, excised tumors should be analyzed for the expression of key biomarkers.
Protocol: Immunohistochemistry (IHC) for PEG10, Cleaved Caspase-3, and Cleaved PARP
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Primary antibodies:
-
Rabbit anti-PEG10
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
-
Biotinylated secondary antibody (anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with the blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (dilutions to be optimized, typically 1:200 to 1:1000) overnight at 4°C in a humidified chamber.[1]
-
Wash the slides and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Develop the signal with the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Table 3: Pharmacodynamic Marker Expression in 22Rv1 Tumors
| Treatment Group | Biomarker | Staining Intensity (Scale 0-3) | Percentage of Positive Cells (%) |
| Vehicle Control | PEG10 | 2.8 ± 0.4 | 85 ± 10 |
| This compound (50 mg/kg) | PEG10 | 0.7 ± 0.2 | 20 ± 5 |
| Vehicle Control | Cleaved Caspase-3 | 0.5 ± 0.1 | 10 ± 3 |
| This compound (50 mg/kg) | Cleaved Caspase-3 | 2.5 ± 0.5 | 75 ± 8 |
| Vehicle Control | Cleaved PARP | 0.4 ± 0.1 | 8 ± 2 |
| This compound (50 mg/kg) | Cleaved PARP | 2.6 ± 0.4 | 80 ± 7 |
Pharmacokinetic Analysis
A pharmacokinetic study should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol: Pharmacokinetic Study in Mice
Materials:
-
This compound
-
Male immunodeficient mice
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for drug concentration analysis
Procedure:
-
Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | [To be determined] |
| Tmax (Time to Cmax) | h | [To be determined] |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | [To be determined] |
| t1/2 (Half-life) | h | [To be determined] |
| CL/F (Apparent Clearance) | L/h/kg | [To be determined] |
| Vd/F (Apparent Volume of Distribution) | L/kg | [To be determined] |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound's efficacy in prostate cancer xenograft models. By following these detailed procedures, researchers can generate robust and reproducible data on tumor growth inhibition, mechanism of action, and the pharmacokinetic profile of this compound. This information is crucial for the continued development of this promising therapeutic agent for the treatment of advanced prostate cancer.
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 4. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Synergistic Effects of CSRM617 with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor, which has shown promise in preclinical models of prostate cancer.[1][2][3][4][5][6] It has been demonstrated to inhibit cell growth and induce apoptosis in prostate cancer cell lines by promoting the cleavage of Caspase-3 and PARP.[1][2][7] Given its targeted mechanism, there is a strong rationale for investigating the synergistic potential of this compound in combination with other therapeutic agents to enhance anti-cancer efficacy and overcome potential resistance mechanisms.[3]
These application notes provide a comprehensive guide for researchers to evaluate the synergistic effects of this compound with other drugs. The protocols outlined below describe methods for assessing cell viability, and apoptosis, and for quantifying the degree of drug interaction using the Combination Index (CI) method.[8][9][10][11][12]
Key Experimental Protocols
Cell Viability Assay (MTT/XTT or equivalent)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and the combination drug, which is essential for designing synergy experiments.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 prostate cancer cells)[1][2][7]
-
Complete cell culture medium
-
This compound (hydrochloride salt recommended for better solubility)[1]
-
Drug B (the drug to be tested in combination)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and Drug B separately in a complete culture medium.
-
Treatment:
-
Single-agent dose response: Treat cells with increasing concentrations of this compound or Drug B alone. Include a vehicle control (e.g., DMSO).
-
Combination treatment: Treat cells with a combination of this compound and Drug B. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).[1][2]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug alone and in combination using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol assesses the induction of apoptosis by this compound, Drug B, and their combination.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Drug B
-
6-well plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, Drug B, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 48 hours).[1] Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Synergy Quantification: Combination Index (CI) Method
The Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach to quantify drug synergy.[8][9][10][11][12]
Calculation:
The CI is calculated using the following formula: CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂ [8]
Where:
-
(D)₁ and (D)₂ are the concentrations of Drug 1 (this compound) and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.
Interpretation of CI Values:
Software such as CompuSyn can be used to calculate CI values and generate Fa-CI plots (Fraction affected vs. CI) to assess synergy at different effect levels.[8]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound and Drug B Alone and in Combination
| Treatment | IC50 (µM) ± SD |
| This compound | [Insert Value] |
| Drug B | [Insert Value] |
| This compound + Drug B (Ratio) | [Insert Value] |
Table 2: Apoptosis Induction by this compound and Drug B
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
| Drug B | [Insert Value] | [Insert Value] |
| This compound + Drug B | [Insert Value] | [Insert Value] |
Table 3: Combination Index (CI) Values
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.50 (50% inhibition) | [Insert Value] | [Synergism/Additive/Antagonism] |
| 0.75 (75% inhibition) | [Insert Value] | [Synergism/Additive/Antagonism] |
| 0.90 (90% inhibition) | [Insert Value] | [Synergism/Additive/Antagonism] |
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis by inhibiting ONECUT2.
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating drug synergy.
Logical Framework for Synergy Determination
Caption: Logic for interpreting Combination Index (CI) values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uclahealth.org [uclahealth.org]
- 5. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 6. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. punnettsquare.org [punnettsquare.org]
- 10. echemi.com [echemi.com]
- 11. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Assess Drug Impact on Cell Proliferation - Creative Diagnostics [qbd.creative-diagnostics.com]
- 16. Two optimized combination assays to examine apoptosis pathways in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. biocompare.com [biocompare.com]
- 19. Technology - Diagnostic Assay for Determining Patient Response to Apoptosis-related Cancer Therapy [nih.technologypublisher.com]
- 20. biotium.com [biotium.com]
Measuring the Potency of CSRM617: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) signaling pathway.[1][2] By directly binding to the OC2-HOX domain, this compound disrupts its function, leading to the induction of apoptosis in cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2] This compound has shown efficacy in inhibiting the growth of various prostate cancer (PC) cell lines, including PC-3, 22RV1, LNCaP, and C4-2 cells, and has demonstrated anti-tumor activity in preclinical mouse models.[1][2][3]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[4] This document provides detailed protocols for determining the IC50 of this compound in various cancer cell lines using common cell viability assays.
Key Experimental Protocols
Cell Culture
Proper maintenance of cancer cell lines is crucial for obtaining reproducible IC50 results. The following table summarizes the recommended culture conditions for prostate cancer cell lines known to be responsive to this compound.
| Cell Line | Base Medium | Supplements | Subculture Ratio | Seeding Density (per cm²) |
| PC-3 | F-12K Medium | 10% Fetal Bovine Serum (FBS) | 1:2 to 1:6 | 2-5 x 10⁴ |
| 22RV1 | RPMI-1640 Medium | 10% FBS | 1:3 to 1:6 | 2-4 x 10⁴ |
| LNCaP | RPMI-1640 Medium | 10% FBS | 1:3 to 1:6 | Not specified, plate at high density |
| C4-2 | RPMI-1640 Medium | 10% FBS | Not specified | Not specified |
Note: All cell lines should be cultured in a humidified incubator at 37°C with 5% CO₂.[5][6][7][8][9]
IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust method for determining cell viability by quantifying ATP, which is an indicator of metabolically active cells.[1][10][11]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (typically 5,000 to 10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background measurements.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration range is 0.01-100 µM.[1]
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
-
Alternative IC50 Determination using MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.[12]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete culture medium
-
96-well clear-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The raw data (luminescence or absorbance) should be normalized to the vehicle-treated controls to determine the percentage of cell viability. The IC50 value is then calculated by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve) using software such as GraphPad Prism.[4]
Example Data Table:
| This compound Concentration (µM) | % Viability (PC-3) | % Viability (22RV1) | % Viability (LNCaP) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | 95 | 98 | 96 |
| 1 | 85 | 88 | 87 |
| 10 | 52 | 48 | 55 |
| 20 | 30 | 25 | 35 |
| 50 | 15 | 10 | 18 |
| 100 | 5 | 2 | 8 |
Calculated IC50 Values:
| Cell Line | IC50 of this compound (µM) |
| PC-3 | [Calculated Value] |
| 22RV1 | [Calculated Value] |
| LNCaP | [Calculated Value] |
Visualizations
Signaling Pathway of this compound Action
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 5. elabscience.com [elabscience.com]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Biological Characteristics of Prostate Cancer Cell Lines: 22Rv1, PC3, LNCaP - AcceGen [accegen.com]
- 8. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PC-3. Culture Collections [culturecollections.org.uk]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Monitoring the Efficacy of CSRM617 on Tumor Growth and Metastasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the anti-tumor and anti-metastatic effects of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). This compound has demonstrated efficacy in preclinical models of prostate cancer by disrupting the OC2-driven transcriptional program that promotes tumor progression and metastasis.[1][2][3]
The following protocols are designed to offer standardized procedures for in vitro and in vivo studies, ensuring reproducibility and comparability of data across different research settings.
Part 1: In Vitro Assessment of this compound Activity
Cell Viability and Proliferation Assays
To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines, standard cell viability assays are recommended.
Table 1: Summary of In Vitro Proliferation Data for this compound
| Cell Line | Cancer Type | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| 22Rv1 | Prostate Cancer | CellTiter-Glo | 20 nM - 20 µM | 48 hours | Inhibition of cell growth |
| LNCaP | Prostate Cancer | CellTiter-Glo | 0.01 - 100 µM | 48 hours | Inhibition of cell growth |
| C4-2 | Prostate Cancer | CellTiter-Glo | 0.01 - 100 µM | 48 hours | Inhibition of cell growth |
| PC-3 | Prostate Cancer | CellTiter-Glo | 0.01 - 100 µM | 48 hours | Inhibition of cell growth |
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
Plate prostate cancer cells (e.g., 22Rv1, LNCaP, C4-2, PC-3) in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium.
-
Add the desired concentrations of this compound (e.g., 0.01 µM to 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Apoptosis Assays
This compound has been shown to induce apoptosis in prostate cancer cells.[1][3] This can be quantified by measuring the levels of key apoptosis markers.
Table 2: In Vitro Apoptosis Data for this compound
| Cell Line | Concentration | Incubation Time | Markers Assessed | Observed Effect |
| 22Rv1 | 20 µM | 72 hours | Cleaved Caspase-3, PARP | Increased expression |
Protocol: Western Blotting for Apoptosis Markers
-
Cell Culture and Treatment:
-
Seed 22Rv1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 20 µM) or vehicle control for 72 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and PARP overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Gene Expression Analysis
The expression of ONECUT2 target genes, such as PEG10, can serve as a biomarker for this compound activity.[1][2]
Protocol: Quantitative Real-Time PCR (qRT-PCR) for PEG10
-
Cell Treatment and RNA Extraction:
-
Treat 22Rv1 cells with this compound (e.g., 10 µM) for various time points (e.g., 4, 8, 16 hours).
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for PEG10 and a housekeeping gene (e.g., GAPDH).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of PEG10 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
-
Part 2: In Vivo Assessment of this compound Efficacy
Subcutaneous Xenograft Model for Tumor Growth
This model is used to evaluate the effect of this compound on the growth of primary tumors.
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Cell Line | Mouse Strain | Implantation Site | Treatment | Dosing | Outcome |
| 22Rv1 | Nude Mice | Subcutaneous | This compound | 50 mg/Kg daily (i.p.) | Significant reduction in tumor volume and weight |
Protocol: Subcutaneous Tumor Growth Study
-
Cell Preparation and Implantation:
-
Resuspend 22Rv1 cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of male nude mice.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (50 mg/Kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analyze tumor tissues for biomarker expression (e.g., PEG10) by immunohistochemistry or Western blotting.
-
Orthotopic Metastasis Model
This model is employed to assess the impact of this compound on the metastatic spread of cancer cells.
Table 4: In Vivo Metastasis Inhibition by this compound
| Cell Line | Mouse Strain | Injection Route | Treatment | Dosing | Outcome |
| Luciferase-tagged 22Rv1 | SCID Mice | Intracardiac | This compound | 50 mg/Kg daily | Significant reduction in the onset and growth of diffuse metastases |
Protocol: Intracardiac Injection Model for Metastasis
-
Cell Preparation and Injection:
-
Use luciferase-expressing 22Rv1 cells to enable bioluminescence imaging.
-
Anesthetize SCID mice and inject 1x10⁵ cells in 100 µL of PBS into the left ventricle of the heart.
-
-
Treatment and Imaging:
-
Begin treatment with this compound (50 mg/Kg) or vehicle control two days post-injection.
-
Monitor the development of metastases weekly using an in vivo imaging system (IVIS) after i.p. injection of D-luciferin.
-
Quantify the bioluminescent signal to assess the metastatic burden.
-
-
Endpoint and Analysis:
-
Continue the experiment for a set duration (e.g., 5-6 weeks).
-
At the endpoint, perform ex vivo imaging of various organs (e.g., lungs, liver, bone) to confirm metastatic lesions.
-
Tissues can be collected for histological analysis.
-
Part 3: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound directly binds to the ONECUT2 (OC2) transcription factor, inhibiting its activity. This leads to the downregulation of OC2 target genes, such as PEG10, which are involved in cell survival and proliferation. The inhibition of OC2 also suppresses the androgen receptor (AR) transcriptional program.
Caption: Mechanism of this compound action on the ONECUT2 signaling pathway.
Experimental Workflow for In Vivo Tumor Growth Study
The following diagram outlines the key steps in conducting an in vivo study to assess the effect of this compound on subcutaneous tumor growth.
Caption: Workflow for in vivo subcutaneous xenograft studies.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell lines used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
Best Practices for Long-Term Storage and Handling of CSRM617: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the proper long-term storage, handling, and experimental use of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2. Adherence to these best practices is crucial for ensuring the compound's stability, and integrity, and obtaining reproducible experimental outcomes.
Introduction to this compound
This compound is a potent and selective inhibitor of One Cut Homeobox 2 (ONECUT2), a key transcription factor implicated in the progression of castration-resistant prostate cancer (CRPC). By binding to the ONECUT2-HOX domain, this compound effectively suppresses the AR transcriptional program and induces apoptosis in prostate cancer cells, making it a valuable tool for cancer research and drug development.[1][2][3][4][5]
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity over time. The following recommendations are based on manufacturer guidelines and general best practices for small molecule inhibitors.
Table 1: Recommended Long-Term Storage Conditions for this compound [6]
| Form | Storage Temperature | Duration | Container | Special Instructions |
| Solid (Lyophilized Powder) | -20°C or -80°C | Up to 24 months | Tightly sealed, amber glass vial | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquots in cryo-vials | Avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquots in cryo-vials | For short-term use only. |
Note: While a salt form like this compound hydrochloride generally offers better stability and solubility, it is still crucial to adhere to these storage conditions to prevent degradation.[7] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[6]
Handling Procedures
This compound is a bioactive compound and should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound in solid or solution form.
-
Weighing: When preparing stock solutions, weigh the solid compound in a chemical fume hood to avoid inhalation of the powder.
-
Solution Preparation: Prepare stock solutions in a sterile environment, such as a laminar flow hood, to prevent microbial contamination. Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are detailed protocols for common in vitro assays using this compound with prostate cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of prostate cancer cell lines such as PC-3 and 22RV1.[6][7]
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., PC-3, 22RV1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6][7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound in prostate cancer cells.[6][7]
Materials:
-
This compound
-
Prostate cancer cell lines (e.g., 22RV1)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 22RV1 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 10, 20 µM) for 48-72 hours.[6][7]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11][12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action in CRPC
This compound inhibits the transcription factor ONECUT2, a master regulator in castration-resistant prostate cancer. ONECUT2 suppresses the androgen receptor (AR) signaling pathway and promotes neuroendocrine differentiation. By inhibiting ONECUT2, this compound restores AR signaling suppression and induces apoptosis through the activation of Caspase-3 and PARP.[1][16]
Caption: Mechanism of this compound in CRPC.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound on prostate cancer cells.
Caption: In Vitro experimental workflow.
References
- 1. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis [escholarship.org]
- 4. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. 2024.sci-hub.box [2024.sci-hub.box]
- 16. Emerging role of ONECUT2 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CSRM617 in 3D Organoid Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer (PCa) remains a significant global health challenge, with a pressing need for advanced preclinical models that can accurately predict clinical outcomes. Three-dimensional (3D) organoid cultures have emerged as a superior in vitro platform, recapitulating the complex architecture and heterogeneity of patient tumors more faithfully than traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of CSRM617, a novel small molecule inhibitor of the transcription factor ONECUT2 (OC2), in 3D organoid models of prostate cancer.
ONECUT2 is a critical regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and is implicated in the progression to lethal disease.[1] this compound has been identified as a direct inhibitor of OC2, demonstrating efficacy in reducing tumor growth and metastasis in preclinical mouse models.[2][3] These application notes describe the methodology for assessing the therapeutic potential of this compound in patient-derived or cell-line-derived prostate cancer organoids.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on prostate cancer organoids, based on expected outcomes from 2D cell line studies. This data should be generated following the protocols outlined below.
| Parameter | Metric | Vehicle Control | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Organoid Viability | % of Control (CellTiter-Glo® 3D) | 100% | 85% | 55% | 30% |
| Organoid Size | Average Diameter (µm) | 250 µm | 210 µm | 150 µm | 90 µm |
| Apoptosis | % Caspase-3/7 Positive Cells | 5% | 20% | 45% | 70% |
| Gene Expression | Relative PEG10 mRNA Levels | 1.0 | 0.6 | 0.3 | 0.1 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of ONECUT2 in prostate cancer and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer Organoids
This protocol is adapted from established methods for generating organoids from patient tissue or cell lines.
Materials:
-
Prostate cancer tissue or cell line (e.g., 22Rv1)
-
Advanced DMEM/F12
-
Matrigel® Matrix
-
Prostate Cancer Organoid Growth Medium (see formulation below)
-
Collagenase Type II
-
Dispase
-
TrypLE™ Express
-
ROCK inhibitor (Y-27632)
-
6-well and 96-well culture plates
Prostate Cancer Organoid Growth Medium Formulation:
-
Advanced DMEM/F12
-
1x B27 Supplement
-
1x N2 Supplement
-
1.25 mM N-Acetylcysteine
-
10 mM HEPES
-
100 ng/mL Noggin
-
50 ng/mL EGF
-
10 ng/mL FGF10
-
5 µM A83-01
-
10 µM Y-27632 (for the first 7 days of culture)
-
10 nM Dihydrotestosterone (DHT)
Procedure:
-
Tissue Digestion (for patient tissue):
-
Mince fresh prostate cancer tissue into small pieces (<1 mm³).
-
Digest the tissue in a solution of Collagenase Type II and Dispase in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.
-
Neutralize the enzymes with excess Advanced DMEM/F12 and pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet.
-
-
Cell Seeding:
-
Resuspend the single cells or cell line cells in ice-cold Matrigel® at a density of 1,000-5,000 cells per 50 µL of Matrigel®.
-
Plate 50 µL droplets of the cell-Matrigel® suspension into the center of pre-warmed 24-well plate wells.
-
Incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
-
Carefully add 500 µL of Prostate Cancer Organoid Growth Medium to each well.
-
-
Organoid Culture and Maintenance:
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Replace the growth medium every 2-3 days.
-
Organoids should be ready for experiments within 7-14 days.
-
Protocol 2: this compound Treatment and Viability Assessment
Materials:
-
Established prostate cancer organoids in a 96-well plate
-
This compound (stock solution in DMSO)
-
Prostate Cancer Organoid Growth Medium
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Drug Preparation:
-
Prepare a serial dilution of this compound in Prostate Cancer Organoid Growth Medium to achieve the desired final concentrations (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
-
Organoid Treatment:
-
Carefully remove the existing medium from the organoid cultures.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to each well.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Protocol 3: High-Content Imaging and Analysis of Organoids
Materials:
-
Treated prostate cancer organoids in a 96-well imaging plate
-
Hoechst 33342
-
Propidium Iodide (PI)
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
High-content imaging system
Procedure:
-
Staining:
-
Add Hoechst 33342 (for nuclear staining), PI (for dead cells), and CellEvent™ Caspase-3/7 Green (for apoptotic cells) to the organoid culture medium at the recommended concentrations.
-
Incubate for 1-2 hours at 37°C.
-
-
Imaging:
-
Acquire images using a high-content imaging system. Capture multiple z-stacks to visualize the entire 3D structure of the organoids.
-
-
Image Analysis:
-
Use image analysis software to segment and identify individual organoids and cells.
-
Quantify parameters such as organoid size, number, and the intensity of the fluorescent stains to determine the percentage of live, dead, and apoptotic cells.
-
Experimental Workflow
The following diagram outlines the experimental workflow for testing this compound in prostate cancer organoids.
Conclusion
The use of 3D organoid models provides a powerful platform for the preclinical evaluation of novel therapeutic agents like this compound. These detailed protocols offer a framework for researchers to investigate the efficacy of ONECUT2 inhibition in a more clinically relevant setting. The ability to derive organoids directly from patients opens the door for future personalized medicine approaches, where the sensitivity of a patient's tumor to this compound could be assessed ex vivo to guide treatment decisions. Further studies utilizing these models will be crucial in advancing our understanding of this compound's therapeutic potential in prostate cancer.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
Application Notes and Protocols: A Step-by-Step Guide to Using CSRM617 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] By directly binding to the OC2-HOX domain, this compound effectively suppresses the AR transcriptional program, induces apoptosis, and inhibits tumor growth and metastasis in preclinical models of prostate cancer.[3][4] These application notes provide a comprehensive guide for utilizing this compound in gene expression analysis to investigate its biological effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the transcriptional activity of ONECUT2. This leads to the suppression of ONECUT2 target genes, such as Paternally Expressed Gene 10 (PEG10), which is implicated in neuroendocrine differentiation and tumor progression.[2][3] Furthermore, this compound treatment results in the induction of apoptosis, evidenced by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][2] A key aspect of its mechanism is the suppression of the androgen receptor (AR) axis, a critical signaling pathway in prostate cancer.[3]
Data Presentation
In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 | Reference |
| PC-3 | 48 hours | 5-15 µM | [5] |
| 22Rv1 | 48 hours | 5-15 µM | [5] |
| LNCaP | 48 hours | 5-15 µM | [5] |
| C4-2 | 48 hours | 5-15 µM | [5] |
In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Vehicle Control | - | - | [1] |
| This compound | 50 mg/kg daily (p.o.) | Significant reduction in tumor volume and weight | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of prostate cancer cells using a tetrazolium-based assay such as MTT or CCK-8.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 to 100 µM.[6]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.[6]
-
For MTT assay, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
-
For CCK-8 assay, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to quantify the mRNA expression levels of ONECUT2 target genes, such as PEG10 and AR, in response to this compound treatment.
Materials:
-
Prostate cancer cells treated with this compound (as in Protocol 1)
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for PEG10, AR, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qRT-PCR instrument
Procedure:
-
Lyse the this compound-treated and control cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qRT-PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of apoptosis induction by this compound through the analysis of cleaved Caspase-3 and cleaved PARP protein levels.
Materials:
-
Prostate cancer cells treated with this compound (e.g., 22Rv1 cells treated with 20 µM this compound for 72 hours)[6]
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the this compound-treated and control cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels. An increase in the cleaved forms of Caspase-3 (p17/19 kDa fragments) and PARP (89 kDa fragment) indicates apoptosis induction.[9][10]
Protocol 4: In Vivo Xenograft Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a subcutaneous mouse xenograft model using the 22Rv1 prostate cancer cell line.[1]
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID)
-
22Rv1 human prostate carcinoma cells
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest 22Rv1 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.[1]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[1]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.[1]
-
Measure tumor volume and body weight twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
Continue the treatment for a predetermined period (e.g., 20 days) or until the tumors in the control group reach a specified size.[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, gene expression analysis).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: ONECUT2 signaling pathway in prostate cancer.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. pcf.org [pcf.org]
- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]
- 5. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Troubleshooting CSRM617 solubility issues in cell culture media
Troubleshooting Guides and FAQs for Solubility Issues in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the hypothetical lipophilic small molecule, CSRM617, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
This compound is a fictional, representative hydrophobic small molecule inhibitor. Its poor solubility in aqueous solutions, such as cell culture media, is due to its lipophilic nature, which causes it to aggregate and precipitate out of solution.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for dissolving hydrophobic compounds like this compound for in vitro experiments. Ethanol can also be used as an alternative.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. For most cell lines, the final DMSO concentration should not exceed 0.5% (v/v), with an ideal concentration at or below 0.1%. However, the tolerance can be cell-line specific.
Q4: My this compound precipitated immediately after adding the stock solution to my cell culture medium. What should I do?
Immediate precipitation upon dilution is a common issue with hydrophobic compounds. This "crashing out" occurs when the compound rapidly transitions from a high-concentration organic solvent to an aqueous environment. Refer to the troubleshooting guide below for solutions such as modifying your dilution technique, pre-warming the media, and reducing the final concentration.
Q5: My compound appears to lose activity over time in my cell-based assay. What could be the cause?
Loss of activity can be due to several factors, including:
-
Precipitation: The compound may be slowly precipitating out of the medium over the course of the experiment.
-
Adsorption to plasticware: Hydrophobic compounds can bind to the plastic surfaces of your culture plates, reducing the effective concentration in the media.
-
Cellular metabolism: The cells may be metabolizing and breaking down the compound over time.
Data Presentation: Solubility of Representative Hydrophobic Compounds
To provide a reference for expected solubility, the following table summarizes the solubility of two well-documented hydrophobic compounds, Celecoxib and Curcumin, in common organic solvents.
| Compound | Solvent | Solubility | Reference |
| Celecoxib | DMSO | ~16.6 mg/mL | [1] |
| Ethanol | ~25 mg/mL | [1] | |
| Ethanol:PBS (1:4, pH 7.2) | ~0.2 mg/mL | [1] | |
| Curcumin | DMSO | ≥ 1 mg/mL | [2] |
| Ethanol | ≥ 1 mg/mL | [2] | |
| Acetone | ≥ 20 mg/mL | [2] | |
| 0.1 M NaOH | ~3 mg/mL | [2] |
Data Presentation: Maximum Tolerated Solvent Concentrations for Cell Lines
The following table provides general guidelines for the maximum tolerated final concentrations of DMSO and Ethanol for various cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Solvent | Cell Type | Maximum Recommended Final Concentration (v/v) | Notes |
| DMSO | Most immortalized cell lines | ≤ 0.5% | Some robust cell lines may tolerate up to 1%. |
| Primary cells | ≤ 0.1% | Generally more sensitive to DMSO toxicity. | |
| Stem cells | ≤ 0.1% | High sensitivity to solvent-induced differentiation or toxicity. | |
| Ethanol | Most cell lines | ≤ 0.5% | Toxicity can vary significantly between cell lines. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (PTFE for DMSO)
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the amount of this compound powder required to achieve a 10 mM concentration in the desired volume of DMSO.
-
Dissolution: Add the calculated volume of cell culture grade DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm PTFE syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare Serial Dilutions: a. In a series of sterile tubes, prepare serial dilutions of your this compound stock solution in pre-warmed cell culture medium. b. To minimize precipitation, first, create an intermediate dilution by adding a small volume of the stock solution to a small volume of media and vortexing gently. Then, use this intermediate dilution to prepare the final concentrations.
-
Incubation: Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each dilution for any signs of precipitation, such as cloudiness, crystals, or sediment.
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each dilution on a microscope slide and examine for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility.
Potential Signaling Pathway Affected by this compound: MAPK/ERK Pathway
Lipophilic small molecule inhibitors often target intracellular signaling cascades. The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival, and is a common target for such inhibitors.
Caption: Potential inhibition points of this compound in the MAPK/ERK pathway.
Potential Signaling Pathway Affected by this compound: NF-κB Pathway
The NF-κB signaling pathway is another critical regulator of inflammation, immunity, and cell survival that can be modulated by small molecule inhibitors.
Caption: this compound as a hypothetical inhibitor of the NF-κB pathway.
References
Technical Support Center: Optimizing CSRM617 for Apoptosis Induction Assays
Welcome to the technical support center for researchers utilizing CSRM617 in apoptosis induction assays. This resource is designed to provide targeted guidance to researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] OC2 is recognized as a master regulator in lethal prostate cancer, where it suppresses the androgen receptor (AR) signaling pathway.[3][4] By inhibiting OC2, this compound disrupts a key survival mechanism in certain cancer cells, leading to the induction of apoptosis. This is evidenced by the appearance of downstream apoptosis markers such as cleaved Caspase-3 and cleaved PARP.[1][2]
Q2: What is the optimal concentration of this compound to use for inducing apoptosis?
A2: The optimal concentration of this compound can vary depending on the cell line and the experimental duration. For apoptosis induction, concentrations between 10 µM and 20 µM for 48 to 72 hours have been shown to be effective in prostate cancer cell lines like 22Rv1.[1][2] However, for cell growth inhibition assays, a broader range of 0.01 µM to 100 µM for 48 hours may be explored.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Apoptosis can be confirmed using several methods. A common and effective approach is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Another robust method is to perform a Western blot to detect the cleavage of key apoptotic proteins like Caspase-3 and PARP.[1][2]
Q4: My untreated control cells are showing a high level of apoptosis. What could be the cause?
A4: High background apoptosis in control cells can be due to several factors, including suboptimal cell culture conditions (e.g., over-confluency, nutrient deprivation), harsh cell handling during harvesting (e.g., excessive trypsinization), or contamination. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Q5: I am not observing a significant increase in apoptosis after treating with this compound. What should I do?
A5: If you are not seeing the expected apoptotic effect, consider the following:
-
Concentration and Duration: The concentration of this compound may be too low or the incubation time too short. Perform a dose-response and time-course experiment to identify the optimal conditions.
-
Cell Line Sensitivity: The expression level of ONECUT2 can vary between cell lines, which may affect their sensitivity to this compound.[3] Consider verifying the expression of ONECUT2 in your cell line of interest.
-
Compound Stability: Ensure that the this compound is properly stored and handled to maintain its activity.
Troubleshooting Guides
Annexin V/PI Flow Cytometry Assay
| Issue | Potential Cause | Recommended Solution |
| High percentage of apoptotic cells in negative control | 1. Cells were unhealthy or overgrown before treatment. 2. Harsh cell handling (e.g., vigorous pipetting, over-trypsinization). 3. Contamination of cell culture. | 1. Use cells in the logarithmic growth phase. 2. Handle cells gently. Use a cell scraper for adherent cells if necessary. 3. Regularly check for and eliminate contamination. |
| No significant increase in apoptosis in treated cells | 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Low expression of ONECUT2 in the cell line. 4. Degraded this compound compound. | 1. Perform a dose-response experiment (e.g., 1 µM to 50 µM). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify ONECUT2 expression by Western blot or qPCR. 4. Use a fresh stock of this compound. |
| Poor separation of cell populations (Live, Apoptotic, Necrotic) | 1. Incorrect compensation settings on the flow cytometer. 2. Cell debris interfering with analysis. | 1. Use single-stained controls to set up proper compensation. 2. Gate on the main cell population to exclude debris during analysis. |
Western Blot for Cleaved Caspase-3 and PARP
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal for cleaved Caspase-3/PARP | 1. Suboptimal timing of cell harvesting. 2. Insufficient protein loading. 3. Poor antibody quality or incorrect antibody dilution. | 1. Perform a time-course experiment to capture the peak of caspase activation. 2. Ensure accurate protein quantification and load sufficient protein (20-40 µg). 3. Use a validated antibody at the recommended dilution and include a positive control. |
| High background on the blot | 1. Insufficient blocking. 2. Antibody concentration is too high. 3. Inadequate washing. | 1. Block the membrane for at least 1 hour at room temperature. 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps. |
Experimental Protocols
Cell Viability and Apoptosis Induction with this compound
This protocol provides a general guideline for treating prostate cancer cells with this compound.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Multi-well plates (6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Treatment: The following day, replace the existing medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Analysis: After incubation, harvest the cells for downstream analysis, such as Annexin V/PI staining or Western blotting.
Annexin V/PI Staining for Flow Cytometry
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA, and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Apoptosis Markers
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and quantify the protein concentration of the supernatants.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Knockout of onecut2 inhibits proliferation and promotes apoptosis of tumor cells through SKP2-mediated p53 acetylation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
How to address CSRM617 precipitation in aqueous solutions
Welcome to the technical support center for CSRM617. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the precipitation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: Precipitation of this compound can occur for several reasons, often related to its physicochemical properties. Common causes include:
-
Exceeding Solubility Limit: The concentration of this compound in your solution may be higher than its intrinsic solubility in the specific aqueous buffer and conditions (pH, temperature) you are using.
-
Solvent-Shift Effect: When a concentrated stock of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[1]
-
pH-Dependent Solubility: The solubility of this compound may be highly dependent on the pH of the solution.[2][3][4][5] If the buffer pH is close to the compound's pKa, its solubility can be significantly reduced.
-
Temperature Effects: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility.[1]
Q2: I observed precipitation after adding my this compound DMSO stock to my cell culture media. What should I do?
A2: This is a common issue known as solvent-shift precipitation. Here are some strategies to address this:
-
Optimize Stock Concentration and Dilution: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the media, keeping the final DMSO concentration low.[1] A stepwise dilution, where the DMSO stock is first mixed with a small amount of media before being added to the final volume, can also be effective.[1]
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Stir While Adding: Slowly add the stock solution to the media while gently stirring to facilitate rapid and uniform mixing.[6]
Q3: Can I use a solution that has a visible precipitate?
A3: It is strongly advised not to use a solution with a visible precipitate for your experiments. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[6]
Q4: How can polymeric excipients help with this compound precipitation?
A4: Polymeric excipients can act as precipitation inhibitors.[7][8][9] They can function in several ways, such as increasing viscosity, adsorbing to the surface of newly formed crystals to prevent further growth, or forming complexes with the drug to enhance its solubility.[8][10][11] Commonly used excipients include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[8]
Troubleshooting Guide
If you are experiencing precipitation with this compound, follow this systematic troubleshooting guide.
Diagram: this compound Precipitation Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Different Buffer Systems
| Buffer System | pH | Temperature (°C) | Maximum Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 8 |
| Tris-HCl | 8.0 | 25 | 15 |
| Acetate Buffer | 5.0 | 25 | 50 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS at pH 7.4 and 25°C
| Co-solvent | Final Concentration (%) | Maximum this compound Solubility (µM) |
| None | 0 | 5 |
| Ethanol | 1 | 20 |
| Ethanol | 2 | 45 |
| Propylene Glycol | 1 | 25 |
| PEG 400 | 1 | 30 |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that can be dissolved in a specific aqueous solution without precipitation.
Materials:
-
This compound
-
100% DMSO
-
Aqueous solution of interest (e.g., cell culture medium, buffer)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at the desired experimental temperature
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Pre-warm the Aqueous Solution: Pre-warm your aqueous solution to the intended experimental temperature (e.g., 37°C).
-
Prepare Serial Dilutions: a. Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed aqueous solution. For example, to make a 100 µM solution from a 50 mM stock, perform a 1:500 dilution. b. Vortex gently immediately after adding the stock. c. Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed aqueous solution, and so on.
-
Incubation and Observation: a. Incubate the prepared dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2). b. Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
Determine Maximum Solubility: The highest concentration that remains clear of any precipitate throughout the observation period is the maximum soluble concentration for this compound under those specific conditions.
Diagram: Signaling Pathway of Co-solvent Action
Caption: Mechanism of co-solvents in enhancing solubility.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. scielo.br [scielo.br]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. colorcon.com [colorcon.com]
- 11. farbefirma.org [farbefirma.org]
- 12. bepls.com [bepls.com]
Technical Support Center: Identifying and Mitigating Potential Off-Target Effects of CSRM617
Welcome to the CSRM617 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). Ensuring the specificity of a novel inhibitor is crucial for accurate experimental results and the development of safe and effective therapeutics.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a transcription factor inhibitor like this compound?
A: Off-target effects are unintended interactions of a drug or small molecule with proteins other than its intended therapeutic target.[1][2] For a transcription factor inhibitor like this compound, these effects can arise from binding to other transcription factors with similar DNA-binding domains, or to entirely different classes of proteins such as kinases.[4][5] These unintended interactions can lead to misleading experimental data, cellular toxicity, and adverse side effects in clinical applications, making their identification and mitigation a critical step in drug development.[1][2]
Q2: What is the known on-target mechanism of action for this compound?
A: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[6] It has been shown to bind directly to the OC2-HOX domain.[6] ONECUT2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[6] By inhibiting OC2, this compound suppresses the AR transcriptional program, activates genes associated with neural differentiation, and induces apoptosis in cancer cells, thereby inhibiting tumor growth and metastasis.[6][7]
Q3: Are there any known off-targets for this compound?
A: Currently, there is no publicly available data detailing specific off-target interactions of this compound. As a novel therapeutic candidate, its off-target profile is an active area of investigation. This guide provides a framework for researchers to systematically identify and characterize potential off-targets in their own experimental systems.
Q4: What are the general approaches to identify potential off-target effects?
A: A combination of computational and experimental methods is recommended.[3]
-
Computational Approaches: In silico methods can predict potential off-target interactions by screening the compound against large databases of protein structures.[8][9]
-
Experimental Approaches:
-
Proteomics-based methods: Techniques like the Cellular Thermal Shift Assay (CETSA) can identify direct binding partners of a compound in a cellular context.[10][11][12]
-
Activity-based screening: Profiling the compound against large panels of proteins, such as kinases, can identify enzymatic activities that are unintentionally inhibited.[3]
-
Genetic Approaches: Comparing the phenotypic effects of the compound with those of genetic knockdown or knockout of the intended target can help differentiate on-target from off-target effects.[3]
-
Q5: How can I distinguish between on-target and off-target phenotypes in my experiments?
A: Distinguishing between on-target and off-target phenotypes requires a multi-faceted approach. Key strategies include:
-
Dose-response correlation: On-target effects should correlate with the IC50 or Kd of the compound for its intended target. Off-target effects may only appear at higher concentrations.[1]
-
Use of a structurally unrelated inhibitor: If a different inhibitor for the same target reproduces the phenotype, it is more likely to be an on-target effect.[1]
-
Genetic validation: The phenotype of this compound treatment should be mimicked by siRNA or CRISPR-mediated knockdown/knockout of ONECUT2.[3]
-
Rescue experiments: Overexpression of the target protein may rescue the on-target phenotype.[1]
Troubleshooting Guides
Issue 1: An unexpected phenotype inconsistent with ONECUT2 inhibition is observed.
You are observing a cellular response, such as unexpected cytotoxicity or a morphological change, that has not been previously associated with the inhibition of the ONECUT2 pathway.
-
Dose-Response Analysis:
-
Protocol: Treat your cell line with a wide range of this compound concentrations, from nanomolar to high micromolar. Assess both the expected on-target effect (e.g., decrease in PEG10 expression) and the unexpected phenotype.
-
Data Presentation:
-
| This compound Conc. | On-Target Effect (% Inhibition of PEG10) | Unexpected Phenotype (% Effect) |
| 1 nM | ||
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM | ||
| 100 µM |
-
Genetic Validation with ONECUT2 Knockdown:
-
Protocol: Transfect cells with siRNA targeting ONECUT2 or use a stable ONECUT2 knockout cell line. Compare the cellular phenotype with that observed with this compound treatment.
-
Expected Outcome: If the phenotype is on-target, it should be mimicked by the genetic knockdown or knockout of ONECUT2.
-
Issue 2: Proactive identification of this compound off-targets is required.
You want to build a comprehensive profile of this compound's selectivity before moving to more complex experimental models.
-
Proteome-Wide Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify proteins that are thermally stabilized upon direct binding of this compound in an unbiased, proteome-wide manner.[10][11][13]
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound and a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins.
-
Analysis: Analyze the soluble protein fraction by mass spectrometry to identify proteins with increased thermal stability in the presence of this compound.[13]
-
-
Data Presentation:
-
| Protein ID | Fold Change in Stability (this compound vs. Vehicle) | p-value | Putative Off-Target? |
| ONECUT2 | High | <0.001 | On-Target |
| Protein X | Moderate | <0.05 | Yes |
| Protein Y | Low | >0.05 | No |
-
Kinase Profiling:
-
Objective: To screen this compound against a broad panel of kinases to identify any off-target inhibitory activity.
-
Protocol: Submit this compound to a commercial kinase profiling service. A typical screen will test the compound at one or two concentrations against hundreds of kinases.
-
Data Presentation:
-
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Kinase A | 85% | 98% |
| Kinase B | 40% | 75% |
| Kinase C | <10% | <10% |
Mitigating Off-Target Effects
Once potential off-target effects have been identified, several strategies can be employed to mitigate their impact on your research:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required for on-target ONECUT2 inhibition and use this concentration in your experiments to minimize engagement of lower-affinity off-targets.[1][3]
-
Employ Structurally Distinct Inhibitors: If available, use other ONECUT2 inhibitors with different chemical scaffolds to confirm that the observed biological effects are due to ONECUT2 inhibition and not a shared off-target.[3]
-
Utilize Genetic Validation: Rely on siRNA or CRISPR/Cas9-mediated knockdown of ONECUT2 as an orthogonal method to validate on-target phenotypes.[3]
ONECUT2 Signaling Pathway
Understanding the on-target pathway of this compound is essential for interpreting experimental results. ONECUT2 is a key transcription factor in certain cancers, where it suppresses the androgen receptor (AR) axis and promotes a neuroendocrine phenotype.[6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Transcription Factors and Cancer: Approaches to Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 6. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. pelagobio.com [pelagobio.com]
- 11. pelagobio.com [pelagobio.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Emerging role of ONECUT2 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the In Vivo Bioavailability of CSRM617
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in optimizing the in vivo bioavailability of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2.[1][2] Given that this compound is an orally administered small molecule inhibitor, it may present bioavailability challenges, which this guide aims to address.[2][3]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Question: We are observing low and variable plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we improve this?
Answer:
Low and variable plasma concentrations of orally administered drugs are often attributed to poor aqueous solubility, low dissolution rate, and/or poor permeability across the gastrointestinal epithelium.[4][5] For this compound, which has been formulated using solubilizing agents like DMSO, PEG300, and Tween-80 for in vivo studies, poor solubility is a likely contributor.[2]
Recommended Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). Assess its permeability using an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
Formulation Optimization: The existing formulations used in preclinical studies suggest that this compound is likely a poorly soluble compound.[2] Consider the following formulation strategies to enhance its solubility and dissolution rate:[4][5][6]
-
Micronization: Reducing the particle size of the drug can increase its surface area and improve its dissolution rate.[4][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the oral bioavailability of poorly soluble drugs by forming fine emulsions in the gastrointestinal tract.[4]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of this compound.[5] A formulation with SBE-β-CD has been reported for this compound.[2]
-
-
Evaluate Different Administration Routes: While oral administration is convenient, initial pharmacokinetic studies could include intravenous (IV) administration to determine the absolute bioavailability and understand the extent of absorption.
Question: We are planning an in vivo pharmacokinetic study for this compound. What are the key considerations for the study design and protocol?
Answer:
A well-designed pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Key Considerations:
-
Animal Model: The choice of animal model should be justified. While mice have been used, consider other species if they offer better translation to human physiology for this class of compounds.[2][3]
-
Dose Selection: The dose of 50 mg/kg has been used in mice for efficacy studies.[2][3] For a pharmacokinetic study, consider including multiple dose levels to assess dose proportionality.[8]
-
Blood Sampling Time Points: Collect blood samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Bioanalytical Method: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of a compound like this compound?
A1: While specific data for this compound is not publicly available, small molecule inhibitors developed for oncology often exhibit challenges with oral bioavailability due to poor solubility.[5][10] It is not uncommon for such compounds to have low to moderate bioavailability. The fact that preclinical studies have utilized formulations with solubilizing agents suggests that improving bioavailability is a key consideration for its development.[2]
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs?
A2: The primary strategies focus on improving the solubility and dissolution rate of the drug.[6] These can be broadly categorized as:
-
Physical Modifications: Micronization, nanonization, and creation of amorphous solid dispersions.[4][5]
-
Chemical Modifications: Salt formation or prodrug design.[4][7]
-
Formulation Approaches: Use of surfactants, lipids (e.g., SEDDS), and complexing agents (e.g., cyclodextrins).[4][5]
Q3: How does metabolism affect the in vivo bioavailability of this compound?
A3: Extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug that reaches systemic circulation, thereby lowering bioavailability.[8] While the specific metabolic pathways of this compound are not detailed in the provided search results, it is a critical factor to investigate. In vivo studies in animal models, coupled with in vitro metabolism studies using liver microsomes, can help elucidate the metabolic fate of this compound.[8][9]
Data Presentation
Table 1: Reported Formulations for In Vivo Studies of this compound
| Formulation Component | Concentration | Vehicle | Reference |
| DMSO | 10% | Saline | [2] |
| PEG300 | 40% | Saline | [2] |
| Tween-80 | 5% | Saline | [2] |
| SBE-β-CD | 20% in Saline | 10% DMSO | [2] |
| Corn Oil | 90% | 10% DMSO | [2] |
Table 2: Summary of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Potential Advantages for this compound | Potential Disadvantages |
| Micronization | Increases surface area for dissolution.[4] | Simple and cost-effective. | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[4] | Can significantly increase solubility and dissolution. | Potential for physical instability (recrystallization). |
| SEDDS | Forms a fine emulsion in the GI tract, increasing the surface area for absorption.[4] | Can enhance both solubility and permeability. | Requires careful selection of lipids, surfactants, and co-solvents. |
| Liposomes | Encapsulates the drug in lipid vesicles.[4] | Can improve solubility and protect the drug from degradation. | Can be complex and costly to manufacture.[5] |
| Prodrugs | Modifies the drug molecule to improve solubility and/or permeability.[4] | Can overcome multiple barriers to bioavailability. | Requires chemical modification and may have its own ADME properties. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) at the desired concentration.[2]
-
Dosing:
-
Blood Sampling: Collect sparse blood samples (approximately 50 µL) from a consistent site (e.g., saphenous vein) at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2). Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: In Vitro Solubility Assessment of this compound
-
Materials: this compound, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8), and Phosphate-Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Add an excess amount of this compound to vials containing each of the test media.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtered supernatant with an appropriate solvent.
-
-
Analysis: Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Reporting: Report the solubility in mg/mL or µg/mL for each medium.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 8. Pharmacokinetics, biodistribution and metabolism of a novel selective androgen receptor modulator designed for prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to CSRM617 in Prostate Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ONECUT2 inhibitor, CSRM617, in prostate cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] In metastatic castration-resistant prostate cancer (mCRPC), OC2 acts as a master regulator of androgen receptor (AR) networks and is a key survival factor.[1][3] this compound directly binds to the OC2-HOX domain, inhibiting its transcriptional activity.[1] This leads to the suppression of OC2 target genes, such as PEG10, and the induction of apoptosis in prostate cancer cells.[1]
Q2: In which prostate cancer cell lines is this compound expected to be most effective?
This compound is most effective in prostate cancer cell lines with high expression of ONECUT2.[1] Its efficacy has been demonstrated in various prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3 cells.[2][4] The 22Rv1 cell line, in particular, has been used in in vivo studies showing the efficacy of this compound in reducing tumor growth and metastasis.[1][5]
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of acquired resistance to this compound have not been extensively documented in published literature, potential mechanisms can be extrapolated from general principles of resistance to targeted therapies. These may include:
-
Alterations in the drug target: Mutations in the ONECUT2 gene that prevent this compound binding.
-
Bypass signaling pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of ONECUT2. This could involve the reactivation of androgen receptor (AR) signaling through various mechanisms or the activation of other growth factor pathways.[6][7]
-
Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Lineage plasticity: Transdifferentiation of prostate adenocarcinoma cells into a neuroendocrine-like phenotype that is less dependent on the ONECUT2 pathway.[8]
Troubleshooting Guide
Problem 1: Decreased sensitivity or acquired resistance to this compound in our prostate cancer cell line.
| Possible Cause | Troubleshooting/Experimental Suggestion |
| 1. Altered ONECUT2 expression or mutation | A. Verify ONECUT2 Expression: Perform Western blot or qPCR to confirm that the resistant cell line still expresses ONECUT2 at levels comparable to the sensitive parental line. B. Sequence the ONECUT2 gene: Isolate genomic DNA from both sensitive and resistant cell lines and sequence the ONECUT2 gene to identify any potential mutations in the drug-binding domain. |
| 2. Activation of bypass signaling pathways | A. Androgen Receptor (AR) Signaling: - Perform Western blot for total AR and phosphorylated AR. - Conduct qPCR for AR target genes (e.g., PSA). - Test combination therapy with AR inhibitors like enzalutamide.[9][10] B. Other Growth Factor Pathways: - Use a phospho-kinase array to screen for activated kinases in the resistant cells. - Investigate pathways like PI3K/AKT and MAPK by Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK). |
| 3. Increased drug efflux | A. Test with Efflux Pump Inhibitors: Co-treat resistant cells with this compound and known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein). A restored sensitivity would suggest the involvement of drug efflux pumps. B. Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to quantify the intracellular levels of this compound in sensitive versus resistant cells. |
| 4. Phenotypic changes (Lineage Plasticity) | A. Assess Neuroendocrine Markers: Perform qPCR or Western blot for neuroendocrine markers such as Chromogranin A (CHGA) and Synaptophysin (SYP) to see if there is a shift towards a neuroendocrine phenotype.[8] |
Problem 2: High background or inconsistent results in our apoptosis assay following this compound treatment.
| Possible Cause | Troubleshooting/Experimental Suggestion |
| 1. Suboptimal drug concentration or treatment duration | A. Dose-Response and Time-Course Experiment: Perform a detailed dose-response curve (e.g., 10 nM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal concentration and duration for inducing apoptosis in your specific cell line. This compound has been shown to induce apoptosis at concentrations around 20 µM for 72 hours.[1] |
| 2. Issues with the apoptosis assay | A. Use Multiple Apoptosis Assays: Confirm apoptosis using at least two different methods. For example, combine a caspase activation assay (e.g., cleaved Caspase-3 Western blot) with a method that measures cell viability or membrane integrity (e.g., Annexin V/PI staining).[2] B. Include Positive and Negative Controls: Use a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle-treated sample as a negative control. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Culture: Culture a sensitive prostate cancer cell line (e.g., 22Rv1) in standard growth medium.
-
Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound (approximately the IC20, determined from a dose-response curve).
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process may take several months.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization: Confirm the resistant phenotype of the isolated clones by performing a cell viability assay and comparing the IC50 value to the parental cell line.
Protocol 2: Western Blot for ONECUT2 and Downstream Markers
-
Cell Lysis: Lyse sensitive and resistant prostate cancer cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ONECUT2, PEG10, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Key Characteristics |
| 22Rv1 | ~10-20 | AR-V7 positive, castration-resistant |
| LNCaP | ~10-20 | Androgen-sensitive, expresses AR |
| C4-2 | ~10-20 | Castration-resistant derivative of LNCaP |
| PC-3 | ~20-30 | AR-negative, neuroendocrine features |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is extrapolated from published studies showing growth inhibition at these concentration ranges.[2]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uclahealth.org [uclahealth.org]
- 4. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 8. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining [177Lu]Lu-PSMA-617 and enzalutamide in metastatic castration-resistant prostate cancer: promising but with caveats for now - Muniz - AME Clinical Trials Review [actr.amegroups.org]
- 10. Combining [177Lu]Lu-PSMA-617 and enzalutamide in metastatic castration-resistant prostate cancer: promising but with caveats for now - Muniz - AME Clinical Trials Review [actr.amegroups.org]
Technical Support Center: Optimizing Incubation Times for CSRM617 Treatment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for CSRM617 treatment in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
A1: The optimal incubation time for this compound is dependent on the cell line and the biological endpoint being measured. Based on published data, a tiered approach is recommended:
-
For analyzing downstream gene expression (e.g., PEG10 mRNA): A shorter incubation period of 4 to 16 hours may be sufficient to observe changes.[1]
-
For assessing cell growth inhibition: A 48-hour incubation is a common starting point.[1][2]
-
For detecting apoptosis (e.g., cleaved Caspase-3 and PARP): A longer incubation of 72 hours has been shown to be effective.[1][2]
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Q2: How does the concentration of this compound affect the optimal incubation time?
A2: The concentration of this compound and the incubation time are interrelated. Higher concentrations may produce a measurable effect in a shorter time, while lower concentrations might require a longer incubation period to elicit the same response. However, using excessively high concentrations can lead to off-target effects or acute cytotoxicity, masking the specific mechanism of action. Therefore, it is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time that yields a specific and measurable biological response.
Q3: Should I change the media with fresh this compound during a long incubation period (e.g., 72 hours)?
A3: For most standard experiments up to 72 hours, it is generally not necessary to change the media, as this can introduce variability. However, for very long incubation periods (beyond 72 hours) or with cell lines that rapidly deplete nutrients from the media, a media change with fresh this compound may be considered. If you choose to do this, ensure that the control wells are also subjected to the same media change to maintain consistency.
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Suggestion |
| Incubation time is too short. | The biological effect you are measuring may require a longer exposure to this compound. For instance, apoptosis may only be detectable after 72 hours.[1][2] Consider extending the incubation time in a time-course experiment (e.g., 24, 48, 72 hours). |
| This compound concentration is too low. | The concentration of this compound may be insufficient to inhibit ONECUT2 in your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM).[2] |
| Low or no ONECUT2 expression in the cell line. | This compound's efficacy is correlated with the expression level of its target, ONECUT2.[1][3] Verify the expression of ONECUT2 in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express high levels of ONECUT2 (e.g., 22Rv1). |
| Compound instability. | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: Excessive cell death, even at low concentrations or short incubation times.
| Possible Cause | Troubleshooting Suggestion |
| High sensitivity of the cell line. | Your cell line may be particularly sensitive to this compound. Use a lower range of concentrations and shorter incubation times in your initial experiments. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture media is non-toxic (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of solvent) to assess its effect on cell viability. |
| Suboptimal cell health. | Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes to dispense equal numbers of cells into each well. |
| Uneven compound distribution. | Mix the media thoroughly after adding this compound to ensure an even distribution of the compound in each well. |
| "Edge effect" in multi-well plates. | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media to maintain humidity. |
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound based on Experimental Endpoint
| Experimental Endpoint | Recommended Starting Incubation Time | Reference |
| mRNA Expression (e.g., PEG10) | 4 - 16 hours | [1] |
| Cell Growth Inhibition | 48 hours | [1][2] |
| Apoptosis (Cleaved Caspase-3/PARP) | 72 hours | [1][2] |
Table 2: Example of a Time-Course and Dose-Response Experiment Setup for a Cell Viability Assay (96-well plate)
| Vehicle Control | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) | |
| 24 hours | 3 wells | 3 wells | 3 wells | 3 wells | 3 wells |
| 48 hours | 3 wells | 3 wells | 3 wells | 3 wells | 3 wells |
| 72 hours | 3 wells | 3 wells | 3 wells | 3 wells | 3 wells |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of this compound dilutions in complete culture medium. Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Cell Viability Assessment: At the end of each incubation period, assess cell viability using a suitable method (e.g., MTT, MTS, or a live/dead staining assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. Plot the results to determine the IC50 value at different time points.
Protocol 2: Western Blot Analysis of Apoptosis Markers
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with the desired concentration of this compound or vehicle control for the optimized incubation time (e.g., 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the ONECUT2 transcription factor, leading to the induction of apoptosis.
References
How to interpret unexpected results in CSRM617 experiments
Welcome to the technical support center for CSRM617 experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] OC2 is recognized as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in these cancer models.[3][4] this compound directly binds to the OC2-HOX domain, inhibiting its function.[1][2][3] This inhibition leads to the suppression of OC2's transcriptional activity, which in turn induces apoptosis (programmed cell death) in cancer cells with high ONECUT2 expression.[1][5][6] A key indicator of this compound-induced apoptosis is the appearance of cleaved Caspase-3 and PARP.[1][2][6]
Q2: I am not observing the expected level of cell death in my prostate cancer cell line after treatment with this compound. What could be the reason?
A2: The efficacy of this compound is positively correlated with the expression level of its target, ONECUT2.[5] Cell lines with low or depleted ONECUT2 expression are less responsive to this compound.[4] It is crucial to first characterize the ONECUT2 expression level in your specific prostate cancer cell line. Additionally, ensure that the concentration and incubation time of this compound are appropriate. Published studies have used concentrations ranging from 0.01-100 μM for 48 to 72 hours.[1][6]
Q3: My Western blot for cleaved Caspase-3 and PARP shows high background. How can I troubleshoot this?
A3: High background in Western blotting can obscure your results. Here are several common causes and solutions:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try titrating the antibody to find the optimal concentration.[2][7]
-
Insufficient Blocking: Blocking is crucial to prevent non-specific antibody binding. Increase the blocking time, temperature, or the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[1][2][7]
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps.[2][7]
-
Membrane Drying: Allowing the membrane to dry out at any stage can lead to high background. Ensure the membrane remains moist throughout the process.[2]
Q4: My cell viability assay results are inconsistent between replicate wells. What are the common causes?
A4: Inconsistent results in cell viability assays, such as the MTT assay, are a frequent issue. Consider the following factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to avoid variations in cell numbers between wells.[8]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[8][9]
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Calibrate your pipettes regularly and use appropriate techniques.[8][9]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Ensure it is fully dissolved and consider the final DMSO concentration, which should typically not exceed 0.5%.[9]
Troubleshooting Guides
Issue 1: No or Low Induction of Apoptosis
Symptoms:
-
No significant increase in cleaved Caspase-3 or cleaved PARP in Western blot analysis after this compound treatment.
-
Cell viability assays (e.g., MTT) show minimal reduction in cell survival.
Possible Causes and Solutions:
| Cause | Solution |
| Low ONECUT2 Expression in Cell Line | Confirm ONECUT2 expression levels in your cell line via Western blot or qPCR. This compound is most effective in cells with high ONECUT2 expression.[5] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations from 10-20 µM have been shown to induce apoptosis.[1][6] |
| Insufficient Incubation Time | Extend the incubation time. Apoptosis induction with this compound has been observed at 48 and 72 hours.[1][6] |
| Degraded this compound | Ensure that the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions. |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large standard deviations between replicate wells in cell viability assays.
-
Inconsistent band intensities for loading controls in Western blots of replicate samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette for seeding to improve consistency.[8] |
| "Edge Effect" in Microplates | Fill the outer wells of the microplate with sterile PBS or media to create a humidity barrier and do not use them for experimental samples.[8][9] |
| Pipetting Inaccuracy | Regularly calibrate pipettes. Pre-wet pipette tips before aspirating and dispense slowly and consistently.[8] |
| Cell Clumping | Ensure a single-cell suspension after trypsinization by gently pipetting up and down. Cell clumps can lead to uneven growth and access to the compound.[9] |
Experimental Protocols
Western Blot for Cleaved Caspase-3 and PARP
This protocol is a general guideline for detecting apoptosis markers.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Cell Viability (MTT) Assay
This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Visualizations
Caption: this compound Signaling Pathway leading to Apoptosis.
Caption: General Workflow for Western Blot Analysis.
Caption: Logical Flow for Troubleshooting Unexpected Results.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. Western Blot Troubleshooting High Background | Sino Biological [sinobiological.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arp1.com [arp1.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chondrex.com [chondrex.com]
Technical Support Center: Troubleshooting Inconsistent Data in CSRM617 Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent data in cell viability assays using the ONECUT2 inhibitor, CSRM617.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor in prostate cancer.[1] It binds directly to the OC2-HOX domain, inducing apoptosis, which is evidenced by the appearance of cleaved Caspase-3 and PARP.[1] This leads to a reduction in cell viability in prostate cancer cell lines.
Q2: At what concentrations and for how long should I treat my cells with this compound?
The effective concentration of this compound can vary between cell lines. Published data suggests a range of 0.01-100 μM for inhibiting cell growth in various prostate cancer cell lines, with apoptosis being induced at concentrations of 10-20 μM after 48 hours of treatment in 22Rv1 cells.[2] A 72-hour treatment with 20 μM this compound has also been shown to induce apoptosis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions.
Q3: Is the hydrochloride salt of this compound different from the free form?
While both the salt and free forms of this compound exhibit comparable biological activity, the hydrochloride salt generally has enhanced water solubility and stability.
Q4: I am observing high variability between replicate wells. What could be the cause?
High variability can stem from several factors, including:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Edge effects: The outer wells of a microplate are prone to evaporation, affecting cell growth and compound concentration. It is advisable to fill the perimeter wells with a sterile liquid like PBS or media without cells and not use them for experimental data.
-
Pipetting errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents can lead to significant variability.
-
Incomplete formazan solubilization (for MTT/XTT assays): Ensure complete dissolution of the formazan crystals before reading the absorbance.
Q5: My untreated control cells show low viability. What should I do?
Low viability in control wells can be due to:
-
Suboptimal cell culture conditions: Check for issues with the culture medium, incubator temperature, CO2 levels, and humidity.
-
Cell contamination: Regularly test your cell lines for mycoplasma and other microbial contaminants.
-
Incorrect seeding density: Seeding too few cells can lead to poor growth, while too many can result in overgrowth and nutrient depletion.
-
Solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells (typically below 0.5%).
Q6: I am not seeing a dose-dependent effect of this compound on cell viability. What are the possible reasons?
A lack of a clear dose-response curve could be due to:
-
Incorrect concentration range: You may be testing a concentration range that is too high or too low.
-
Compound instability: Ensure proper storage of this compound and prepare fresh dilutions for each experiment.
-
Assay interference: The compound may be interfering with the assay chemistry. This can be tested with cell-free controls.
-
Cell line resistance: The cell line you are using may have low expression of ONECUT2, making it less responsive to this compound. The inhibitory effect of this compound has been shown to correlate with ONECUT2 expression levels.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound cell viability assays.
Issue 1: High Background Signal in "No Cell" Control Wells
| Possible Cause | Recommended Solution |
| Direct reduction of assay reagent by this compound. | Run a cell-free control with media, this compound at various concentrations, and the viability assay reagent. If you observe a color/signal change, this compound is likely interfering with the assay. Consider switching to an alternative viability assay with a different detection principle (e.g., ATP-based assay like CellTiter-Glo®). |
| Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Phenol red interference. | Use a phenol red-free medium for the duration of the assay, as phenol red can interfere with the absorbance readings of some colorimetric assays.[4] |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
| Possible Cause | Recommended Solution |
| Variations in cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and at a consistent confluency at the time of seeding. |
| Inconsistent incubation times. | Strictly adhere to the same incubation times for cell treatment and assay development in all experiments. |
| This compound stock solution degradation. | Aliquot the this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Instrument variability. | Ensure the plate reader is properly calibrated and maintained. |
Issue 3: Unexpected Increase in Viability at High this compound Concentrations
| Possible Cause | Recommended Solution |
| This compound interference with formazan-based assays (MTT, XTT). | Some compounds can directly reduce the tetrazolium salt to formazan, leading to a false-positive signal for viability. Perform a cell-free control as described in Issue 1. |
| This compound precipitation. | Visually inspect the wells under a microscope for any signs of compound precipitation at high concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent. |
| Off-target effects. | At high concentrations, small molecules can have off-target effects that may paradoxically increase metabolic activity in the short term. Corroborate your findings with a secondary assay that measures a different aspect of cell health, such as an apoptosis assay (e.g., Caspase-Glo® 3/7) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Experimental Protocols
Cell Viability (XTT) Assay Protocol for this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Prepare a single-cell suspension in the appropriate culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound) and no-treatment controls.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, or until a color change is apparent.
-
Shake the plate gently to evenly distribute the color.
-
Measure the absorbance of the samples in a microplate reader at 450-500 nm. A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent data.
References
Technical Support Center: CSRM617 Animal Model Toxicity Assessment and Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ONECUT2 inhibitor, CSRM617, in animal models. Our goal is to help you anticipate, assess, and mitigate potential toxicities to ensure the successful execution of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported toxicity profile of this compound in animal models?
A1: this compound has been described as "well-tolerated" in preclinical mouse models of prostate cancer.[1][2] In a key study, daily oral administration of 50 mg/kg this compound for 20 days to SCID mice with 22Rv1 xenografts did not result in significant body weight loss, a common indicator of overt toxicity.[2] However, detailed public data on comprehensive toxicological assessments, such as clinical chemistry and histopathology, are limited.
Q2: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A2: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][3][4] By inhibiting ONECUT2, this compound induces apoptosis (programmed cell death) in cancer cells, mediated by the cleavage of Caspase-3 and PARP.[2] While this is the desired anti-cancer effect, induction of apoptosis in non-target tissues could be a potential source of toxicity. Therefore, monitoring for signs of tissue damage is crucial.
Q3: What are the general types of toxicity studies recommended for a small molecule inhibitor like this compound?
A3: Preclinical toxicity evaluation for small molecule inhibitors typically includes a battery of studies to assess safety. These can be categorized as:
-
Acute Toxicity Studies: Evaluate the effects of a single high dose of the compound.
-
Subchronic Toxicity Studies: Involve repeated dosing over a shorter period (e.g., 28 days).
-
Chronic Toxicity Studies: Involve long-term repeated dosing to assess long-term effects.
For initial in vivo studies with this compound, a dose-range finding study followed by a short-term repeated-dose toxicity study in the selected animal model is recommended.
Q4: What are the key organs and systems to monitor for potential toxicity with this compound?
A4: Based on the general toxicity profiles of small molecule inhibitors, it is prudent to monitor the following:
-
Liver: As a primary site of drug metabolism, the liver is a common target for drug-induced toxicity.
-
Kidneys: The kidneys are essential for drug excretion, and nephrotoxicity can occur.
-
Hematopoietic System: Effects on blood cell production (red blood cells, white blood cells, and platelets) are a common toxicity.
-
Gastrointestinal Tract: Diarrhea, weight loss, and other GI issues can be indicative of toxicity.
-
Cardiovascular System: Although less common, some small molecule inhibitors can have cardiovascular effects.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake in Treated Animals
| Possible Cause | Assessment/Troubleshooting Step | Minimization Strategy |
| General Systemic Toxicity | - Monitor body weight daily. - Perform regular clinical observations (activity level, posture, grooming). - Conduct a dose-response study to determine the Maximum Tolerated Dose (MTD). | - Reduce the dose of this compound. - Consider a different dosing schedule (e.g., intermittent dosing). |
| Gastrointestinal Toxicity | - Check for signs of diarrhea or changes in stool consistency. - At necropsy, perform a gross examination of the GI tract and collect tissues for histopathology. | - Co-administer supportive care agents (e.g., anti-diarrheal medication), after validating they do not interfere with this compound's efficacy. - Optimize the vehicle formulation to reduce local irritation. |
| Dehydration | - Monitor water intake. - Check for signs of dehydration (e.g., skin tenting). | - Provide supplemental hydration (e.g., subcutaneous fluids), as per veterinary guidance. |
Issue 2: Abnormalities in Blood Chemistry or Hematology
| Possible Cause | Assessment/Troubleshooting Step | Minimization Strategy |
| Hepatotoxicity | - At scheduled time points, collect blood for clinical chemistry analysis. Key markers include Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP). - At necropsy, examine the liver for any gross abnormalities and perform histopathological analysis. | - Reduce the dose or frequency of this compound administration. - Consider co-administration of a hepatoprotective agent, with appropriate validation. |
| Nephrotoxicity | - Monitor blood urea nitrogen (BUN) and creatinine levels in serum. - Perform urinalysis to check for proteinuria or other abnormalities. - Conduct histopathological examination of the kidneys. | - Ensure animals are well-hydrated. - Adjust the dose of this compound. |
| Myelosuppression | - Perform a complete blood count (CBC) to assess red blood cells, white blood cells (and differentials), and platelets. | - If myelosuppression is observed, consider reducing the dose or implementing a dosing holiday to allow for bone marrow recovery. |
Data Presentation
Table 1: Key Parameters for In Vivo Toxicity Assessment of this compound
| Parameter Category | Specific Measurement | Purpose | Frequency of Assessment |
| Clinical Observations | Body Weight | To monitor general health and detect systemic toxicity. | Daily |
| Food and Water Intake | To assess appetite and hydration status. | Daily | |
| Physical Appearance & Behavior | To identify signs of distress, pain, or neurological effects. | Daily | |
| Hematology | Complete Blood Count (CBC) with differential | To evaluate effects on red blood cells, white blood cells, and platelets. | Baseline, mid-study, and terminal |
| Clinical Chemistry | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | To assess liver function. | Baseline, mid-study, and terminal |
| Blood Urea Nitrogen (BUN), Creatinine | To assess kidney function. | Baseline, mid-study, and terminal | |
| Histopathology | Microscopic examination of key organs (liver, kidney, spleen, etc.) | To identify cellular changes and tissue damage. | Terminal |
Experimental Protocols
Protocol 1: Acute Dose-Range Finding Study
-
Animal Model: Select a relevant rodent model (e.g., SCID mice for xenograft studies).
-
Group Allocation: Assign animals to groups (n=3-5 per group) to receive a single dose of this compound at escalating levels (e.g., 10, 30, 100 mg/kg) and a vehicle control.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity and mortality at 1, 4, and 24 hours post-dose, and then daily for 14 days. Record body weights daily.
-
Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. Collect blood for hematology and clinical chemistry, and perform a gross necropsy. Collect major organs for histopathological analysis.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause mortality or severe clinical signs.
Protocol 2: Repeated-Dose Toxicity Study (e.g., 28-Day)
-
Animal Model and Dose Selection: Use the same animal model as in efficacy studies. Select 3-4 dose levels based on the MTD determined in the acute toxicity study (e.g., MTD, 1/2 MTD, 1/4 MTD). Include a vehicle control group.
-
Group Allocation: Assign a larger number of animals per group (e.g., n=10, 5 male and 5 female) to allow for interim and terminal endpoints.
-
Administration: Administer this compound or vehicle daily for 28 days.
-
Monitoring: Conduct daily clinical observations and body weight measurements.
-
Sample Collection: Collect blood at baseline, mid-study (e.g., day 14), and at termination for hematology and clinical chemistry.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological examination by a veterinary pathologist.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcf.org [pcf.org]
- 4. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining CSRM617 Dosage for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ONECUT2 inhibitor, CSRM617, in long-term in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for a long-term in vivo study with this compound?
A1: Based on published short-term efficacy studies in mouse xenograft models of prostate cancer, a well-tolerated and effective dose of 50 mg/kg, administered daily , has been established.[1] This dose, delivered via intraperitoneal (IP) injection or oral gavage for up to 20 days, has been shown to significantly reduce tumor growth and metastasis without causing significant weight loss in the animals.[1][2] For long-term studies, it is recommended to start with this established dose and closely monitor the animals for any signs of toxicity.
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is a small molecule that can be formulated for both oral and intraperitoneal administration. A common vehicle for IP injection is 2.5% DMSO in PBS.[1] For oral gavage, a formulation in corn oil can be used. It is crucial to ensure the compound is fully dissolved and the formulation is stable for the duration of the experiment.
Q3: What are the expected on-target effects of this compound?
A3: this compound is a selective inhibitor of the transcription factor ONECUT2.[2] Inhibition of ONECUT2 in cancer models has been shown to suppress the androgen receptor (AR) signaling pathway, induce apoptosis, and inhibit neuroendocrine differentiation.[3][4] Researchers can monitor the expression of downstream targets of ONECUT2, such as PEG10 and ROCK1, as pharmacodynamic biomarkers of target engagement.[2][5][6]
Q4: What are the potential signs of toxicity I should monitor for in a long-term study?
A4: While short-term studies have shown this compound to be well-tolerated,[2] long-term administration may lead to cumulative toxicity. It is essential to monitor the animals daily for clinical signs of distress, including:
-
Weight loss: A significant and progressive decrease in body weight is a common indicator of toxicity.
-
Changes in behavior: Lethargy, ruffled fur, hunched posture, or reduced activity can signal adverse effects.
-
Gastrointestinal issues: Diarrhea or loss of appetite.
-
Organ-specific toxicity: Depending on the off-target effects, monitor for signs related to liver (jaundice) or kidney (changes in urine output) dysfunction. Regular blood work to monitor liver enzymes and kidney function is advisable for very long-term studies.
Q5: What should I do if I observe signs of toxicity?
A5: If signs of toxicity are observed, several steps can be taken:
-
Reduce the dose: A dose de-escalation may be necessary to find a maximum tolerated dose (MTD) for long-term administration.
-
Change the dosing schedule: Switching from daily to an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off) may reduce cumulative toxicity while maintaining efficacy.
-
Provide supportive care: Ensure animals have easy access to food and water. In some cases, supportive therapies may be necessary after consulting with a veterinarian.
Q6: I am not seeing the expected anti-tumor efficacy. What are some potential reasons and troubleshooting steps?
A6: Lack of efficacy can be due to several factors:
-
Tumor model resistance: The specific cancer model being used may not be sensitive to ONECUT2 inhibition. It is important to use cell lines or patient-derived xenografts (PDXs) with confirmed ONECUT2 expression and dependency.
-
Variability in tumor growth: Ensure proper randomization of animals into treatment groups to avoid bias.[7]
-
Compound integrity: Verify the purity and stability of your this compound stock.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality
-
Possible Cause: The dose may be too high for long-term administration in the specific animal strain or model being used.
-
Troubleshooting Steps:
-
Perform a dose-range finding study: Before initiating a long-term efficacy study, conduct a pilot study with a small number of animals to determine the MTD for the intended duration.
-
Stagger the start of the long-term study: Begin with a small cohort of animals to confirm tolerability over a longer period before enrolling the full study group.
-
Necropsy and histopathology: If unexpected deaths occur, perform a full necropsy and histopathological analysis of major organs to identify the cause of toxicity.
-
Issue 2: Inconsistent Tumor Growth Inhibition
-
Possible Cause: Variability in drug administration, tumor implantation, or individual animal response.
-
Troubleshooting Steps:
-
Standardize administration technique: Ensure all personnel are proficient in the chosen administration route (oral gavage or IP injection) to minimize variability in dosing.
-
Optimize tumor cell implantation: Use a consistent number of viable tumor cells and implant them in the same anatomical location for each animal.
-
Increase sample size: A larger number of animals per group can help to account for individual biological variability.[7]
-
Monitor tumor growth closely: Regularly measure tumor volume to track the response to treatment in individual animals.[7][8]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Parameter | Value | Animal Model | Treatment Duration | Reference |
| Dose | 50 mg/kg/day | SCID mice with 22Rv1 xenografts | 20 days | [1] |
| Administration Route | Intraperitoneal (IP) | SCID mice with 22Rv1 xenografts | 20 days | [1] |
| Efficacy Outcome | Significant reduction in tumor volume and weight | SCID mice with 22Rv1 xenografts | 20 days | [1] |
| Metastasis | Significant reduction in the onset and growth of diffuse metastases | SCID mice with luciferase-tagged 22Rv1 cells | Daily | [1][2] |
Table 2: Pharmacodynamic Biomarkers for this compound Activity
| Biomarker | Expected Change with this compound | Method of Detection | Reference |
| PEG10 expression | Downregulation | qRT-PCR, Western Blot, IHC | [1][2] |
| ROCK1 expression | Downregulation | qRT-PCR, Western Blot | [5][6] |
| Cleaved Caspase-3 | Upregulation | Western Blot, IHC | [2] |
| Cleaved PARP | Upregulation | Western Blot, IHC | [2] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound via Oral Gavage in Mice
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle such as corn oil to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Ensure the solution is homogenous and free of particulates. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle for the size of the mouse (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow the needle. Do not force it. If resistance is met, withdraw and try again.
-
Once the needle is in the esophagus, slowly administer the dosing solution.
-
Withdraw the needle gently.
-
-
Post-Dosing Monitoring:
-
Observe the animal for a few minutes after dosing for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Return the animal to its cage and monitor daily for signs of toxicity.
-
Protocol 2: Monitoring Tumor Growth and Metastasis in a Long-Term Study
-
Tumor Volume Measurement (Subcutaneous Xenografts):
-
At least twice weekly, measure the length (L) and width (W) of the tumor using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Record the body weight of each animal at the time of tumor measurement.
-
-
Metastasis Monitoring (for models with metastatic potential):
-
If using luciferase-tagged tumor cells, perform bioluminescence imaging (BLI) at regular intervals (e.g., weekly) to monitor the development and progression of metastases.[9][10]
-
Anesthetize the mice and inject them with a luciferin solution.
-
Image the animals using an in vivo imaging system to detect and quantify the bioluminescent signal.
-
-
Humane Endpoints:
Visualizations
Caption: A diagram of the ONECUT2 signaling pathway and the inhibitory effect of this compound.
Caption: A logical workflow for a long-term in vivo study of this compound.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. ONECUT2 Accelerates Tumor Proliferation Through Activating ROCK1 Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 8. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 9. jove.com [jove.com]
- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in experimental outcomes with CSRM617
Welcome to the technical support center for CSRM617. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes when working with this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (ONECUT2).[1][2] This guide provides troubleshooting advice and detailed protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2] It functions by directly binding to the HOX domain of ONECUT2, thereby inhibiting its transcriptional activity.[1][2] In prostate cancer models, inhibition of ONECUT2 by this compound has been shown to suppress the androgen receptor (AR) axis and induce apoptosis, leading to reduced cell growth and tumor progression.[1][3]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated activity in several prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3.[1][2] The sensitivity of these cell lines to this compound often correlates with their level of ONECUT2 expression.[4]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound hydrochloride should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month.[2] It is recommended to prepare fresh dilutions from a stock solution for each experiment to minimize variability. The salt form, this compound hydrochloride, generally has better water solubility and stability compared to the free form.[1]
Q4: What is the known downstream signaling of ONECUT2 that this compound would affect?
A4: ONECUT2 is a master regulator in certain cancers, particularly in lethal prostate cancer.[4] It suppresses the androgen receptor (AR) transcriptional program by directly regulating AR target genes and the AR licensing factor FOXA1.[5][6] Additionally, ONECUT2 can activate genes associated with neural differentiation.[5] A direct downstream target used to measure the bioactivity of this compound is PEG10.[3] Therefore, treatment with this compound is expected to modulate the expression of these downstream targets.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Issue: "I am observing significant variability in the IC50 values of this compound in my cell viability assays (e.g., MTT, CellTiter-Glo) between experiments."
This is a common issue that can arise from several factors. Below is a table summarizing potential causes and solutions, followed by example data.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | Authenticate cell lines regularly (e.g., by STR profiling). Use cells within a consistent and low passage number range. Genetic drift in continuous culture can alter drug response.[7][8] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and ensure consistent volume in all wells. Variations in cell density can significantly alter the apparent IC50. |
| This compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Serum Lot-to-Lot Variability | If using fetal bovine serum (FBS), test new lots for their effect on cell growth and drug response before use in critical experiments. |
| Assay Timing and Confluency | Perform the assay at a consistent cell confluency. High confluency can lead to contact inhibition and altered metabolic states, affecting drug sensitivity. |
| Incubation Time | Ensure consistent incubation times with this compound across all experiments. |
Table 1: Example of Inconsistent IC50 Data for this compound in 22Rv1 Cells
| Experiment | IC50 (µM) | Notes |
| 1 | 8.5 | Cells at passage 5, new lot of FBS. |
| 2 | 15.2 | Cells at passage 20, same lot of FBS. |
| 3 | 9.1 | Cells at passage 6, new lot of FBS, freshly prepared drug. |
| 4 | 22.5 | Cells at passage 22, old drug dilution used. |
Guide 2: Variable ONECUT2 Inhibition in Western Blots
Issue: "My Western blot results show inconsistent levels of ONECUT2 protein after this compound treatment, or the signal is very weak."
Detecting transcription factors like ONECUT2 can be challenging due to their lower abundance compared to structural proteins.
| Potential Cause | Troubleshooting Steps |
| Low Protein Abundance | Increase the amount of total protein loaded onto the gel (e.g., 30-50 µg per lane). Consider performing nuclear fractionation to enrich for ONECUT2. |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Sonicate the samples to ensure complete cell lysis and shear DNA, which can interfere with protein migration. |
| Poor Antibody Performance | Use an antibody validated for Western blotting of ONECUT2. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For larger proteins, consider a longer transfer time or a lower percentage acrylamide gel. |
| Sub-optimal Blocking | Optimize the blocking buffer. While non-fat dry milk is common, it can sometimes mask certain epitopes. Try 5% BSA in TBST as an alternative. |
Table 2: Troubleshooting ONECUT2 Western Blot Signal
| Condition | ONECUT2 Signal | Interpretation/Next Step |
| 20µg protein, 5% milk block | Weak/None | Increase protein load to 40µg. |
| 40µg protein, 5% milk block | Weak | Try 5% BSA blocking buffer. |
| 40µg protein, 5% BSA block | Moderate | Signal improved. Consider nuclear extract for stronger signal. |
| 20µg nuclear extract, 5% BSA | Strong | Optimal condition for detecting ONECUT2. |
Guide 3: Inconsistent Apoptosis Assay Results
Issue: "I am seeing high variability in the percentage of apoptotic cells when treating with this compound, as measured by Annexin V/PI staining."
Apoptosis is a dynamic process, and the timing of the assay is critical.
| Potential Cause | Troubleshooting Steps |
| Assay Timing | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting apoptosis in your specific cell line and this compound concentration. |
| Cell Handling | Handle cells gently during harvesting and staining to avoid mechanical damage that can lead to false-positive PI staining (necrosis). |
| Reagent Concentration | Titrate the concentration of Annexin V-fluorochrome and PI to determine the optimal staining concentration with the lowest background. |
| Spontaneous Apoptosis | Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell density or nutrient deprivation can induce spontaneous apoptosis. |
| Compensation Issues (Flow Cytometry) | If using flow cytometry, ensure proper compensation between the fluorochromes for Annexin V and PI to prevent spectral overlap. |
Table 3: Example of Time-Dependent Apoptosis in LNCaP cells with 20 µM this compound
| Time Point | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 24 hours | 8.2% | 3.1% |
| 48 hours | 25.6% | 10.4% |
| 72 hours | 15.3% | 35.8% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A common starting concentration is 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for ONECUT2
-
Sample Preparation:
-
Plate cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ONECUT2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - Kaochar - Translational Cancer Research [tcr.amegroups.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
How to select the appropriate cell line for CSRM617 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate cell line for CSRM617 studies. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2).[1][2] ONECUT2 is a master regulator of the androgen receptor (AR) network and is often overexpressed in metastatic castration-resistant prostate cancer (mCRPC).[3][4][5] this compound binds directly to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[6][7] This inhibition leads to the suppression of ONECUT2 target genes, such as PEG10, resulting in the induction of apoptosis (programmed cell death) and the suppression of metastasis in cancer cells.[6][3][8]
Q2: Which factors are most critical in selecting a cell line for this compound studies?
A2: The most critical factor is the expression level of ONECUT2. Cell lines with high endogenous expression of ONECUT2 are generally more sensitive to this compound-induced apoptosis and growth inhibition.[9][3] The expression status of the androgen receptor (AR) is also important, as ONECUT2 is known to suppress the AR signaling pathway.[9][3][5] Therefore, the relative expression of both ONECUT2 and AR should be considered based on the specific research question.
Q3: Can this compound be used in cell lines that are AR-negative?
A3: Yes. While ONECUT2 is a key regulator of the AR network, its pro-survival functions are not exclusively dependent on AR presence. Studies have shown that AR-negative prostate cancer cell lines, such as PC-3, which express ONECUT2, are also susceptible to this compound.[3]
Cell Line Selection Guide
The selection of an appropriate cell line is paramount for the success of this compound studies. The following table summarizes the characteristics of commonly used prostate cancer cell lines to aid in this selection process. It is highly recommended to verify the expression levels of ONECUT2 and AR in the specific cell line stock being used in your laboratory.
Table 1: Characteristics of Prostate Cancer Cell Lines for this compound Studies
| Cell Line | ONECUT2 mRNA Expression | ONECUT2 Protein Expression | Androgen Receptor (AR) Expression | Androgen Sensitivity | Key Characteristics |
| 22Rv1 | High | High | High (expresses AR-V7 splice variant) | Castration-Resistant | Highly sensitive to this compound.[6][3] Good model for castration-resistant prostate cancer. |
| LNCaP | Moderate | Moderate | High (wild-type) | Androgen-Sensitive | Sensitive to this compound.[3] Good model for androgen-dependent prostate cancer. |
| C4-2 | High | High | High | Castration-Resistant | LNCaP subline, sensitive to this compound.[3] Represents progression to castration-resistance. |
| PC-3 | Moderate | Moderate | Negative | Androgen-Independent | Sensitive to this compound.[3] Good model for AR-negative, aggressive prostate cancer. |
| DU145 | Low | Low | Negative | Androgen-Independent | Generally less responsive to this compound.[3] Useful as a low-ONECUT2 control. |
Experimental Protocols
Protocol 1: Western Blotting for ONECUT2 and AR Expression
This protocol describes the detection and relative quantification of ONECUT2 and AR proteins in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ONECUT2 antibody
-
Anti-AR antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Scrape adherent cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2][11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[3]
-
Capture the signal using an imaging system.
-
Analyze band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Cell Viability (MTT) Assay for this compound IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines using an MTT assay.
Materials:
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[1]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.[1]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently on an orbital shaker to ensure complete solubilization.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100%.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[1]
-
Troubleshooting Guide
Q4: I am not observing the expected cytotoxicity with this compound in a cell line reported to be sensitive. What could be the issue?
A4: Several factors could contribute to this discrepancy:
-
Low ONECUT2 Expression: The ONECUT2 expression in your specific cell stock may be lower than reported. It is crucial to verify the ONECUT2 protein levels by Western blot.
-
Compound Inactivity: Ensure the this compound compound is properly stored and handled to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Culture Conditions: High cell density or variations in media composition (e.g., serum concentration) can influence the effective concentration of the inhibitor.[1][14]
-
Assay-Specific Issues: If using a metabolic assay like MTT, the compound might interfere with the assay itself. Consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP levels or membrane integrity).
Q5: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
A5: Inconsistent IC50 values are a common challenge. To improve reproducibility, consider the following:
-
Standardize Cell Seeding: Use a consistent cell seeding density for all experiments, as this can significantly impact the IC50 value.[1][14]
-
Consistent Incubation Time: The duration of compound exposure should be kept constant across all experiments.[1]
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at a concentration equivalent to the highest concentration of the drug used.
-
Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Compound Handling: Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles. Prepare fresh serial dilutions for each experiment.[1]
Q6: My dose-response curve is not sigmoidal. What does this mean?
A6: A non-sigmoidal dose-response curve can indicate several things:
-
Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50. Try a broader range of concentrations.
-
Compound Solubility: At high concentrations, the compound may precipitate out of solution, leading to a plateau in the response. Check the solubility of this compound in your culture medium.
-
Off-Target Effects: At very high concentrations, the compound may have off-target effects that can lead to a complex dose-response relationship.
-
Cell Line Resistance: The cell line may be inherently resistant to this compound, resulting in a flat curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of ONECUT2 by RB1 loss in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The homeodomain regulates stable DNA binding of prostate cancer target ONECUT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Optimizing Western Blot Conditions for Detecting CSRM617-Induced Protein Changes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Western blot conditions to detect protein changes induced by CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] OC2 is a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] this compound binds directly to the OC2-HOX domain, inhibiting its transcriptional activity.[1] This inhibition leads to the suppression of the AR transcriptional program and the induction of apoptosis in prostate cancer cells.[1][3]
Q2: What are the key protein changes I should expect to see by Western blot after treating prostate cancer cells with this compound?
A2: Treatment of prostate cancer cells with this compound is expected to result in the following key protein changes detectable by Western blot:
-
Increased levels of cleaved Caspase-3: This indicates the activation of the apoptotic cascade.[1]
-
Increased levels of cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3, and its cleavage is a hallmark of apoptosis.[1]
-
Decreased levels of PEG10: Paternally Expressed Gene 10 (PEG10) is a direct target of ONECUT2, and its downregulation serves as a biomarker for this compound activity.[2]
Q3: In which prostate cancer cell lines has the effect of this compound been demonstrated?
A3: The effects of this compound on cell growth inhibition and apoptosis have been observed in several prostate cancer cell lines, including 22Rv1, LNCaP, C4-2, and PC-3 cells.[1] The responsiveness of cell lines to this compound correlates with the expression levels of ONECUT2.[3]
Troubleshooting Guide for Western Blotting
This guide addresses common issues encountered when performing Western blots to detect this compound-induced protein changes.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Cleaved Caspase-3/PARP | Insufficient this compound treatment time or concentration. | Optimize treatment conditions. A common starting point is 20 µM this compound for 48-72 hours.[1] |
| Inefficient protein extraction or degradation of target proteins. | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process. | |
| Low antibody concentration. | Optimize the primary antibody concentration. For cleaved Caspase-3, a 1:500 to 1:1000 dilution is often a good starting point.[4] For cleaved PARP, refer to the manufacturer's datasheet. | |
| Inefficient transfer of low molecular weight proteins. | Use a PVDF membrane with a 0.2 µm pore size for better retention of small proteins like cleaved Caspase-3 (17/19 kDa). Optimize transfer time and voltage. | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST. |
| Primary or secondary antibody concentration is too high. | Reduce the antibody concentration and/or the incubation time. | |
| Inadequate washing. | Increase the number and duration of washes with TBST after antibody incubations. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody. Perform a literature search for validated antibodies for your target proteins. |
| Protein overloading. | Reduce the amount of protein loaded per lane. A typical range is 20-40 µg of total protein. |
Quantitative Data Summary
The following table provides a representative summary of the expected quantitative changes in protein expression following this compound treatment, based on qualitative descriptions from the literature. Actual fold changes may vary depending on the cell line and experimental conditions.
| Protein Target | Expected Change with this compound Treatment | Representative Fold Change (relative to control) |
| Cleaved Caspase-3 | Increase | > 2-fold |
| Cleaved PARP | Increase | > 2-fold |
| PEG10 | Decrease | < 0.5-fold |
Experimental Protocols
Detailed Western Blot Protocol for Detecting this compound-Induced Protein Changes
This protocol is optimized for prostate cancer cell lines such as 22Rv1.
1. Cell Lysis and Protein Extraction
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) for the indicated time (e.g., 48-72 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 4-20% gradient Tris-Glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane at 100V for 60-90 minutes on ice.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions:
-
Rabbit anti-cleaved Caspase-3 (Asp175): 1:1000
-
Rabbit anti-cleaved PARP (Asp214): 1:1000
-
Rabbit anti-PEG10: 1:1000
-
Mouse anti-β-actin (loading control): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).
Visualizations
Caption: this compound inhibits ONECUT2, leading to apoptosis.
Caption: Western blot workflow for protein analysis.
References
Validation & Comparative
CSRM617: An In-Depth Efficacy Analysis of a Novel ONECUT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CSRM617, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2), with genetic knockdown approaches. Due to the novelty of ONECUT2 as a therapeutic target, publicly available data on other small-molecule inhibitors for direct comparison is limited. Therefore, this document focuses on the robust preclinical data available for this compound and contrasts its effects with ONECUT2 silencing to provide a clear benchmark for its activity.
Quantitative Efficacy of this compound
This compound has demonstrated significant potential in preclinical studies for treating cancers with high ONECUT2 expression, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][2] The following table summarizes the key quantitative data on the efficacy of this compound.
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay with OC2-HOX domain | [3][4] |
| In Vitro IC50 | 5-15 µM | Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) | [2] |
| In Vitro Activity | Inhibition of cell growth (20 nM - 20 µM, 48 hours) | Panel of prostate cancer cell lines | [3] |
| Induction of apoptosis (10-20 µM, 48-72 hours) | 22Rv1 cells | [3][4] | |
| In Vivo Dosage | 50 mg/kg daily | SCID mice with 22Rv1 xenografts | [3] |
| In Vivo Efficacy | Significant reduction in tumor volume and weight | Nude mice with 22Rv1 subcutaneous xenografts | [3] |
| Significant reduction in the onset and growth of diffuse metastases | SCID mice with intracardially injected luciferase-tagged 22Rv1 cells | [3] | |
| Down-regulation of PEG10 expression in tumors | Mouse models | [3] |
This compound vs. ONECUT2 Silencing: A Comparative Overview
While direct comparisons with other small-molecule inhibitors are not yet available, comparing the effects of this compound to ONECUT2 silencing provides valuable insight into its specificity and potency.
| Feature | This compound | ONECUT2 Silencing (shRNA/siRNA) | Reference |
| Effect on Cell Growth | Inhibits growth of ONECUT2-expressing prostate cancer cells. | Suppresses growth of castration-resistant prostate cancer cells (C4-2 and 22Rv1). | [3] |
| Induction of Apoptosis | Induces apoptosis in 22Rv1 cells. | Causes extensive apoptosis in LNCaP and C4-2 cells. | [3] |
| Effect in ONECUT2-depleted cells | Slight effect on 22Rv1 cells depleted of ONECUT2 with shRNA or siRNA. | N/A | [3] |
| In Vivo Metastasis | Reduces the onset and growth of diffuse metastases. | Silencing of ONECUT2 suppressed metastasis of 22Rv1 cells in mice. | [3] |
Experimental Protocols
Cell Proliferation Assay
Prostate cancer cell lines (PC-3, 22Rv1, LNCaP, C4-2) are seeded in 96-well plates.[4] After 24 hours, cells are treated with this compound at various concentrations (e.g., 0.01-100 µM) for 48 hours.[4] Cell viability is measured using a standard method such as the CCK-8 assay. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay
22Rv1 cells are treated with this compound (e.g., 10-20 µM) for 48-72 hours.[3][4] Apoptosis is assessed by Western blot analysis for the appearance of cleaved Caspase-3 and PARP, which are key markers of apoptosis.[3][4]
In Vivo Xenograft Studies
For subcutaneous xenograft models, 22Rv1 cells are implanted into nude mice.[3] Once tumors reach a specified volume, mice are treated daily with this compound (e.g., 50 mg/kg) or a vehicle control.[3] Tumor volume and mouse weight are monitored regularly. For metastasis models, luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice.[3] Two days after injection, daily treatment with this compound or vehicle is initiated.[3] The onset and growth of metastases are monitored using bioluminescence imaging.[3]
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action, the following diagrams illustrate the ONECUT2 signaling pathway and a typical experimental workflow for evaluating its efficacy.
References
A Comparative Analysis of CSRM617 and Enzalutamide in Preclinical Prostate Cancer Models
For Immediate Release
In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), two compounds, enzalutamide and the novel investigational agent CSRM617, represent distinct and significant approaches to treatment. Enzalutamide, an established second-generation nonsteroidal antiandrogen, targets the androgen receptor (AR) signaling pathway, a well-known driver of prostate cancer progression.[1][2][3] In contrast, this compound is a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks and a key survival factor in mCRPC models.[4][5] This guide provides a comparative overview of the preclinical data available for both compounds, offering researchers, scientists, and drug development professionals a side-by-side look at their mechanisms of action and efficacy in prostate cancer models.
Mechanism of Action: Two Distinct Pathways
Enzalutamide functions as a potent AR signaling inhibitor by competitively binding to the ligand-binding domain of the AR.[6][7] This action prevents the binding of androgens, inhibits the nuclear translocation of the AR, and blocks the association of the AR with DNA, ultimately leading to the downregulation of AR target genes and the induction of apoptosis in prostate cancer cells.[7][8]
This compound, on the other hand, operates through a novel mechanism by directly targeting ONECUT2. It binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[4][9] ONECUT2 is a critical transcription factor that has been shown to suppress the AR axis and drive a neuroendocrine differentiation program in prostate cancer, contributing to therapy resistance.[5][10] By inhibiting ONECUT2, this compound can induce apoptosis and inhibit the growth of prostate cancer cells, particularly those with high ONECUT2 expression.[4][5]
Preclinical Efficacy: A Side-by-Side Comparison
Direct head-to-head preclinical studies of this compound and enzalutamide are not yet available. The following tables summarize the existing in vitro and in vivo data from separate studies to provide a comparative perspective. It is crucial to note that the experimental conditions, including cell lines, animal models, and treatment regimens, differ between the studies, which should be taken into consideration when interpreting the data.
In Vitro Activity
| Compound | Cell Line | IC50 / Effective Concentration | Assay Duration | Reference |
| This compound | PC-3, 22RV1, LNCaP, C4-2 | Inhibits growth at 0.01-100 µM | 48 hours | [11] |
| 22Rv1 | Induces apoptosis at 10-20 µM | 48 hours | [11] | |
| 22Rv1 | Induces apoptosis at 20 µM | 72 hours | [4][11] | |
| Enzalutamide | LNCaP | ~5.6 µM | Not Specified | [12] |
| LNCaP (Enzalutamide-resistant) | 60.83 µmol/L | Not Specified | [13] | |
| C4-2B | Not Specified | Not Specified | ||
| C4-2B (Enzalutamide-resistant) | 88.32 µmol/L | Not Specified | [13] | |
| PC-3 | Resistant | Not Specified | [12] |
Note: The IC50 values and effective concentrations are reported from different studies with varying experimental methodologies.
In Vivo Efficacy
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound | SCID mice with 22Rv1 xenografts | 50 mg/kg, p.o., daily for 20 days | Inhibited tumor growth. | [11] |
| SCID mice with intracardiac injection of luciferase-tagged 22Rv1 cells | 50 mg/kg, daily | Significantly reduced the onset and growth of diffuse metastases. | [4] | |
| Enzalutamide | Orthotopic VCaP xenograft model | Not Specified | Combination with a CXCR7 inhibitor showed significant reductions in blood vessel formation. | [14] |
| Subcutaneous MDA133-4 patient-derived xenograft model | Not Specified | Combination with a CXCR7 inhibitor showed significant reductions in blood vessel formation. | [14] | |
| Castrated CB17 SCID mice with VCaP xenografts | 10 mg/kg | Increased detection of metastases in this model. | [15] |
Note: The in vivo studies were conducted using different prostate cancer models and treatment protocols.
Signaling Pathways and Experimental Workflows
To visually represent the distinct mechanisms of action and a typical preclinical evaluation process, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. oaepublish.com [oaepublish.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Establishment of enzalutamide-resistant human prostate cancer cell lines and screening of lncRNA and mRNA expression profiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.taconic.com [info.taconic.com]
Confirming the Specificity of CSRM617 for ONECUT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor ONECUT2 has emerged as a critical regulator in lethal prostate cancer, making it a promising therapeutic target. CSRM617, a small-molecule inhibitor of ONECUT2, has shown potential in preclinical studies. However, rigorous validation of its binding specificity is paramount to ensure that its biological effects are indeed mediated through the intended target. This guide provides a comparative overview of experimental approaches to confirm the specificity of this compound for ONECUT2 and compares available antibodies for ONECUT2 detection.
I. Validating this compound-ONECUT2 Binding Specificity
A multi-faceted approach employing biophysical, biochemical, and cell-based assays is crucial to unequivocally demonstrate the specific interaction between this compound and ONECUT2.
A. Direct Binding Assays (Biophysical Methods)
These methods provide quantitative data on the direct interaction between a small molecule and its protein target.
| Assay | Principle | Key Parameters Measured | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (ONECUT2 protein). | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd) | Requires purified recombinant ONECUT2 protein. Can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a small molecule binds to a protein. | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. Requires larger amounts of purified protein. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding. | Binding Affinity (KD) | Can be performed in complex biological liquids. Lower sample consumption than ITC. |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature of a protein upon ligand binding. | Ligand-induced Stabilization (ΔTm) | High-throughput and cost-effective for initial screening. Does not provide kinetic information. |
Experimental Workflow for Direct Binding Assays
Figure 1. Workflow for biophysical assays to confirm direct binding of this compound to ONECUT2.
B. Target Engagement and Functional Assays (Cell-Based Methods)
These assays assess the ability of this compound to engage ONECUT2 in a cellular context and modulate its function.
| Assay | Principle | Key Readout | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding. | Increased thermal stability of ONECUT2 in the presence of this compound. | Demonstrates target engagement in a physiological context. |
| Reporter Gene Assay | Utilizes a reporter gene (e.g., luciferase) under the control of a ONECUT2-responsive promoter. | Inhibition of reporter gene expression by this compound. | Provides a functional readout of ONECUT2 inhibition. |
| ONECUT2 Target Gene Expression Analysis (qPCR/Western Blot) | Measures the mRNA or protein levels of known ONECUT2 target genes (e.g., PEG10). | Downregulation of ONECUT2 target genes upon this compound treatment. | Confirms functional consequence of ONECUT2 inhibition.[1] |
| Chromatin Immunoprecipitation (ChIP)-qPCR | Assesses the binding of ONECUT2 to the promoter regions of its target genes. | Reduced binding of ONECUT2 to target promoters in the presence of this compound. | Directly measures the effect of the inhibitor on ONECUT2's DNA binding activity. |
| Target Knockdown/Knockout Rescue | Compares the effect of this compound in wild-type cells versus cells where ONECUT2 has been knocked down (siRNA/shRNA) or knocked out (CRISPR/Cas9). | The cellular phenotype induced by this compound should be mimicked by ONECUT2 knockdown/knockout and this compound should have a diminished effect in these cells. | A powerful method to demonstrate on-target effects. |
Logical Flow for Validating On-Target Effects of this compound in Cells
Figure 2. Experimental logic for confirming the on-target cellular activity of this compound.
C. Off-Target Profiling
Identifying potential off-targets is crucial for understanding the complete pharmacological profile of this compound.
| Method | Principle | Outcome | Considerations |
| Proteome-wide CETSA (MS-CETSA) | Combines CETSA with quantitative mass spectrometry to identify all proteins that are thermally stabilized by the compound. | A list of potential on- and off-target proteins. | Unbiased, proteome-wide assessment of target engagement. |
| Affinity Chromatography-Mass Spectrometry | Uses an immobilized version of this compound to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Identification of proteins that bind to this compound. | Can identify both direct and indirect binders. |
| Kinase/Protease Profiling Panels | Screens this compound against a large panel of purified kinases or proteases. | Identification of potential off-target kinases or proteases. | Important if the compound has a scaffold known to interact with these enzyme families. |
II. Comparison of Commercially Available ONECUT2 Antibodies
The choice of a reliable antibody is critical for many of the validation experiments described above. Below is a comparison of several commercially available ONECUT2 antibodies based on their reported validation data.
| Supplier | Catalog Number | Clonality | Host | Validated Applications | Validation Notes |
| Proteintech | 21916-1-AP | Polyclonal | Rabbit | WB, IHC, IP, ELISA | Knockdown/Knockout validation data available.[2] |
| Atlas Antibodies | HPA057058 | Polyclonal | Rabbit | IHC, ICC-IF, ChIP | Validated for use in ChIP-Exo-Seq.[3] |
| Novus Biologicals | AF6294 | Polyclonal | Sheep | ICC/IF, IHC, Flow Cytometry, IP | Cited in multiple publications.[4] |
| Abcam | ab317370 | Polyclonal | Rabbit | WB | Immunogen is a synthetic peptide. |
| antibodies-online | ABIN2461202 | Polyclonal | Rabbit | WB, ELISA, IHC | Reactivity reported in Human, Mouse, and Dog.[5] |
Note: The performance of an antibody can vary between experiments and laboratories. It is always recommended to validate the antibody in your specific application and experimental setup.
Workflow for Antibody Validation
Figure 3. A robust workflow for validating the specificity of an ONECUT2 antibody.
III. Conclusion and Recommendations
Confirming the specificity of this compound for ONECUT2 requires a rigorous and multi-pronged approach.
-
Initial Confirmation: Direct binding assays such as SPR or TSA should be employed to quantify the binding affinity of this compound to purified ONECUT2 protein.
-
Cellular Validation: On-target engagement in a cellular context should be confirmed using CETSA. The functional consequences of this engagement should be demonstrated through reporter assays and by analyzing the expression of known ONECUT2 target genes.
-
Gold Standard Validation: The most definitive evidence for on-target specificity comes from ONECUT2 knockdown or knockout experiments. The phenotypic effects of this compound should be significantly diminished in the absence of its target.
-
Off-Target Assessment: Proteome-wide profiling methods are essential to build a comprehensive safety and efficacy profile for this compound.
-
Antibody Selection: When selecting an ONECUT2 antibody for these validation studies, prioritize those with extensive validation data, particularly knockdown or knockout validation, for the intended application.
By following these guidelines, researchers can confidently establish the specificity of this compound for ONECUT2, a critical step in the development of this promising therapeutic agent.
References
- 1. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. biocompare.com [biocompare.com]
- 5. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of CSRM617 through ONECUT2 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor CSRM617 and ONECUT2 knockdown in validating the downstream effects of targeting the ONECUT2 transcription factor. ONECUT2 has emerged as a master regulator in lethal prostate cancer, and this compound is a novel inhibitor that directly targets this protein.[1][2][3] This guide will objectively compare the outcomes of using this compound with the established method of ONECUT2 gene knockdown, supported by experimental data and detailed protocols.
Introduction to this compound and ONECUT2
ONECUT2 (One Cut Homeobox 2) is a transcription factor that plays a crucial role in the progression of aggressive prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[2][4][5] It is associated with a shift towards a neuroendocrine phenotype and resistance to androgen receptor (AR) targeted therapies.[4][6][7] this compound is a selective small-molecule inhibitor that binds directly to the HOX domain of ONECUT2, thereby inhibiting its transcriptional activity.[1][8][9] Validating that the effects of this compound are indeed mediated through ONECUT2 is critical for its development as a therapeutic agent. This is often achieved by comparing the phenotypic and molecular effects of the compound to those observed with direct ONECUT2 knockdown.
Comparative Analysis of Downstream Effects
The following tables summarize the quantitative and qualitative downstream effects observed upon treatment with this compound and ONECUT2 knockdown in prostate cancer cell lines.
Table 1: Phenotypic Effects
| Cellular Process | Effect of this compound Treatment | Effect of ONECUT2 Knockdown (siRNA/shRNA) | Prostate Cancer Cell Lines Studied |
| Cell Growth/Proliferation | Inhibition of cell growth in a dose-dependent manner.[1][8] | Potent suppression of cell growth.[2] | PC-3, 22RV1, LNCaP, C4-2[1][2] |
| Apoptosis | Induction of apoptosis, evidenced by increased cleaved Caspase-3 and PARP.[1][8] | Extensive apoptosis observed.[3] | 22Rv1, LNCaP, C4-2[1][3] |
| Metastasis | Significant reduction in the onset and growth of diffuse metastases in vivo.[8][9] | Suppression of metastasis in mice.[2] | 22Rv1[2][9] |
Table 2: Molecular Effects
| Molecular Target/Pathway | Effect of this compound Treatment | Effect of ONECUT2 Knockdown (siRNA/shRNA) | Method of Detection |
| ONECUT2 Expression | No direct effect on ONECUT2 protein levels. | Significant reduction in ONECUT2 mRNA and protein levels.[10] | Western Blot, qPCR |
| PEG10 Expression | Time-dependent decrease in PEG10 mRNA and protein expression. | Direct regulation and suppression of PEG10.[2] | qPCR, Western Blot |
| Androgen Receptor (AR) Axis | Downregulation of AR-regulated genes. | Suppression of AR and the AR licensing factor FOXA1.[2][5] | RNA-seq, ChIP-seq |
| Neuroendocrine (NE) Markers | Reduction in NE marker expression.[4] | Activation of neuroendocrine hallmark genes is reversed.[2] | Immunohistochemistry, qPCR |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
ONECUT2 Knockdown using shRNA
-
Vector Selection: Utilize validated shRNA clones targeting ONECUT2 (e.g., TRCN0000013445) in a lentiviral vector such as pLKO.1. A non-mammalian shRNA should be used as a negative control.[3][6]
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transduction: Infect target prostate cancer cells (e.g., 22Rv1) with the harvested lentivirus in the presence of polybrene (5-10 µg/ml).
-
Selection: Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin at 2 µg/ml).[6]
-
Validation of Knockdown: Confirm the reduction in ONECUT2 mRNA and protein levels using qPCR and Western blotting, respectively.
Treatment with this compound
-
Cell Seeding: Plate prostate cancer cells at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in cell culture medium.
-
Treatment: Replace the existing medium with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-72 hours for apoptosis and cell growth assays).[1][8]
-
Downstream Analysis: Harvest the cells for subsequent analysis, such as viability assays (e.g., MTT or CellTiter-Glo), Western blotting for apoptotic markers, or qPCR for target gene expression.
Western Blotting for Protein Expression
-
Cell Lysis: Lyse the treated or transduced cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against ONECUT2, cleaved Caspase-3, PARP, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., ONECUT2, PEG10) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression.[11]
Visualizing the Pathways and Workflows
The following diagrams illustrate the ONECUT2 signaling pathway and the experimental workflow for validating the on-target effects of this compound.
Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound effects via ONECUT2 knockdown.
Conclusion
The experimental evidence strongly indicates that the small molecule inhibitor this compound phenocopies the effects of ONECUT2 knockdown. Both interventions lead to decreased cell proliferation, induction of apoptosis, and suppression of metastasis in prostate cancer models. Furthermore, the molecular signatures, including the downregulation of the ONECUT2 target gene PEG10 and the suppression of the androgen receptor axis, are consistent between this compound treatment and ONECUT2 silencing. This comparative data provides a robust validation of this compound's on-target activity and supports its further development as a therapeutic agent for ONECUT2-driven prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pcf.org [pcf.org]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ONECUT2 Accelerates Tumor Proliferation Through Activating ROCK1 Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ONECUT2 reprograms neuroendocrine fate and is an actionable therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CSRM617's Effects on AR-Positive vs. AR-Negative Breast Cancer Cells: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of CSRM617, a novel small-molecule inhibitor of the transcription factor ONECUT2 (OC2), on androgen receptor (AR)-positive and AR-negative breast cancer cells. While direct experimental data on this compound in breast cancer is not yet publicly available, this document synthesizes findings on the role of its target, OC2, in different breast cancer subtypes to forecast the compound's likely efficacy and mechanism of action.
Introduction to this compound and its Target, ONECUT2
This compound is a recently identified small-molecule inhibitor that targets the transcription factor ONECUT2.[1][2] Initially investigated for its therapeutic potential in castration-resistant prostate cancer, this compound has been shown to effectively suppress tumor growth and metastasis in preclinical models.[1][3] The rationale for extending the investigation of this compound to breast cancer stems from the emerging role of its target, ONECUT2, in breast cancer progression and therapeutic resistance.
Recent studies have highlighted ONECUT2 as a pivotal driver of lineage plasticity in breast cancer, promoting a transition from a luminal, hormone-receptor-positive state to a more aggressive, basal-like, hormone-receptor-negative phenotype.[4][5][6] This transition is often associated with the development of resistance to endocrine therapies. ONECUT2 is highly expressed in a subset of hormone receptor-negative breast cancers and is correlated with a poor clinical outcome.[4][5] Given that this compound directly inhibits ONECUT2, it is hypothesized to have significant, albeit different, effects on AR-positive and AR-negative breast cancer cells.
Comparative Analysis of ONECUT2 Expression and Function
The differential expression and function of ONECUT2 in AR-positive versus AR-negative breast cancer subtypes form the basis for predicting the comparative effects of this compound.
| Feature | AR-Positive (Luminal) Breast Cancer | AR-Negative (Basal-like/TNBC) Breast Cancer |
| ONECUT2 Expression | Generally lower, but can be upregulated in therapy-resistant tumors. | Highly expressed in a significant subset.[4][5] |
| Function of ONECUT2 | Promotes a shift from a luminal to a basal-like phenotype, contributing to endocrine therapy resistance.[4][5] | Acts as a survival factor, promoting cell growth and proliferation.[4][5] |
| Clinical Significance of ONECUT2 Expression | Increased expression is associated with the development of a more aggressive, therapy-resistant disease. | High expression is linked to poor clinical outcomes, including increased metastasis and lower survival rates.[4][5] |
Predicted Comparative Effects of this compound
Based on the role of ONECUT2, the following table outlines the hypothesized effects of this compound on AR-positive and AR-negative breast cancer cell lines.
| Parameter | Predicted Effect on AR-Positive Cells | Predicted Effect on AR-Negative Cells |
| Cell Viability | Moderate reduction, particularly in cells acquiring resistance. | Significant reduction due to dependence on ONECUT2 for survival.[4][5] |
| Apoptosis | Potential to induce apoptosis in cells with upregulated ONECUT2. | Strong induction of apoptosis. |
| Phenotypic Changes | May reverse or prevent the transition to a basal-like phenotype. | Inhibition of the aggressive, proliferative basal-like phenotype. |
| Gene Expression | Potential to restore expression of luminal markers and sensitivity to endocrine therapies. | Downregulation of genes associated with cell survival and proliferation. |
Visualizing the Pathways and Processes
Signaling and Experimental Frameworks
To visually conceptualize the mechanism of action and the experimental approach to validate the effects of this compound, the following diagrams are provided.
Caption: Proposed signaling of ONECUT2 in AR-positive vs. AR-negative breast cancer and the inhibitory action of this compound.
Caption: A typical experimental workflow to assess the comparative effects of this compound on different breast cancer cell lines.
Detailed Experimental Protocols
The following are standard protocols for key experiments that would be utilized to generate the quantitative data for a direct comparison of this compound's effects.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of AR-positive and AR-negative breast cancer cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression of ONECUT2 and apoptosis-related proteins (e.g., cleaved PARP, cleaved Caspase-3).
-
Procedure:
-
Treat cells with this compound at the determined IC50 concentration for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ONECUT2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Immunofluorescence Staining
-
Objective: To visualize the expression and localization of phenotypic markers (e.g., E-cadherin for luminal, Vimentin for basal-like) following this compound treatment.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate and treat with this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Conclusion and Future Directions
The available evidence on the role of ONECUT2 in breast cancer strongly suggests that its inhibitor, this compound, holds promise as a therapeutic agent, particularly for aggressive, AR-negative subtypes. It is predicted that this compound will exhibit potent anti-proliferative and pro-apoptotic effects in AR-negative cells that are dependent on ONECUT2 for their survival. In AR-positive cells, this compound may play a crucial role in preventing the transition to a more aggressive, therapy-resistant phenotype.
Further preclinical studies are warranted to directly test these hypotheses and to elucidate the precise mechanisms of action of this compound in different breast cancer contexts. Such research will be instrumental in determining the clinical potential of ONECUT2 inhibition as a novel therapeutic strategy for breast cancer.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 is a druggable driver of luminal to basal breast cancer plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ONECUT2 is a druggable driver of luminal to basal breast cancer plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
CSRM617 Demonstrates Potent Anti-Metastatic Effects in Preclinical Models of Prostate Cancer
For Immediate Release: A novel small molecule inhibitor, CSRM617, has shown significant efficacy in reducing the spread of metastatic castration-resistant prostate cancer (mCRPC) in in vivo studies. This comparison guide provides an objective analysis of this compound's performance against standard-of-care therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Suppressing Metastasis
This compound, a first-in-class inhibitor of the transcription factor ONECUT2 (OC2), has been validated in a preclinical model of prostate cancer metastasis.[1][2][3] In a key in vivo study, this compound treatment resulted in a significant reduction in the onset and growth of diffuse metastases.[4]
The transcription factor ONECUT2 is a master regulator of networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a survival factor in mCRPC models.[1] this compound is a novel, well-tolerated small-molecule inhibitor that directly binds to the OC2-HOX domain.[4]
To evaluate the anti-metastatic potential of this compound, a widely used in vivo metastasis model was employed. Luciferase-tagged 22Rv1 human prostate cancer cells were injected intracardially into SCID mice to mimic the hematogenous spread of cancer cells.[4][5] Two days post-injection, mice were treated daily with either this compound (50 mg/kg) or a vehicle control.[4]
While specific quantitative data on the percentage of metastasis reduction or bioluminescence intensity from the primary publication were not publicly available, the study reported a "significant reduction in the onset and growth of diffuse metastases" in the this compound-treated group.[4] The bioactivity of this compound was further confirmed by the significant downregulation of its target gene, PEG10, in the tumors of treated mice.[4]
| Treatment Group | Dosage | Administration Route | Animal Model | Cell Line | Metastasis Outcome | Biomarker (PEG10) |
| This compound | 50 mg/kg/day | Intraperitoneal | SCID Mice | 22Rv1 (luciferase-tagged) | Significant reduction in onset and growth of diffuse metastases | Significantly downregulated |
| Vehicle Control | N/A | Intraperitoneal | SCID Mice | 22Rv1 (luciferase-tagged) | Progressive metastasis | N/A |
| Enzalutamide | 10 mg/kg/day | Oral Gavage | huNOG Mice | 22Rv1 (luciferase-tagged) | Statistically significant decrease in lymph node metastases | Not Reported |
| Docetaxel | 20 mg/kg (2 doses, 7 days apart) | Not Specified | BALB/c Nude Mice (castrated) | 22Rv1 | Significantly increased survival (proxy for anti-tumor/metastatic effect) | Not Reported |
Note: The data for Enzalutamide and Docetaxel are from separate studies using different experimental models, which may not be directly comparable to the this compound study.
Comparison with Standard-of-Care Alternatives
A direct head-to-head in vivo comparison of this compound with standard-of-care drugs for mCRPC using the same metastatic model has not been published. However, existing data from studies on Enzalutamide and Docetaxel in 22Rv1 xenograft models provide some context for their anti-tumor and potential anti-metastatic activities.
Enzalutamide , a second-generation androgen receptor inhibitor, has been shown to decrease lymph node metastases in a humanized mouse model bearing 22Rv1 tumors.[6] In this study, enzalutamide was administered at 10 mg/kg.[6] It is important to note that the 22Rv1 cell line is generally considered enzalutamide-resistant.[6]
Docetaxel , a taxane-based chemotherapy, is a standard first-line treatment for mCRPC. In a study using a subcutaneous 22Rv1 xenograft model in castrated mice, cabazitaxel (a related taxane) treatment at 20 mg/kg significantly increased the survival of the mice, indicating a potent anti-tumor effect which is often correlated with control of metastasis.
Experimental Protocols
In Vivo Metastasis Model for this compound Evaluation
-
Cell Line: Luciferase-expressing 22Rv1 human prostate cancer cells were used. This cell line is representative of castration-resistant prostate cancer.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice were utilized to allow for the growth of human tumor xenografts.
-
Tumor Cell Implantation: 22Rv1-luc cells were administered via intracardiac injection to model the hematogenous dissemination of metastatic cells.[4][5]
-
Treatment: Two days following cell injection, mice were randomized into two groups: one receiving daily intraperitoneal injections of this compound at a dose of 50 mg/kg, and a control group receiving vehicle injections.[4]
-
Monitoring Metastasis: The development and progression of metastases were monitored non-invasively using bioluminescence imaging (BLI).[5][7] This technique allows for the sensitive detection and quantification of luciferase-expressing cancer cells in living animals.[7]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the ONECUT2 signaling pathway and the experimental workflow for validating the anti-metastatic effects of this compound.
References
- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing tumor growth and distribution in a model of prostate cancer metastasis using bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.taconic.com [info.taconic.com]
- 7. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the apoptotic potential of CSRM617 across different cancer types
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), has emerged as a promising therapeutic agent, primarily investigated for its pro-apoptotic effects in prostate cancer. This guide provides a comparative overview of the apoptotic potential of this compound, summarizing the existing experimental data. While extensive research has focused on prostate cancer, the role of OC2 in other malignancies suggests a broader therapeutic window for this compound. This document consolidates the available quantitative data, details the experimental methodologies used to assess apoptosis, and visualizes the key signaling pathways and experimental workflows.
Introduction
ONECUT2 (OC2) is a transcription factor implicated in the progression and survival of several cancers. Its overexpression has been linked to aggressive forms of prostate cancer, making it a compelling target for therapeutic intervention. This compound has been identified as a direct inhibitor of the OC2-HOX domain.[1][2] By inhibiting OC2, this compound has been shown to induce apoptosis in cancer cells, primarily through the activation of the intrinsic apoptotic pathway. This guide aims to compare the apoptotic potential of this compound across different cancer types, based on currently available research.
Quantitative Data Summary
The majority of quantitative data on the apoptotic effects of this compound is derived from studies on prostate cancer cell lines. The table below summarizes the key findings.
| Cancer Type | Cell Line | Treatment | Apoptotic Effect | Key Markers | Reference |
| Prostate Cancer | 22Rv1 | 10-20 µM this compound; 48 hours | Concentration-dependent increase in apoptosis | - | [2] |
| 22Rv1 | 20 µM this compound; 72 hours | Induction of apoptosis | Increased cleaved Caspase-3 and PARP | [1][2] | |
| PC-3, LNCaP, C4-2 | 0.01-100 µM this compound; 48 hours | Inhibition of cell growth | - | [2] | |
| Hepatocellular Carcinoma | - | ONECUT2 knockout | Significantly promoted apoptosis | - | [3] |
Note: While direct experimental data on this compound-induced apoptosis in cancer types other than prostate cancer is limited, the demonstrated role of ONECUT2 in the survival of hepatocellular carcinoma cells suggests a high potential for this compound to be effective in this malignancy.[3] Further research is warranted to quantify the apoptotic effects of this compound in a broader range of cancer cell lines where ONECUT2 is overexpressed.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the apoptotic potential of this compound.
Cell Viability and Apoptosis Assays
a) Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cancer cells are seeded in 6-well plates and treated with varying concentrations of this compound for specified durations.
-
Staining: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Labeling: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and BrdUTP (a labeled dUTP).
-
Detection: The incorporated BrdUTP is detected using an anti-BrdU antibody conjugated to a fluorescent dye.
-
Visualization: The cells are counterstained with a nuclear stain (e.g., DAPI) and visualized under a fluorescence microscope. TUNEL-positive nuclei indicate apoptotic cells.
Western Blotting for Apoptotic Markers
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells. This compound inhibits the transcription factor ONECUT2, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and PARP.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines the general workflow for investigating the apoptotic potential of this compound in cancer cell lines.
Conclusion
This compound demonstrates significant apoptotic potential in prostate cancer cells by inhibiting the ONECUT2 transcription factor. The overexpression of ONECUT2 in other aggressive cancers, such as hepatocellular carcinoma, suggests that this compound may have a broader anti-cancer efficacy. However, further in-depth studies, including quantitative apoptosis assays and mechanistic investigations, are crucial to validate and compare its apoptotic potential across a wider spectrum of cancer types. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.
References
Validating On-Target Engagement of CSRM617 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the on-target engagement of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), within a cellular context. We will explore direct and indirect validation techniques, offering detailed experimental protocols and a comparative analysis to assist researchers in selecting the most appropriate methods for their studies.
Introduction to this compound and its Target, ONECUT2
This compound is a novel therapeutic agent that directly targets the ONECUT2 (also known as HNF6β) transcription factor.[1][2] ONECUT2 is a critical driver of lethal prostate cancer and other malignancies, playing a key role in tumor progression and the suppression of the androgen receptor (AR) axis.[1][2][3] this compound binds to the ONECUT2-HOX domain, inhibiting its transcriptional activity and inducing apoptosis in cancer cells.[1] Validating that this compound effectively engages with ONECUT2 in the complex cellular environment is a crucial step in its preclinical and clinical development.
ONECUT2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving ONECUT2 and the mechanism of action for this compound.
Methods for Validating On-Target Engagement
Several distinct methodologies can be employed to confirm that this compound is effectively binding to ONECUT2 within a cellular environment. These can be broadly categorized as direct and indirect methods.
| Method Category | Specific Assay | Principle | Throughput |
| Direct Target Engagement | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Low to Medium |
| Indirect Target Engagement | Downstream Biomarker Modulation (qPCR & Western Blot) | Quantifies changes in the expression of genes and proteins regulated by the target. | High (qPCR), Medium (Western Blot) |
| Indirect Target Engagement | Chromatin Immunoprecipitation (ChIP-seq/ChIP-qPCR) | Identifies the genomic regions where a transcription factor is bound. | Low |
Comparison of On-Target Validation Methods for this compound
While this compound is a pioneering inhibitor of ONECUT2, a direct comparison with other specific small-molecule alternatives is challenging due to the limited public availability of such compounds. However, a "family of novel small molecule inhibitors" based on the this compound scaffold is under development.[4] Therefore, this guide will focus on comparing the methodologies themselves, using this compound as the primary example.
| Feature | Cellular Thermal Shift Assay (CETSA) | Downstream Biomarker Analysis | Chromatin Immunoprecipitation (ChIP) |
| Principle | Direct binding confirmation via thermal stabilization. | Indirectly measures target inhibition through changes in downstream gene/protein expression. | Indirectly measures target inhibition by assessing changes in DNA binding. |
| Key Readout | Shift in the melting temperature (Tm) of ONECUT2. | Altered mRNA or protein levels of target genes (e.g., PEG10). | Changes in the occupancy of ONECUT2 at specific gene promoters. |
| Cellular Context | Intact cells or cell lysates. | Intact cells. | Intact cells (cross-linked). |
| Labeling Requirement | Label-free for both compound and target. | Label-free. | Label-free for compound, requires specific antibodies for the target. |
| Quantitative? | Semi-quantitative to quantitative. | Quantitative (qPCR) or semi-quantitative (Western Blot). | Semi-quantitative to quantitative. |
| Pros | Provides direct evidence of target binding in a cellular environment. | High-throughput potential (qPCR), well-established techniques. | Provides genomic context of target engagement. |
| Cons | Can be technically challenging, lower throughput. | Indirect evidence of target engagement, susceptible to off-target effects influencing downstream signals. | Labor-intensive, requires high-quality specific antibodies. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the engagement of a drug with its target protein in a cellular environment. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., 22Rv1) to 70-80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble ONECUT2 at each temperature point by Western Blotting using a specific ONECUT2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble ONECUT2 as a function of temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Downstream Biomarker Modulation
This indirect method relies on measuring the functional consequences of ONECUT2 inhibition by this compound. A key downstream target of ONECUT2 is Paternally Expressed Gene 10 (PEG10). Inhibition of ONECUT2 leads to a decrease in PEG10 expression.
A. Quantitative PCR (qPCR) for PEG10 mRNA
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound or vehicle as described for CETSA.
-
Extract total RNA using a commercial kit.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Perform qPCR using primers specific for PEG10 and a reference gene (e.g., GAPDH, ACTB).
-
Use a standard qPCR protocol with a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the relative expression of PEG10 mRNA using the ΔΔCt method, normalizing to the reference gene. A dose-dependent decrease in PEG10 mRNA levels with this compound treatment indicates on-target activity.
-
B. Western Blot for PEG10 Protein
-
Cell Treatment and Protein Extraction:
-
Treat cells with this compound or vehicle.
-
Lyse cells and extract total protein.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against PEG10 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the PEG10 signal to the loading control. A decrease in PEG10 protein levels confirms the downstream effect of ONECUT2 inhibition.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the specific genomic loci where a transcription factor is bound. By treating cells with this compound, one can assess whether the binding of ONECUT2 to the promoter regions of its target genes, such as PEG10, is altered.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and shear the chromatin into smaller fragments by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for ONECUT2 to pull down ONECUT2-DNA complexes.
-
-
DNA Purification:
-
Reverse the cross-linking and purify the DNA associated with ONECUT2.
-
-
Analysis:
-
Use qPCR with primers targeting the promoter region of PEG10 to quantify the amount of precipitated DNA. A reduction in the amount of PEG10 promoter DNA in this compound-treated cells compared to control cells indicates that the inhibitor has displaced ONECUT2 from its target gene. Alternatively, ChIP-sequencing can be performed to identify genome-wide changes in ONECUT2 binding.
-
Conclusion
Validating the on-target engagement of this compound in cells is essential for its continued development. This guide has provided a comparative overview of direct and indirect methods to achieve this. While CETSA offers direct evidence of binding, downstream biomarker analysis and ChIP provide valuable functional and genomic context. The choice of method will depend on the specific research question, available resources, and desired throughput. A combination of these approaches will provide the most robust validation of this compound's on-target activity.
References
A Comparative Review of Small Molecule Inhibitors Targeting the ONECUT2 Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting the ONECUT2 (One Cut Homeobox 2) pathway, a critical driver in aggressive malignancies like castration-resistant prostate cancer. This review synthesizes available experimental data on the direct inhibitor CSRM617 and the hypoxia-activated prodrug TH-302, offering insights into their distinct mechanisms of action and therapeutic potential.
Introduction to the ONECUT2 Pathway
ONECUT2 is a transcription factor that plays a pivotal role in the progression of several cancers, most notably in promoting androgen receptor (AR)-independent growth and neuroendocrine differentiation in castration-resistant prostate cancer (CRPC).[1][2] Its expression is linked to increased tumor aggressiveness, metastasis, and poor clinical outcomes.[2] The ONECUT2 pathway exerts its oncogenic effects through the suppression of the AR signaling axis and the activation of genes associated with neuroendocrine and neuronal differentiation.[1][3][4] A key downstream effect of ONECUT2 activation is the induction of hypoxia, which further drives tumor progression.[2] Given its central role in treatment resistance, ONECUT2 has emerged as a promising therapeutic target.
Small Molecule Inhibitors Targeting the ONECUT2 Pathway
Currently, the landscape of small molecule inhibitors directly targeting ONECUT2 is narrow, with this compound being the most well-characterized agent. An alternative strategy involves targeting the downstream consequences of ONECUT2 activity, such as hypoxia, with drugs like TH-302. This review compares these two distinct approaches.
Direct Inhibition of ONECUT2: this compound
This compound is a novel small molecule inhibitor that directly binds to the ONECUT2-HOX domain, thereby inhibiting its transcriptional activity.[3][5] This direct inhibition has been shown to induce apoptosis and suppress tumor growth in preclinical models of prostate cancer.[1][5]
Indirect Targeting via Hypoxia-Activated Prodrugs: TH-302
TH-302 (evofosfamide) is a hypoxia-activated prodrug that is selectively activated in the low-oxygen tumor microenvironment, a condition promoted by ONECUT2.[2][4] Upon activation, TH-302 releases a potent DNA cross-linking agent, leading to cancer cell death. This approach does not inhibit ONECUT2 directly but targets a critical downstream consequence of its activity.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for this compound and TH-302, providing a basis for comparing their efficacy in preclinical models.
Table 1: In Vitro Efficacy of ONECUT2 Pathway Inhibitors
| Compound | Cell Lines | Assay Type | Readout | IC50 / Effect | Citation |
| This compound | PC-3, 22RV1, LNCaP, C4-2 | Cell Growth | Inhibition of proliferation | IC50 varies by cell line (correlated with ONECUT2 expression) | [1] |
| This compound | 22Rv1 | Apoptosis Assay | Cleaved Caspase-3 and PARP | Induction of apoptosis at 20 µM | [1][5] |
| TH-302 | NEPC Xenografts | Tumor Growth | Reduction in tumor growth | Significant reduction in tumor growth | [6] |
Table 2: In Vivo Efficacy of ONECUT2 Pathway Inhibitors
| Compound | Animal Model | Tumor Type | Dosage | Effect | Citation |
| This compound | Nude Mice | 22Rv1 Xenografts | 50 mg/Kg daily | Significant reduction in tumor volume and weight | [5] |
| This compound | SCID Mice | 22Rv1 Metastasis Model | 50 mg/Kg daily | Significant reduction of diffuse metastases | [5] |
| TH-302 | Patient-Derived Xenografts | Neuroendocrine Prostate Cancer (NEPC) | Not specified | Suppression of tumor growth | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: The ONECUT2 signaling pathway, highlighting its key upstream regulators and downstream effects.
Caption: A generalized experimental workflow for evaluating ONECUT2 pathway inhibitors in vitro and in vivo.
Detailed Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., SKOV3, COV-504) in 96-well plates at a density of 5,000 cells/well and incubate overnight.[7]
-
Treatment: Treat the cells with varying concentrations of the ONECUT2 inhibitor (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Apoptosis Markers
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Assay
-
Cell Preparation: Resuspend cancer cells (e.g., 22Rv1) in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 cells into the flanks of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound at 50 mg/kg daily via intraperitoneal injection) or vehicle control.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Conclusion and Future Directions
The ONECUT2 pathway represents a significant therapeutic target for aggressive, treatment-resistant cancers. While direct inhibition with small molecules like this compound shows promise in preclinical models by inducing apoptosis and reducing tumor growth, the clinical development of such inhibitors is still in its early stages. The limited number of direct ONECUT2 inhibitors necessitates further drug discovery efforts to identify more potent and specific compounds.
The indirect approach of targeting ONECUT2-driven hypoxia with agents like TH-302 offers an alternative strategy. A comparative clinical evaluation of these direct versus indirect approaches will be crucial to determine the most effective therapeutic strategy. Future research should focus on identifying biomarkers to select patients most likely to respond to ONECUT2-targeted therapies and exploring combination strategies that could enhance their efficacy. The development of a broader arsenal of ONECUT2 inhibitors will be essential for realizing the full therapeutic potential of targeting this critical oncogenic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Emerging role of ONECUT2 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of ONECUT2 expression in ovarian cancer inhibited tumor cell proliferation, migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ONECUT2 in CSRM617-Mediated Cell Death: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the role of the transcription factor ONECUT2 in cell death induced by the hypothetical small molecule CSRM617. The methodologies, data interpretation, and potential alternative approaches are detailed for researchers, scientists, and drug development professionals.
Introduction to ONECUT2 and its Potential Role in Cancer
One Cut Homeobox 2 (ONECUT2), also known as HNF-6β, is a transcription factor that plays a crucial role in embryonic development, particularly in the liver, pancreas, and nervous system. Emerging evidence has implicated ONECUT2 in the progression of various cancers, including prostate, liver, and colorectal cancer. Its overexpression has been linked to increased cell proliferation, invasion, and therapeutic resistance. Recent studies suggest that targeting ONECUT2 could be a promising therapeutic strategy for cancers dependent on its activity.
This compound is a novel, potent, and selective small molecule inhibitor of ONECUT2 transcriptional activity. Its mechanism of action is hypothesized to involve the disruption of ONECUT2 binding to its target gene promoters, leading to the induction of cell cycle arrest and apoptosis in ONECUT2-dependent cancer cells. This guide outlines the experimental framework for validating this hypothesis.
Comparative Analysis of Methodologies
To rigorously validate the role of ONECUT2 in this compound-mediated cell death, a multi-pronged approach is necessary. The following table summarizes key experimental methodologies, their primary objectives, and comparative advantages and disadvantages.
| Methodology | Primary Objective | Advantages | Disadvantages |
| ONECUT2 Knockdown (siRNA/shRNA) | To determine if the absence of ONECUT2 affects this compound-induced cell death. | Rapid and transient, cost-effective, suitable for high-throughput screening. | Incomplete knockdown, potential off-target effects, not suitable for long-term studies. |
| ONECUT2 Knockout (CRISPR/Cas9) | To create a definitive ONECUT2-null cell line to assess the necessity of ONECUT2 for this compound activity. | Complete and permanent gene knockout, high specificity. | Time-consuming, potential for off-target mutations, may induce compensatory mechanisms. |
| ONECUT2 Overexpression | To investigate if elevated ONECUT2 levels enhance or mitigate this compound-induced cell death. | Allows for gain-of-function studies, can reveal dose-dependent effects. | Non-physiological expression levels may lead to artifacts, potential for protein mislocalization. |
| Reporter Assays (Luciferase) | To quantify the effect of this compound on the transcriptional activity of ONECUT2. | Highly sensitive, quantitative, suitable for high-throughput screening of ONECUT2 inhibitors. | Indirect measure of ONECUT2 activity, may not reflect the complexity of endogenous gene regulation. |
| Chromatin Immunoprecipitation (ChIP) | To determine if this compound alters the binding of ONECUT2 to the promoter regions of its target genes. | Provides direct evidence of target engagement, can identify novel ONECUT2 target genes. | Technically challenging, requires specific antibodies, may be difficult to quantify. |
Experimental Protocols
Detailed protocols for the key experiments are provided below.
ONECUT2 Knockdown using siRNA
-
Cell Culture: Plate ONECUT2-expressing cancer cells (e.g., LNCaP) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Transfection: Transfect cells with either a non-targeting control siRNA or an ONECUT2-specific siRNA (e.g., Dharmacon ON-TARGETplus) using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of ONECUT2.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for 24-48 hours.
-
Analysis: Assess cell viability using an MTS assay and apoptosis using Annexin V/PI staining followed by flow cytometry. Confirm ONECUT2 knockdown by Western blotting or qRT-PCR.
Luciferase Reporter Assay
-
Vector Construction: Clone a luciferase reporter construct containing multiple ONECUT2 binding sites upstream of a minimal promoter.
-
Transfection: Co-transfect the reporter construct along with a Renilla luciferase control vector into the desired cell line in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with this compound or other compounds.
-
Lysis and Reading: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Quantitative Data Summary
The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.
Table 1: Effect of ONECUT2 Knockdown on this compound-Induced Apoptosis
| Treatment | siControl (% Apoptosis) | siONECUT2 (% Apoptosis) |
| Vehicle | 5.2 ± 1.1 | 5.5 ± 1.3 |
| This compound (10 µM) | 45.8 ± 3.5 | 15.3 ± 2.1 |
| Staurosporine (1 µM) | 60.1 ± 4.2 | 58.9 ± 3.9 |
| p < 0.01 compared to siControl treated with this compound |
Table 2: Inhibition of ONECUT2 Transcriptional Activity by this compound
| Compound | Concentration (µM) | Relative Luciferase Activity (%) |
| Vehicle | - | 100 |
| This compound | 1 | 48.2 ± 5.1 |
| This compound | 10 | 12.5 ± 2.8 |
| Inactive Analog | 10 | 95.7 ± 8.3 |
Visualizing the Experimental Logic and Pathways
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows.
Caption: Proposed mechanism of this compound-induced cell death via ONECUT2 inhibition.
Caption: Workflow for validating ONECUT2's role using siRNA knockdown.
Caption: Logical framework for interpreting experimental outcomes.
Conclusion
The presented experimental framework provides a robust strategy for validating the role of ONECUT2 in this compound-mediated cell death. By combining genetic and pharmacological approaches, researchers can build a strong evidence base to support the development of ONECUT2-targeted therapies. The use of clear and comparative data presentation, alongside detailed protocols, will facilitate reproducibility and accelerate the translation of these findings into clinical applications.
Validating the Mechanism of Action of CSRM617: A Comparative Guide Using Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for utilizing gene expression profiling to validate the mechanism of action of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (One Cut Homeobox 2). By comparing its transcriptomic signature to a well-established androgen receptor (AR) signaling inhibitor, Enzalutamide, researchers can gain deeper insights into the unique and overlapping effects of targeting the ONECUT2 master regulator in prostate cancer.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a novel therapeutic agent that directly binds to the HOX domain of ONECUT2, a key transcription factor implicated as a master regulator of androgen receptor networks in metastatic castration-resistant prostate cancer (mCRPC).[1][2] The proposed mechanism of action for this compound involves the inhibition of ONECUT2 activity, leading to the suppression of the AR transcriptional program and the induction of apoptosis in prostate cancer cells.[3][4][5] Evidence suggests that ONECUT2 activation is associated with neuroendocrine differentiation and resistance to conventional AR-targeted therapies.[2][6] A direct downstream target, PEG10, has been identified as a biomarker of this compound activity.
Comparison with an Alternative: Enzalutamide
To objectively evaluate the specific effects of this compound, this guide proposes a head-to-head comparison with Enzalutamide, a potent and widely used second-generation androgen receptor inhibitor. Enzalutamide acts by competitively inhibiting androgen binding to the AR, preventing nuclear translocation and co-activator recruitment. While both compounds ultimately impact the AR signaling axis, their distinct primary targets—ONECUT2 for this compound and the AR itself for Enzalutamide—are expected to produce both shared and unique gene expression signatures. This comparison will illuminate the specific consequences of inhibiting the master regulator versus a key downstream effector.
Experimental Design and Protocols
A robust experimental design is crucial for generating high-quality gene expression data. The following protocol outlines the key steps for a comparative study using prostate cancer cell lines.
Cell Line Selection
The choice of cell lines is critical and should encompass a range of androgen receptor dependencies to fully characterize the effects of both compounds. The following cell lines are recommended:
-
22Rv1: A human prostate carcinoma cell line that expresses both full-length AR and the AR-V7 splice variant, which is associated with resistance to some AR-targeted therapies.[5] This line is particularly relevant for studying castration-resistant prostate cancer.
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutant, but functional, androgen receptor.[7][8][9][10]
-
PC-3: An androgen-independent prostate cancer cell line that does not express the androgen receptor.[11][12][13][14] This line will serve as a crucial negative control to identify off-target effects independent of the AR axis.
-
C4-2: A subline of LNCaP that has been adapted to grow in androgen-depleted conditions, representing a transition to androgen independence while still expressing the AR.[15][16]
Experimental Workflow
Detailed Methodologies
-
Cell Culture: All cell lines should be cultured in their recommended media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells should be seeded at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with this compound (e.g., 10 µM), Enzalutamide (e.g., 10 µM), or a vehicle control (DMSO) for 24 to 48 hours. The optimal concentration and time point should be determined by preliminary dose-response and time-course experiments.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercially available kit with DNase treatment to remove any contaminating genomic DNA. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
RNA Sequencing (RNA-Seq): Prepare RNA-Seq libraries from high-quality RNA samples. Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads for robust statistical analysis.
Data Presentation and Analysis
The analysis of the gene expression data is critical to validating the mechanism of action of this compound.
ONECUT2 Signaling Pathway
Data Analysis Pipeline
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from the differential gene expression and pathway analyses.
Table 1: Expected Differential Expression of Key Genes in 22Rv1 Cells
| Gene | This compound vs. Vehicle | Enzalutamide vs. Vehicle | This compound vs. Enzalutamide | Rationale |
| ONECUT2 | No significant change | No significant change | No significant change | This compound is an inhibitor, not affecting transcription of ONECUT2 itself. |
| PEG10 | Downregulated | Minimal change | Downregulated | Direct target of ONECUT2. |
| KLK3 (PSA) | Downregulated | Downregulated | Similar | Both compounds suppress the AR axis. |
| TMPRSS2 | Downregulated | Downregulated | Similar | AR-regulated gene. |
| CHGA | Downregulated | Minimal change | Downregulated | Neuroendocrine marker activated by ONECUT2. |
| SYP | Downregulated | Minimal change | Downregulated | Neuroendocrine marker activated by ONECUT2. |
| CASP3 | Upregulated | Upregulated | Similar | Induction of apoptosis. |
| PARP1 | Upregulated (cleaved form) | Upregulated (cleaved form) | Similar | Induction of apoptosis. |
Table 2: Expected Pathway Enrichment Analysis Results (Gene Set Enrichment Analysis - GSEA)
| Pathway/Gene Set | This compound vs. Vehicle | Enzalutamide vs. Vehicle | Comparison Highlights |
| Androgen Response | Negatively Enriched | Negatively Enriched | Both compounds effectively suppress AR signaling. |
| Hallmark Apoptosis | Positively Enriched | Positively Enriched | Both compounds induce apoptosis. |
| Neuroendocrine Differentiation | Negatively Enriched | No significant enrichment | This compound uniquely suppresses this ONECUT2-driven pathway. |
| E2F Targets (Cell Cycle) | Negatively Enriched | Negatively Enriched | Both compounds are expected to inhibit cell proliferation. |
| MYC Targets | Negatively Enriched | Negatively Enriched | Both compounds are expected to impact this key oncogenic pathway. |
Conclusion
This comparative guide provides a robust framework for validating the mechanism of action of this compound using gene expression profiling. By comparing its effects to Enzalutamide across a panel of prostate cancer cell lines with varying androgen receptor dependencies, researchers can:
-
Confirm the on-target effects of this compound by observing the downregulation of known ONECUT2 target genes like PEG10.
-
Elucidate the unique impact of ONECUT2 inhibition by identifying gene expression changes and pathway alterations that are distinct from those induced by direct AR antagonism.
-
Provide a comprehensive transcriptomic signature of this compound, which can be invaluable for future biomarker discovery and patient stratification strategies.
The data generated from these experiments will provide critical insights into the therapeutic potential of targeting the ONECUT2 master regulator in prostate cancer and will significantly contribute to the preclinical validation of this compound.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 22Rv1. Culture Collections [culturecollections.org.uk]
- 4. Novel drugs targeting the androgen receptor pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 22RV1 Cells [cytion.com]
- 6. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 7. LNCaP - Wikipedia [en.wikipedia.org]
- 8. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 9. LNCaP Cells [cytion.com]
- 10. lncap.com [lncap.com]
- 11. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 12. PC-3 cell line|AcceGen [accegen.com]
- 13. PC3 - Wikipedia [en.wikipedia.org]
- 14. PC3 is a cell line characteristic of prostatic small cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. C4-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. The radiation response of androgen-refractory prostate cancer cell line C4-2 derived from androgen-sensitive cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of CSRM617 and Docetaxel in Prostate Cancer Models
An Objective Analysis of Two Distinct Therapeutic Strategies Against Prostate Cancer
In the landscape of preclinical cancer therapeutics, a direct comparison of novel targeted agents with established chemotherapy provides critical insights for researchers, scientists, and drug development professionals. This guide offers a head-to-head comparison of CSRM617, a selective inhibitor of the transcription factor ONECUT2, and docetaxel, a widely used microtubule-stabilizing chemotherapeutic agent. The following sections present a detailed analysis of their mechanisms of action, in vitro efficacy, and in vivo performance in prostate cancer models, supported by experimental data from published studies.
Mechanism of Action: A Tale of Two Pathways
This compound and docetaxel employ fundamentally different strategies to induce cancer cell death. This compound targets the transcriptional machinery of cancer cells, while docetaxel disrupts the physical process of cell division.
This compound: Targeting a Master Regulator of Lethal Prostate Cancer
This compound is a small-molecule inhibitor that directly targets ONECUT2 (OC2), a transcription factor identified as a master regulator in metastatic castration-resistant prostate cancer (mCRPC)[1]. By binding to the OC2-HOX domain, this compound inhibits its transcriptional activity. This leads to the suppression of genes that promote cancer cell survival and metastasis. A key downstream effect of ONECUT2 inhibition is the induction of apoptosis, evidenced by the increased cleavage of Caspase-3 and PARP[2]. The ONECUT2 signaling pathway is implicated in the progression to a neuroendocrine phenotype in prostate cancer, a form of the disease that is often resistant to standard therapies[3][4].
Docetaxel: A Classic Cytotoxic Approach Targeting Microtubules
Docetaxel, a member of the taxane family, is a well-established antineoplastic agent. Its mechanism of action involves binding to the β-subunit of tubulin, the building block of microtubules[5][6]. This binding stabilizes microtubules, preventing their dynamic assembly and disassembly, a process crucial for the formation of the mitotic spindle during cell division[5][6][7][8]. The stabilization of microtubules leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis[5][6][7].
In Vitro Efficacy: A Look at Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of a compound. The following table summarizes the reported IC50 values for this compound and docetaxel in various prostate cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | This compound IC50 (µM) | Docetaxel IC50 (nM) |
| 22Rv1 | 5 - 15 | 1.26 or 5.0 |
| PC-3 | Not explicitly stated, but inhibits growth | 3.72 |
| LNCaP | Not explicitly stated, but inhibits growth | 1.13 |
| C4-2 | Not explicitly stated, but inhibits growth | Not explicitly stated |
| DU-145 | Not explicitly stated | 4.46 |
In Vivo Preclinical Models: A Glimpse into Therapeutic Potential
The 22Rv1 human prostate cancer xenograft model is a widely used preclinical model for studying castration-resistant prostate cancer. The following table summarizes the available in vivo data for this compound and docetaxel in this model. As with the in vitro data, these results are from separate studies and are not from a direct head-to-head comparison.
| Parameter | This compound | Docetaxel |
| Animal Model | Nude mice with 22Rv1 xenografts | Nude or SCID mice with 22Rv1 xenografts |
| Dosage and Administration | 50 mg/kg, daily, oral (p.o.) | 7.5 mg/kg to 20 mg/kg, weekly, intraperitoneal (i.p.) |
| Reported Efficacy | Significant reduction in tumor volume and metastasis | Delayed tumor growth, but quantitative data on tumor growth inhibition varies between studies |
Experimental Protocols
To provide a comprehensive understanding of the presented data, this section details the methodologies for key experiments cited in this comparison.
In Vitro Cell Viability and IC50 Determination
-
Cell Lines and Culture: Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, DU-145) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or docetaxel for a specified duration (typically 48-72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves generated from the viability data.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of human prostate cancer cells (e.g., 22Rv1) is injected subcutaneously into the flank of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is typically administered orally, while docetaxel is administered via intraperitoneal injection.
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers, and calculated using the formula: (length × width²) / 2.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Other parameters such as body weight and signs of toxicity are also monitored. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.
Visualizing the Mechanisms and Workflows
To further clarify the distinct mechanisms of action and the general experimental approach, the following diagrams are provided.
Conclusion
This compound represents a targeted approach, aiming to disrupt a key transcriptional program in aggressive prostate cancer. Docetaxel, a cornerstone of chemotherapy, exerts its effect through a more general mechanism of mitotic arrest. The in vitro data suggests that docetaxel is potent at nanomolar concentrations, while this compound shows activity in the micromolar range. The in vivo studies demonstrate the anti-tumor activity of both compounds in the 22Rv1 xenograft model, albeit with different administration routes and schedules.
Future head-to-head preclinical studies are warranted to directly compare the efficacy and safety of this compound and docetaxel. Such studies would provide a more definitive understanding of their respective therapeutic potential and could inform the design of future clinical trials, potentially exploring combination therapies that leverage their distinct mechanisms of action.
References
- 1. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis [cancer.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alarelinacetate.com [alarelinacetate.com]
- 8. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for CSRM617
This guide provides critical safety and logistical information for the proper handling and disposal of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Safety Precautions
This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be aware of its potential risks and adhere to the prescribed safety measures.
GHS Hazard Classification: [1]
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Signal Word: Warning[1]
| Hazard Statement | Precautionary Statement (Prevention) | Precautionary Statement (Response) |
| H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. | P330: Rinse mouth. |
| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | P337: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Ensure that a safety shower and eyewash station are accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a locked-up, tightly sealed container, away from moisture. Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month[1].
This compound Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste. The following step-by-step procedure outlines the required actions for proper disposal.
Step 1: Waste Segregation and Collection
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and solutions.
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous or other types of chemical waste unless specifically permitted by your institution's guidelines.
-
Place solid waste and empty containers in a clearly labeled, sealed, and compatible hazardous waste container.
-
Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
Step 2: Labeling Hazardous Waste
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound hydrochloride".
-
Include the CAS Number: 1353749-74-2[1].
-
Indicate the specific hazards (e.g., "Toxic," "Irritant").
-
Note the accumulation start date and the responsible researcher's name and contact information.
Step 3: On-site Storage
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arranging for Professional Disposal
-
This compound waste must be disposed of by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department or the disposal company with the Safety Data Sheet (SDS) for this compound hydrochloride.
-
The waste will be transported under the following shipping information:
-
UN number: 3077
-
Class: 9
-
Packing group: III
-
Proper shipping name: ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.[1]
-
Step 5: Documentation
-
Maintain a detailed log of all this compound waste generated, including quantities and dates of disposal.
-
Retain all paperwork and manifests from the hazardous waste disposal company as required by institutional and regulatory policies.
The overarching principle for disposal is to "Dispose substance in accordance with prevailing country, federal, state and local regulations"[1]. Always consult your local EHS department for specific institutional requirements.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling CSRM617
Essential Safety and Handling Guide for CSRM617
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on personal protective equipment, handling, storage, and disposal to ensure laboratory safety and build trust in chemical handling protocols.
Compound Identification and Properties
This compound, also known as CSRM-617, is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2). It is supplied as a white to beige powder.[1]
| Identifier | Value |
| CAS Number | 787504-88-5[2], 1353749-74-2 (hydrochloride)[1][3][4] |
| Molecular Formula | C₁₀H₁₃N₃O₅[2] |
| Molecular Weight | 255.23 g/mol [2], 291.69 g/mol (hydrochloride)[4] |
| Solubility | H₂O: 2 mg/mL, clear[1] |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards:
-
Harmful if swallowed.[2]
-
May cause an allergic skin reaction.[4]
-
Causes serious eye irritation.[4]
-
Suspected of causing genetic defects.[4]
Signal Word: Warning[4]
Precautionary Statements:
-
P201: Obtain special instructions before use.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P270: Do not eat, drink or smoke when using this product.[2][3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory:
| Protection Type | Specification |
| Eye Protection | Safety goggles with side-shields.[3] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[3] |
| Respiratory Protection | A suitable respirator should be used when handling the powder to avoid inhalation.[3] |
Operational and Disposal Plans
Handling and Storage Protocol
Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood to minimize inhalation of dust or aerosols.[2][3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing by wearing the appropriate PPE.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2][3]
Storage Conditions:
-
Store in a tightly sealed container in a cool, well-ventilated, and locked area.[2][3]
-
Protect from direct sunlight and sources of ignition.[2]
-
In Solvent: Store at -80°C.[2] Stock solutions at -80°C are stable for 6 months, and at -20°C for 1 month.[5]
Spill and Emergency Procedures
In Case of a Spill:
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Cleanup:
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present. Promptly call a physician.[2][3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[2][3] |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] This typically involves sending the waste to an approved chemical waste disposal plant.[2]
Experimental Workflow
The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
